molecular formula C11H16ClN5O3 B560183 Galidesivir hydrochloride CAS No. 222631-44-9

Galidesivir hydrochloride

Numéro de catalogue: B560183
Numéro CAS: 222631-44-9
Poids moléculaire: 301.73 g/mol
Clé InChI: PCCHVYNGFMEGIG-QPAIBFMUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Galidesivir Hydrochloride is the hydrochloride salt form of galidesivir, an adenosine analog and RNA polymerase inhibitor, with potential broad-spectrum antiviral activity. Upon administration, galidesivir is metabolized to its monophosphate form, which is then converted into the active triphosphate nucleotide. Galidesivir triphosphate binds to viral RNA-dependent RNA polymerase (RdRp) and gets incorporated into the growing viral RNA strand, which leads to premature chain termination. This prevents viral transcription and replication.

Propriétés

IUPAC Name

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCHVYNGFMEGIG-QPAIBFMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028039
Record name Galidesivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222631-44-9
Record name 3,4-Pyrrolidinediol, 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-, hydrochloride (1:1), (2S,3S,4R,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222631-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BCX-4430
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222631449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galidesivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALIDESIVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EL1K52SH1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Galidesivir Hydrochloride: A Comprehensive Technical Review of its Antiviral Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating significant potential for the treatment of a wide array of RNA virus infections. As an adenosine nucleoside analog, its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum of Galidesivir hydrochloride, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.

Mechanism of Action

Galidesivir is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form, Galidesivir triphosphate (Gal-TP).[1][2] This active metabolite acts as a competitive inhibitor of adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp.[2] The incorporation of Gal-TP into the growing RNA strand leads to premature chain termination, thereby halting viral replication.[1] Molecular docking studies have further elucidated the interaction between Galidesivir and the RdRp of various viruses, including SARS-CoV-2, highlighting the specific amino acid residues involved in its binding.[3]

dot

Galidesivir Mechanism of Action cluster_cell Host Cell cluster_virus Viral Replication Complex Galidesivir Galidesivir (BCX4430) Gal_MP Galidesivir Monophosphate Galidesivir->Gal_MP Cellular Kinases Gal_DP Galidesivir Diphosphate Gal_MP->Gal_DP Cellular Kinases Gal_TP Galidesivir Triphosphate (Active) Gal_DP->Gal_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Gal_TP->RdRp Competitive Inhibition of ATP Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA_template Viral RNA Template RNA_template->RdRp Terminated_RNA Terminated RNA Strand Nascent_RNA->Terminated_RNA Incorporation of Gal-TP & Premature Termination

Caption: Intracellular activation of Galidesivir and inhibition of viral RNA synthesis.

Antiviral Spectrum: Quantitative Data

Galidesivir has demonstrated in vitro activity against a diverse range of RNA viruses from numerous families. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) for Galidesivir against various viruses in different cell lines.

Virus FamilyVirusStrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Arenaviridae Lassa virusVero43.0>100>2.3[1]
Bunyaviridae Rift Valley fever virusVero20.4 - 41.6>100>2.4 - >4.9[1]
La Crosse virusVero->100>7.5[1]
Coronaviridae SARS-CoVVero57.7>295>5.1[1]
MERS-CoVVero E668.4>100>1.5[4]
SARS-CoV-2USA-WA1/2020Caco-2->100>11.2 (EC90)[5]
SARS-CoV-2USA-WA1/2020Vero-76->100>14.9 (EC90)[5]
Filoviridae Marburg virusMusoke, Ravn, Ci67HeLa4.4 - 6.7>20038 - 55[1][6]
Ebola virusZaireHeLa11.8>100>8.5[1]
Sudan virusHeLa3.4>100>29.4[1]
Flaviviridae Yellow Fever VirusVero->100>7[1]
Dengue virusVero 7632.8>295>9.0[1]
West Nile virusPS2.3>100>42.9[1]
Japanese Encephalitis VirusVero 7643.6>100>2.3[1]
Zika virusVero---[1]
Orthomyxoviridae Influenza A virusMDCK10.7>296>27.7[4]
Paramyxoviridae Measles virusVero 761.8 - 6.19>88 - >296>47.8 - 167[1][6]
Nipah virusHeLa41.9>100>2.4[1]
Picornaviridae Human RhinovirusHeLa3.4>296>87.1[4]
Pneumoviridae Respiratory Syncytial VirusMA10411.0>89>8.1[4]
Togaviridae Venezuelan Equine Encephalitis VirusHeLa>100>1001[4]
Eastern Equine Encephalitis VirusVero 7643.2>100>2.3[4]

Note: EC50 and CC50 values can vary depending on the specific virus strain, cell line, and assay conditions used.

Experimental Protocols

The in vitro antiviral activity of Galidesivir is primarily assessed through two key experimental assays: the Cytopathic Effect (CPE) Inhibition Assay and the Virus Yield Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero 76, A549) in 96-well microplates to form a confluent monolayer.[7]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is from 0.01 µM to 100 µM.[7]

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted Galidesivir to the wells. Include wells with no drug (virus control) and wells with no drug and no virus (cell control).[7]

    • Infect the cells (except for the cell control wells) with a standardized amount of virus that causes >80% CPE in the virus control wells within the incubation period.[7]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells (typically 2-6 days).[8]

  • Quantification of Cell Viability:

    • Remove the culture medium.

    • Stain the remaining viable cells with a dye such as neutral red or crystal violet.[9][10]

    • After a washing step, the incorporated dye is solubilized, and the absorbance is measured using a spectrophotometer.[8]

  • Data Analysis: The EC50 value is calculated as the concentration of Galidesivir that inhibits the viral CPE by 50% compared to the virus control. The CC50 value is determined in parallel on uninfected cells to assess the compound's cytotoxicity.

Virus Yield Reduction Assay

This assay quantifies the reduction in the amount of infectious virus particles produced in the presence of the antiviral compound.

Protocol:

  • Cell Seeding and Infection: Prepare confluent cell monolayers in 24- or 48-well plates and infect them with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of Galidesivir.

  • Incubation: Incubate the plates for a period sufficient for one or more rounds of viral replication (e.g., 24-72 hours).[11]

  • Harvesting Progeny Virus: Collect the cell culture supernatant, which contains the newly produced virus particles.[11]

  • Virus Titration: Determine the titer of the infectious virus in the harvested supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.[11][12]

  • Data Analysis: The viral titers from the Galidesivir-treated wells are compared to the titers from the untreated virus control wells. The EC50 is the concentration of the compound that reduces the virus yield by 50%.

Experimental and Logical Workflows

In Vitro Antiviral Screening Workflow

The general workflow for screening and characterizing the in vitro antiviral activity of a compound like Galidesivir follows a logical progression from initial high-throughput screening to more detailed mechanistic studies.

dot

Antiviral Screening Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_secondary Secondary Assays cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., CPE Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Assays (EC50 Determination) Hit_ID->Dose_Response Cytotoxicity Cytotoxicity Assays (CC50 Determination) Hit_ID->Cytotoxicity Selectivity Calculate Selectivity Index (SI) Dose_Response->Selectivity Cytotoxicity->Selectivity Yield_Reduction Virus Yield Reduction Assay Selectivity->Yield_Reduction Mechanism Mechanism of Action Studies (e.g., RdRp inhibition) Yield_Reduction->Mechanism Animal_Model Animal Model Efficacy Studies Yield_Reduction->Animal_Model Resistance Resistance Selection & Characterization Mechanism->Resistance

Caption: A typical workflow for the discovery and characterization of antiviral compounds.

Resistance

As with many antiviral agents, the potential for the development of viral resistance to Galidesivir is a consideration. A study on tick-borne encephalitis virus (TBEV) identified a single amino acid substitution in the active site of the viral RdRp that conferred a 7-fold reduction in susceptibility to Galidesivir.[1] Notably, this resistance mutation also resulted in a significant decrease in viral fitness in vivo, suggesting a potential trade-off between drug resistance and viral viability.[1] Further research is needed to fully characterize the resistance profile of Galidesivir against a broader range of viruses.

Conclusion

This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its demonstrated in vitro efficacy against a multitude of clinically significant RNA viruses, coupled with positive results in animal models, underscores its potential as a valuable therapeutic option for a variety of viral diseases. Continued research, including further clinical trials and resistance monitoring, will be crucial in fully defining its role in the antiviral armamentarium.

References

Galidesivir Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Antiviral Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galidesivir (also known as BCX4430) is a broad-spectrum antiviral agent that has shown considerable promise against a wide array of RNA viruses.[1][2] Developed by BioCryst Pharmaceuticals with funding from U.S. government agencies, it is an adenosine nucleoside analog designed to combat viruses that pose a significant threat to public health.[3][4] Galidesivir's mechanism of action targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many viruses.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and key experimental protocols related to Galidesivir hydrochloride.

Chemical Structure and Physicochemical Properties

Galidesivir is a C-nucleoside analog of adenosine, featuring a pyrrolo[3,2-d]pyrimidine base connected to a pyrrolidine (1-aza-ribose) ring.[4] This structural modification, particularly the substitution of nitrogen at the 7-position of the purine ring with a carbon atom, is pivotal to its biological activity.[4] The hydrochloride salt form enhances the compound's solubility and stability.[5]

Chemical Identity
IdentifierValue
IUPAC Name (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
Synonyms BCX4430 hydrochloride, Immucillin-A hydrochloride
CAS Number 222631-44-9 (hydrochloride)[2]
249503-25-1 (free base)[1][2]
1373208-51-5 (dihydrochloride)[6]
Physicochemical Data

The following table summarizes the key physicochemical properties of Galidesivir and its hydrochloride salts.

PropertyGalidesivir (Free Base)This compoundGalidesivir Dihydrochloride
Molecular Formula C₁₁H₁₅N₅O₃[1][7]C₁₁H₁₅N₅O₃ · HClC₁₁H₁₅N₅O₃ · 2HCl
Molecular Weight 265.27 g/mol [1][7]301.73 g/mol 338.19 g/mol [6]
Solubility Soluble to 100 mM in water and 50 mM in DMSO
Thermal Stability Stable up to approximately 150-200°C[5]
XLogP -1.06
Topological Polar Surface Area 140 Ų
Hydrogen Bond Donors 6
Hydrogen Bond Acceptors 7

Mechanism of Action

Galidesivir functions as a direct-acting antiviral agent by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[1] The drug is administered as a prodrug and must be converted intracellularly to its active triphosphate form (BCX4430-TP).[1] This process is carried out by host cellular kinases.[4]

The active Galidesivir triphosphate mimics the natural adenosine triphosphate (ATP) and competes for binding to the active site of the viral RdRp.[4] Upon incorporation into the nascent viral RNA strand, it leads to premature chain termination, thereby halting viral replication.[1] This mechanism of non-obligate chain termination is a result of structural changes in the elongating RNA strand that disrupt the electrostatic interactions within the polymerase active site.[1][4] Computational modeling studies have suggested that Galidesivir's binding to the SARS-CoV-2 RdRp involves multiple hydrogen bonds and hydrophobic interactions.

Below is a diagram illustrating the intracellular activation and mechanism of action of Galidesivir.

galidesivir_mechanism Galidesivir Galidesivir (Prodrug) Galidesivir_MP Galidesivir Monophosphate Galidesivir->Galidesivir_MP Cellular Kinases Galidesivir_TP Galidesivir Triphosphate (Active Form) Galidesivir_MP->Galidesivir_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->RdRp RNA_synthesis Viral RNA Synthesis Terminated_RNA Prematurely Terminated Viral RNA RNA_synthesis->Terminated_RNA Chain Termination

Caption: Intracellular activation and mechanism of action of Galidesivir.

Synthesis of Galidesivir

A practical synthesis of Galidesivir (BCX4430) has been reported, often starting from the related compound BCX-1777 (Forodesine).[3][4] One synthetic route involves a seven-step sequence from BCX-1777, with an overall isolated yield of 22–25%.[3][4] A key step in this synthesis is the introduction of the primary amine group at the C2 position of the heterocyclic moiety, which can be achieved through a copper-catalyzed Ullmann-type amination. While detailed, step-by-step industrial synthesis protocols are proprietary, the general synthetic strategy is outlined in the scientific literature.

Experimental Protocols

The antiviral activity of Galidesivir is primarily evaluated through cell-based assays that measure the inhibition of viral replication. The most common methods are the cytopathic effect (CPE) inhibition assay and the virus yield reduction assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

1. Principle: Infected cells often exhibit morphological changes, known as cytopathic effects, which can include cell rounding, detachment, and lysis. An effective antiviral agent will prevent or reduce the CPE in a dose-dependent manner.

2. Materials:

  • Cell Line: A susceptible cell line for the virus of interest (e.g., Vero E6, Huh-7, MRC-5).[8]

  • Virus: A stock of the virus to be tested.

  • Test Compound: this compound.

  • Culture Medium: Appropriate growth and maintenance media for the cell line.

  • 96-well plates.

  • Staining Solution: Neutral Red or Crystal Violet to quantify cell viability.[9][10]

  • Microplate Reader.

3. Detailed Methodology (Representative Protocol):

  • Cell Seeding:

    • Culture the chosen cell line to 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and adjust the cell concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate to form a confluent monolayer within 24 hours.[10]

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired test concentrations.

  • Infection and Treatment:

    • When the cell monolayer is confluent, remove the growth medium.

    • Add the diluted virus to all wells except the cell control wells.

    • Incubate the plates for 1-2 hours to allow for viral adsorption.[8]

    • Remove the virus inoculum and add 100 µL of the serially diluted Galidesivir to the appropriate wells. Include virus control (virus, no compound) and cell control (no virus, no compound) wells.

  • Incubation:

    • Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line (e.g., 3-5 days) until significant CPE is observed in the virus control wells.[8]

  • Quantification of CPE:

    • Remove the medium and add a staining solution (e.g., 0.5% Crystal Violet or Neutral Red) to each well to stain the viable, adherent cells.[10]

    • After incubation with the stain, wash the plates to remove excess dye.

    • Solubilize the stain from the cells and measure the absorbance at a specific wavelength (e.g., 540 nm for Neutral Red) using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

    • Determine the 50% effective concentration (EC₅₀), which is the concentration of Galidesivir that inhibits CPE by 50%, using regression analysis.

cpe_assay_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Infection Infect cells with virus Cell_Seeding->Infection Compound_Dilution Prepare serial dilutions of Galidesivir Treatment Add Galidesivir dilutions Compound_Dilution->Treatment Virus_Prep Prepare virus inoculum Virus_Prep->Infection Infection->Treatment Incubation Incubate for 3-5 days Treatment->Incubation Staining Stain viable cells Incubation->Staining Measurement Measure absorbance Staining->Measurement Data_Processing Calculate % viability Measurement->Data_Processing EC50_Calculation Determine EC50 value Data_Processing->EC50_Calculation

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Virus Yield Reduction Assay

This assay directly quantifies the amount of infectious virus produced in the presence of an antiviral compound.

1. Principle: Cells are infected with a virus and treated with the antiviral compound. After a single replication cycle, the amount of new infectious virus particles (progeny virus) in the cell culture supernatant or lysate is measured.

2. Methodology Overview:

  • Infection and Treatment: Similar to the CPE assay, cell monolayers are infected with the virus and then treated with various concentrations of Galidesivir.

  • Virus Harvest: After a defined incubation period (typically allowing for one round of viral replication), the cell culture supernatant and/or cell lysates are harvested.[11]

  • Virus Titration: The harvested samples are serially diluted and used to infect fresh cell monolayers. The virus titer is then determined using a standard method such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.[11]

  • Data Analysis: The EC₅₀ value is calculated as the concentration of Galidesivir that reduces the viral yield by 50% (or 1-log₁₀) compared to the untreated virus control.[11]

In Vitro Antiviral Activity of Galidesivir

Galidesivir has demonstrated a broad spectrum of activity against numerous RNA viruses from various families. The following table summarizes its in vitro efficacy (EC₅₀ values) against a selection of viruses.

Virus FamilyVirus SpeciesCell LineEC₅₀ (µM)Reference
Arenaviridae Lassa virus (LASV)HeLa43.0[12]
Junin virus (JUNV)HeLa42.2[12]
Bunyaviridae Rift Valley Fever virus (RVFV)Vero 7620.4[12]
La Crosse virus (LACV)Vero>7.5 (SI₅₀)[13]
Coronaviridae MERS-CoV68.4[14]
SARS-CoV57.7[14]
Filoviridae Marburg virus (MARV)Vero4.4 - 6.7[12]
Ebola virus (EBOV)HeLa3 - 12[15]
Flaviviridae Yellow Fever virus (YFV)Vero8.3 µg/mL (24.5 µM)
Zika virus (ZIKV)
Dengue virus (DENV)Vero>9.0 (SI₅₀)[12]
West Nile virus (WNV)PS2.3[12]
Orthomyxoviridae Influenza A virus (IAV)MDCK1 - 5[15]
Influenza B virus (IBV)MDCK1 - 5[15]
Paramyxoviridae Measles virus (MeV)Vero 761.8[15]
Picornaviridae Human Rhinovirus (HRV)3.4[14]
Pneumoviridae Respiratory Syncytial Virus (RSV)11[14]

SI₅₀ (50% Selectivity Index) is the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀.

Conclusion

This compound is a potent, broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its chemical structure and physicochemical properties are tailored for its function as a nucleoside analog inhibitor. The established experimental protocols for evaluating its efficacy provide a robust framework for further research and development. The extensive in vitro data underscore its potential as a therapeutic agent for a range of viral diseases, supporting its ongoing clinical development.

References

Galidesivir Hydrochloride: A Pharmacokinetic Profile in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galidesivir (BCX4430) is a broad-spectrum antiviral agent that has shown efficacy against a variety of RNA viruses in animal models. A comprehensive understanding of its pharmacokinetic (PK) profile is crucial for its development as a potential therapeutic. This technical guide provides an in-depth overview of the pharmacokinetics of galidesivir hydrochloride in key preclinical animal models, including non-human primates, rats, and hamsters. The data presented herein, summarized in comparative tables, details critical PK parameters and the experimental methodologies employed in these studies. This guide is intended to serve as a core resource for researchers and professionals involved in the development of antiviral therapies.

Pharmacokinetic Profile of Galidesivir

Galidesivir, an adenosine nucleoside analog, exhibits a pharmacokinetic profile characterized by rapid absorption and distribution, followed by a prolonged terminal elimination phase.[1][2] The parent compound is converted intracellularly to its active triphosphate form (BCX4430-TP), which is the active antiviral agent.[3] This conversion is particularly efficient in the liver.[4]

Non-Human Primates (Rhesus Macaques)

Studies in rhesus macaques have been instrumental in evaluating the efficacy and safety of galidesivir. While specific quantitative PK data from these studies is not publicly available in tabular format, the research indicates favorable pharmacokinetics.[5] Efficacy studies have often employed a strategy of a higher loading dose followed by lower maintenance doses to rapidly achieve and maintain therapeutic concentrations.[3][4] For instance, a loading dose of 100 mg/kg followed by maintenance doses of 25 mg/kg has been used in some studies.[4]

Rodent Models

Rats: Pharmacokinetic studies in rats have provided valuable insights into the metabolism and distribution of galidesivir. A key finding is the persistence of the active triphosphate metabolite, BCX4430-TP, in the liver, with a reported half-life of approximately 6 hours.[4] This hepatic retention may have significant implications for the treatment of liver-targeting viral infections.[4] Tissue distribution studies in rats using radiolabeled [14C] galidesivir have shown similar distribution patterns following both intravenous (IV) and intramuscular (IM) administration.[4]

Syrian Golden Hamsters: Studies in Syrian golden hamsters have provided quantitative plasma pharmacokinetic data following intraperitoneal (IP) administration. The data reveals a dose-dependent increase in exposure. Consistent with findings in other species, the pharmacokinetic profile in hamsters shows an initial rapid uptake of the parent compound, conversion to the active triphosphate form, and a slower excretion of the parent compound back into the plasma.[3][6] An increase in plasma levels of the parent compound was noted approximately 8 hours after IP administration, which is thought to represent its release from the liver.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters of galidesivir in various animal models.

Table 1: Single-Dose Pharmacokinetics of Galidesivir in Syrian Golden Hamsters (Intraperitoneal Administration) [6]

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
501,2100.252,8602.5
1002,5300.256,1402.8
1503,8900.259,8703.1
2005,1200.2513,5003.3
Data derived from graphical representation in Westover et al., 2018. Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), t½ (half-life).

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of pharmacokinetic studies. The following sections outline the typical experimental protocols used in the assessment of galidesivir pharmacokinetics in animal models.

Animal Models
  • Non-Human Primates: Rhesus macaques have been a key model for efficacy and safety studies.[5]

  • Rodents: Sprague-Dawley rats and Syrian golden hamsters have been utilized for pharmacokinetic and metabolism studies.[4][6]

Drug Administration
  • Formulation: this compound is typically supplied as a powder and reconstituted in a suitable vehicle for injection. A common vehicle used in hamster studies is Lactated Ringer's Solution (LRS).[7]

  • Routes of Administration:

    • Intramuscular (IM): Used in non-human primate studies.[4]

    • Intraperitoneal (IP): Employed in hamster studies.[6]

    • Intravenous (IV): Used for comparative purposes in some studies.[4]

  • Dosing Regimens: Studies have often utilized a loading dose to quickly achieve therapeutic levels, followed by maintenance doses. For example, in rhesus macaques, a loading dose of 100 mg/kg has been followed by maintenance doses of 25 mg/kg twice daily.[4]

Sample Collection and Processing
  • Blood Sampling: Whole blood is collected at predetermined time points post-dose. The specific time points are crucial for accurately defining the pharmacokinetic profile and typically include frequent sampling shortly after administration to capture the absorption phase, followed by less frequent sampling during the elimination phase.

  • Plasma Preparation: Blood samples are processed to separate plasma, which is then stored, typically at -80°C, until analysis.

Bioanalytical Method

The quantification of galidesivir in plasma samples is performed using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for the accurate measurement of drug concentrations.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation to remove interfering proteins.

  • Chromatography: The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The chromatographic conditions (e.g., column, mobile phase composition, flow rate) are optimized to achieve good separation of galidesivir from endogenous plasma components.

  • Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for galidesivir and an internal standard, which allows for highly selective and sensitive quantification.

  • Method Validation: The bioanalytical method is rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Visualizations

Galidesivir's Mechanism of Action

galidesivir_moa Galidesivir Galidesivir (BCX4430) Cell Host Cell Galidesivir->Cell Enters Kinases Cellular Kinases Cell->Kinases Phosphorylation by Active_TP Galidesivir Triphosphate (BCX4430-TP) Kinases->Active_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->Viral_RdRp Incorporated by RNA_Chain Growing Viral RNA Chain Viral_RdRp->RNA_Chain Acts on Termination Chain Termination RNA_Chain->Termination Leads to

Caption: Intracellular activation of galidesivir and inhibition of viral RNA synthesis.

Experimental Workflow for a Typical Pharmacokinetic Study

pk_workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase DrugAdmin Drug Administration (e.g., IM, IP, IV) BloodCollection Serial Blood Sample Collection DrugAdmin->BloodCollection PlasmaProcessing Plasma Separation and Storage BloodCollection->PlasmaProcessing SamplePrep Plasma Sample Preparation (Protein Precipitation) PlasmaProcessing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Quantification of Galidesivir Concentration LCMS->Quantification PK_Modeling Pharmacokinetic Modeling and Analysis Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calc

Caption: Workflow of a preclinical pharmacokinetic study of galidesivir.

Conclusion

The preclinical pharmacokinetic data from animal models demonstrate that galidesivir possesses properties that make it a promising candidate for further development as a broad-spectrum antiviral. Its rapid conversion to the active triphosphate form, particularly in the liver, and its long elimination half-life suggest that therapeutic concentrations can be achieved and maintained. The quantitative data from hamster studies provide a basis for dose selection in further preclinical and clinical investigations. This technical guide consolidates the currently available pharmacokinetic information on galidesivir in key animal models, providing a valuable resource for the scientific and drug development communities. Further publication of detailed pharmacokinetic data from non-human primate studies would be beneficial for a more complete understanding of its disposition in a species more closely related to humans.

References

In Vitro Efficacy of Galidesivir Hydrochloride Against RNA Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Galidesivir hydrochloride (BCX4430), a broad-spectrum antiviral agent. Galidesivir, an adenosine nucleoside analog, has demonstrated potent activity against a wide range of RNA viruses, positioning it as a significant candidate for further therapeutic development. This document collates quantitative efficacy data, details key experimental methodologies, and visualizes the underlying mechanism of action and experimental workflows.

Core Mechanism of Action

Galidesivir is a prodrug that, upon entering a host cell, is metabolized into its active triphosphate form. This active metabolite functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of most RNA viruses. By mimicking the natural adenosine triphosphate (ATP), the Galidesivir triphosphate is incorporated into the nascent viral RNA strand. This incorporation leads to premature chain termination, thereby halting viral RNA synthesis and preventing subsequent viral replication.[1][2] This targeted mechanism of action confers broad-spectrum activity against numerous RNA virus families.[3][4]

Galidesivir Mechanism of Action Mechanism of Action of Galidesivir Galidesivir Galidesivir (Prodrug) Cell Host Cell Galidesivir->Cell Enters Active_Metabolite Galidesivir Triphosphate (Active Form) Cell->Active_Metabolite Cellular kinases phosphorylate RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competes with ATP for binding RNA_Synthesis Viral RNA Synthesis Active_Metabolite->RNA_Synthesis Incorporated into nascent RNA RdRp->RNA_Synthesis Mediates Chain_Termination Premature Chain Termination RNA_Synthesis->Chain_Termination Leads to Inhibition Inhibition of Replication Chain_Termination->Inhibition

Caption: Mechanism of Action of Galidesivir.

Quantitative In Vitro Efficacy Data

The in vitro antiviral activity of Galidesivir has been evaluated against a multitude of RNA viruses across various cell lines. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50).

Table 1: Antiviral Activity of Galidesivir against Filoviruses and Paramyxoviruses

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
FiloviridaeEbola Virus (EBOV)HeLa3 - 12>100>8.3 - >33.3[5]
FiloviridaeMarburg Virus (MARV)HeLa3 - 12>100>8.3 - >33.3[5]
FiloviridaeSudan Virus (SUDV)HeLa3 - 12>100>8.3 - >33.3[5]
ParamyxoviridaeMeasles Virus (MeV)Vero-761.8>100>55.6[5]
ParamyxoviridaeNipah Virus (NiV)Vero>41.7>100>2.4[1]

Table 2: Antiviral Activity of Galidesivir against Coronaviruses and Orthomyxoviruses

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
CoronaviridaeSARS-CoVVero>19.6>100>5.1[3]
CoronaviridaeMERS-CoVVero>66.7>100>1.5[3]
CoronaviridaeSARS-CoV-2Caco-21.9 (EC90)82.8>43.6[2][6]
CoronaviridaeSARS-CoV-2Vero-763.5 (EC90)>100>28.6[6]
OrthomyxoviridaeInfluenza AMDCK1 - 5>100>20 - >100[5]
OrthomyxoviridaeInfluenza BMDCK1 - 5>100>20 - >100[5]

Table 3: Antiviral Activity of Galidesivir against Flaviviruses, Togaviruses, and Phenuiviruses

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
FlaviviridaeYellow Fever Virus (YFV)Vero<14.3>100>7[3]
FlaviviridaeZika Virus (ZIKV)Vero, Huh-7, RDPotent Inhibition--[1]
TogaviridaeChikungunya Virus (CHIKV)Vero13.9>100>7.2[3]
PhenuiviridaeRift Valley Fever Virus (RVFV)Vero20.4 - 41.6>100>2.4 - >4.9[3]

Detailed Experimental Protocols

The following are synthesized protocols for key in vitro assays used to determine the antiviral efficacy and cytotoxicity of Galidesivir.

Cell Culture and Virus Propagation
  • Cell Lines: A variety of cell lines are utilized depending on the tropism of the virus being tested. Common cell lines include Vero E6 (African green monkey kidney), HeLa (human cervical cancer), MDCK (Madin-Darby canine kidney), Caco-2 (human colorectal adenocarcinoma), and Huh-7 (human hepatoma).[1][5][6]

  • Culture Conditions: Cells are maintained in appropriate growth medium (e.g., Dulbecco's Modified Eagle Medium or Minimum Essential Medium) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Virus Stocks: Viral stocks are propagated in susceptible cell lines. The supernatant containing the virus is harvested when significant cytopathic effect (CPE) is observed. Viral titers are determined using plaque assays or 50% tissue culture infectious dose (TCID50) assays.[5][8]

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to inhibit the virus-induced destruction of host cells.

CPE_Reduction_Assay_Workflow Cytopathic Effect (CPE) Reduction Assay Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plates Compound_Prep Prepare serial dilutions of Galidesivir Add_Compound Add compound dilutions to cells Cell_Seeding->Add_Compound Add_Virus Infect cells with virus (e.g., MOI 0.02) Incubation Incubate for several days (e.g., 3-5 days) Staining Stain viable cells (e.g., Neutral Red) Incubation->Staining Measurement Measure absorbance (OD 540 nm) Staining->Measurement Calculation Calculate EC50 Measurement->Calculation

Caption: Workflow for a CPE Reduction Assay.

Protocol:

  • Cell Plating: Seed a 96-well plate with host cells to form a confluent monolayer.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment and Infection: The cell monolayer is treated with the various concentrations of Galidesivir. Subsequently, the cells are infected with the RNA virus at a specific multiplicity of infection (MOI).[6] Control wells include untreated infected cells (virus control) and untreated uninfected cells (cell control).[9]

  • Incubation: The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).[6]

  • Quantification of Cell Viability: Cell viability is quantified using a colorimetric method, such as the neutral red uptake assay. Viable cells take up the neutral red dye, which is then extracted and the absorbance is read on a spectrophotometer.[2][10]

  • Data Analysis: The 50% effective concentration (EC50) is calculated by determining the concentration of Galidesivir that results in a 50% reduction in CPE compared to the virus control.

Viral Yield Reduction (VYR) Assay

This assay directly measures the amount of infectious virus produced in the presence of the antiviral compound.

Protocol:

  • Cell Plating and Treatment: Similar to the CPE assay, host cells are seeded in multi-well plates and treated with serial dilutions of Galidesivir.

  • Infection: Cells are infected with the target RNA virus.[6]

  • Incubation: The plates are incubated for a defined period to allow for one or more cycles of viral replication.

  • Harvesting: The cell culture supernatant, containing the progeny virus, is harvested.[8]

  • Virus Titration: The viral titer in the harvested supernatant from each drug concentration is determined using a plaque assay or TCID50 assay on fresh cell monolayers.[5][8]

  • Data Analysis: The EC50 is calculated as the concentration of Galidesivir that causes a 50% (or 1-log10) reduction in the viral yield compared to the untreated virus control.[5]

Plaque Reduction Assay

This is a specific type of viral yield reduction assay that quantifies the number of infectious virus particles.

Protocol:

  • Cell Plating: A confluent monolayer of susceptible cells is prepared in 6- or 12-well plates.[11]

  • Infection: Serial dilutions of the virus stock (from the VYR assay) are added to the cell monolayers and allowed to adsorb for 1-2 hours.[10][11]

  • Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells.[11]

  • Incubation: Plates are incubated for a period sufficient for plaques (localized areas of cell death) to form.

  • Staining: The cell monolayer is stained with a vital stain, such as crystal violet or neutral red, to visualize the plaques.[11]

  • Plaque Counting: The number of plaque-forming units (PFU) is counted for each dilution.

  • Data Analysis: The viral titer is calculated in PFU/mL. The percent inhibition of plaque formation at each drug concentration is determined relative to the untreated control to calculate the EC50.

Cytotoxicity Assay (Neutral Red Uptake)

This assay is performed in parallel with the efficacy assays to determine the concentration of Galidesivir that is toxic to the host cells.

Neutral_Red_Uptake_Assay_Workflow Neutral Red Uptake Cytotoxicity Assay Workflow cluster_prep_cyto Preparation cluster_treatment_cyto Treatment cluster_analysis_cyto Analysis Cell_Seeding_Cyto Seed cells in 96-well plates Compound_Prep_Cyto Prepare serial dilutions of Galidesivir Add_Compound_Cyto Add compound dilutions to uninfected cells Cell_Seeding_Cyto->Add_Compound_Cyto Incubation_Cyto Incubate for the same duration as efficacy assay NR_Staining Incubate with Neutral Red medium Incubation_Cyto->NR_Staining Extraction Wash and extract dye NR_Staining->Extraction Measurement_Cyto Measure absorbance (OD 540 nm) Extraction->Measurement_Cyto Calculation_Cyto Calculate CC50 Measurement_Cyto->Calculation_Cyto

Caption: Workflow for a Neutral Red Uptake Cytotoxicity Assay.

Protocol:

  • Cell Plating and Treatment: Uninfected host cells are plated and treated with the same serial dilutions of Galidesivir as in the antiviral assays.[12]

  • Incubation: Plates are incubated for the same duration as the efficacy assays.

  • Neutral Red Staining: The treatment medium is replaced with a medium containing neutral red, and the plates are incubated for approximately 2-3 hours to allow for dye uptake by viable cells.[13][14]

  • Dye Extraction: The cells are washed, and a destain solution (e.g., acidified ethanol) is added to extract the dye from the lysosomes of viable cells.[12][14]

  • Absorbance Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at approximately 540 nm.[13]

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of Galidesivir that reduces the viability of the cells by 50% compared to untreated control cells.

Conclusion

This compound demonstrates broad-spectrum in vitro activity against a diverse range of RNA viruses. Its mechanism of action, targeting the conserved viral RdRp, provides a strong basis for its wide applicability. The quantitative data, derived from robust and standardized in vitro assays, consistently show potent antiviral efficacy at concentrations that are significantly lower than those causing cytotoxicity in host cells, as indicated by favorable selectivity indices. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of Galidesivir and other novel antiviral agents.

References

Galidesivir Hydrochloride: A Technical Guide to a Broad-Spectrum Antiviral for Emerging Viral Threats

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – As the global scientific community continues to fortify its defenses against emerging viral diseases, the broad-spectrum antiviral agent, Galidesivir (BCX4430), stands out as a promising candidate in the arsenal of medical countermeasures. This technical guide provides an in-depth overview of Galidesivir hydrochloride, consolidating currently available data on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical development status. This document is intended for researchers, scientists, and drug development professionals engaged in the critical work of antiviral research and development.

Core Concepts: An Adenosine Nucleoside Analog Targeting Viral Replication

Galidesivir is a novel adenosine nucleoside analog designed to combat a wide range of RNA viruses.[1][2] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of most RNA viruses.[1][3][4] Upon administration, Galidesivir is metabolized within the host cell to its active triphosphate form.[1] This active metabolite then mimics the natural adenosine triphosphate, leading to its incorporation into the nascent viral RNA strand by the viral RdRp.[1][5] This event results in premature chain termination, thereby halting viral replication.[1][5] A key advantage of Galidesivir is its preferential targeting of viral RdRp over host cellular polymerases, suggesting a favorable safety profile.[1]

dot

Galidesivir_Mechanism_of_Action cluster_cell Host Cell cluster_virus RNA Virus Galidesivir Galidesivir (BCX4430) Galidesivir_TP Galidesivir Triphosphate (Active Form) Galidesivir->Galidesivir_TP Cellular Kinases Viral_RNA Viral RNA Replication Galidesivir_TP->Viral_RNA Incorporation into nascent RNA strand Chain_Termination Premature Chain Termination Viral_RNA->Chain_Termination RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Viral_RNA Catalyzes No_Replication Inhibition of Viral Replication Chain_Termination->No_Replication Virus Virus Entry Virus->RdRp Release of viral genome Plaque_Reduction_Assay_Workflow start Start cell_culture Prepare confluent cell monolayer start->cell_culture infection Infect cell monolayer with virus and Galidesivir dilutions cell_culture->infection virus_prep Prepare virus inoculum virus_prep->infection compound_prep Prepare serial dilutions of Galidesivir compound_prep->infection incubation1 Incubate for viral adsorption infection->incubation1 overlay Apply semi-solid overlay medium incubation1->overlay incubation2 Incubate for plaque formation overlay->incubation2 staining Fix and stain cell monolayer incubation2->staining counting Count plaques staining->counting analysis Calculate EC50 counting->analysis end End analysis->end Viral_Hijacking_of_Host_Signaling cluster_virus Viral Life Cycle cluster_host Host Cell Virus_Entry Virus Entry Host_Signaling Host Signaling Pathways (e.g., NF-κB, MAPK, PI3K/AKT) Virus_Entry->Host_Signaling Hijacks Viral_Replication Viral RNA Replication (Target of Galidesivir) Progeny_Virions Assembly & Release of Progeny Virions Viral_Replication->Progeny_Virions Cellular_Processes Modulation of Cellular Processes: - Increased Nucleotide Synthesis - Pro-survival Signals - Suppression of Innate Immunity Host_Signaling->Cellular_Processes Manipulates Cellular_Processes->Viral_Replication Supports

References

Preclinical Profile of Galidesivir Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galidesivir (BCX4430) is a broad-spectrum investigational antiviral drug, developed as a countermeasure against highly pathogenic RNA viruses. As an adenosine nucleoside analog, its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many viruses.[1][2] Preclinical studies have demonstrated its activity against a wide array of RNA viruses, including filoviruses, flaviviruses, coronaviruses, and paramyxoviruses.[3] In various animal models, Galidesivir has shown significant efficacy in improving survival and reducing viral load for infections such as Ebola, Marburg, Zika, and Yellow Fever.[4] This document provides a comprehensive overview of the preclinical data for Galidesivir hydrochloride, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and toxicology.

Mechanism of Action

Galidesivir is a prodrug that, upon entering host cells, is metabolized by cellular kinases into its active triphosphate form (BCX4430-TP).[5] This active metabolite mimics the natural adenosine triphosphate (ATP) nucleotide.[4] Viral RNA-dependent RNA polymerase (RdRp) enzymes mistakenly incorporate BCX4430-TP into the nascent viral RNA strand.[4][6] This incorporation leads to premature chain termination, thereby halting viral transcription and replication.[7] Studies have shown that the active triphosphate form of Galidesivir has a preference for viral RNA polymerase over host polymerases, which contributes to its therapeutic index.

Galidesivir_MOA cluster_cell Host Cell Galidesivir Galidesivir (BCX4430) Kinase1 Host Kinases Galidesivir->Kinase1 Phosphorylation ActiveTP Galidesivir Triphosphate (BCX4430-TP) Kinase1->ActiveTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) ActiveTP->RdRp Competitive Substrate (mimics ATP) RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Incorporation into growing RNA strand Termination Premature Chain Termination RNA_synthesis->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition Virus RNA Virus Virus->RdRp Provides Template & Enzyme

Caption: Mechanism of action of Galidesivir.

In Vitro Antiviral Activity

Galidesivir has demonstrated broad-spectrum antiviral activity in cell culture assays against more than 20 RNA viruses across nine different families. Its potency, measured by the half-maximal effective concentration (EC50), varies depending on the virus and the cell line used, with values typically in the low to mid-micromolar range.[8] Vero cells, in particular, are known to inefficiently convert Galidesivir to its active form, which may result in higher EC50 values in assays using this cell line.[9]

Viral Family Virus Species Cell Line EC50 (µM) Reference
Filoviridae Marburgvirus (MARV)HeLa4.4 - 6.7
Ebolavirus (EBOV)HeLa11.8[10]
Sudan virus (SUDV)HeLa3.4[10]
Coronaviridae MERS-CoVVero E668.4[10]
SARS-CoVVero 7657.7[10]
Flaviviridae Yellow Fever Virus (YFV)Vero 762.3[10]
Dengue Virus (DENV)Vero 7632.8[10]
Zika Virus (ZIKV)Vero 761.5[10]
Japanese Encephalitis (JEV)Vero 7643.6[10]
Arenaviridae Lassa Virus (LASV)HeLa43.0
Junin Virus (JUNV)HeLa42.2
Phenuiviridae Rift Valley Fever Virus (RVFV)Vero 7620.4
Orthomyxoviridae Influenza A Virus (IAV)MDCK10.7[10]
Paramyxoviridae Nipah Virus (NiV)HeLa41.9[10]
Measles Virus (MeV)Vero 766.19[10]
Picornaviridae Human Rhinovirus (HRV)HeLa3.4[10]
Pneumoviridae Respiratory Syncytial Virus (RSV)MA10411.0[10]

In Vivo Efficacy in Animal Models

Galidesivir has demonstrated significant efficacy in various animal models of lethal viral diseases, often showing greater potency than would be predicted by its in vitro activity alone.[3][10] Studies in mice, hamsters, and non-human primates (NHPs) have been crucial in establishing its protective effects.

Filovirus (Ebola and Marburg) Efficacy
  • Marburg Virus (MARV): In cynomolgus macaques, Galidesivir provided 100% protection against lethal MARV infection when administered 24 or 48 hours post-infection.[11] In guinea pig models, treatment initiated up to 72 hours after exposure to aerosolized virus also conferred significant protection.

  • Ebola Virus (EBOV): In rhesus monkeys, a loading dose regimen of Galidesivir resulted in 100% survival when initiated 2 days post-infection and 67% survival when started on day 3.[11][12] An earlier study showed 100% survival in rhesus macaques when treatment began immediately after viral challenge.[12]

Flavivirus (Yellow Fever and Zika) Efficacy
  • Yellow Fever Virus (YFV): In a Syrian Golden Hamster model, Galidesivir treatment resulted in 80-100% survival compared to 20-30% in placebo groups, even when treatment was delayed up to 4 days post-infection.

  • Zika Virus (ZIKV): In rhesus macaques, Galidesivir was safe and effectively prevented or rapidly reduced viral loads in blood and cerebrospinal fluid. Treatment initiated up to 72 hours post-infection was shown to be protective.[13]

Other Viral Infections
  • Rift Valley Fever Virus (RVFV): Galidesivir has shown pronounced efficacy in lethal infection models of RVFV.[4]

  • SARS-CoV-2: In a Syrian golden hamster model, Galidesivir treatment initiated 24 hours prior to infection reduced lung pathology compared to untreated controls.[9]

Preclinical_Workflow cluster_study Typical In Vivo Efficacy Study Workflow Model Animal Model Selection (e.g., Rhesus Macaque) Challenge Lethal Viral Challenge (e.g., EBOV, MARV, ZIKV) Model->Challenge Treatment Treatment Initiation (Post-Infection) Challenge->Treatment Dosing Dosing Regimen (Loading Dose + Maintenance Doses) Treatment->Dosing Monitoring Clinical Monitoring (Behavior, Weight) Dosing->Monitoring Sampling Biological Sampling (Blood, CSF, Saliva, Urine) Dosing->Sampling Analysis Endpoint Analysis Monitoring->Analysis Sampling->Analysis Survival Survival Rate Analysis->Survival Viremia Viral Load (Viremia) Analysis->Viremia

Caption: Workflow for a typical preclinical efficacy study.

Experimental Protocols

In Vitro Antiviral Assay (General Protocol)
  • Cell Lines: Appropriate cell lines (e.g., HeLa, Vero, MDCK) are seeded in multi-well plates.

  • Drug Preparation: this compound is serially diluted to various concentrations.

  • Infection: Cells are infected with the target virus at a specific multiplicity of infection (MOI).

  • Treatment: The diluted drug is added to the cells before, during, or after infection.

  • Incubation: Plates are incubated for a period sufficient for viral replication (e.g., 48-72 hours).

  • Endpoint Measurement: Viral replication is quantified using methods such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or cytopathic effect (CPE) inhibition assays. Cell viability is also assessed (e.g., using MTS or neutral red uptake assays) to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: The EC50 is calculated as the drug concentration that inhibits viral replication by 50%. The Selectivity Index (SI = CC50/EC50) is determined to assess the therapeutic window.

Non-Human Primate (NHP) Efficacy Study (Zika Virus Example)
  • Animal Model: Adult rhesus macaques are used.[13]

  • Virus Challenge: Animals are challenged subcutaneously with a defined dose (e.g., 1x10^5 TCID50) of a pathogenic ZIKV isolate.[13]

  • Treatment Groups: Animals are randomized into treatment and control groups. Treatment groups receive Galidesivir via intramuscular (IM) injection at various time points post-challenge (e.g., 90 minutes, 24h, 48h, 72h).[13]

  • Dosing Regimen: A common strategy is a loading dose (e.g., 100 mg/kg twice daily) followed by lower maintenance doses (e.g., 25 mg/kg twice daily) for a total duration of 9-11 days.[12][14]

  • Monitoring and Sampling: Animals are monitored daily for clinical signs of disease. Blood, saliva, urine, and cerebrospinal fluid (CSF) are collected at regular intervals.[13][14]

  • Endpoints: The primary endpoints are survival and viral load (viremia) in plasma, measured by qPCR. Secondary endpoints include viral RNA levels in other bodily fluids and tissues.[13]

Pharmacokinetics and Toxicology

Pharmacokinetics

Human Phase 1 studies have provided key pharmacokinetic (PK) data. Following intramuscular (IM) administration, Galidesivir is rapidly absorbed, with maximum plasma concentrations (Tmax) typically observed within 15 minutes.[2] The plasma concentration profile is characterized by an initial rapid distribution and clearance phase, followed by an extended terminal elimination phase.[2][15] The terminal half-life (t½) after intravenous (IV) administration was estimated to be a median of 114.5 hours.[2]

Parameter IM Administration (0.3-10 mg/kg) IV Administration (5-20 mg/kg) Reference
Tmax (Time to Peak Concentration) ~15 minutesN/A (Infusion)[2]
Terminal Half-life (t½) Not accurately measured (short sampling)~104 - 175 hours[2]
Bioavailability (%F) vs. IV 84% (for 10 mg/kg dose)100%[2]
Renal Clearance (CLR) 7.9 - 12.1 L/h (after 7 days)Similar to IM[2]
Toxicology and Safety

Preclinical toxicology studies have been conducted in multiple species.

  • In hamsters, toxicity was observed at a dose of 300 mg/kg/day administered intraperitoneally, while 200 mg/kg/day was determined to be the maximum tolerated dose.[3]

  • A dose of 300 mg/kg/day was tolerated in mice when administered intramuscularly for 8 days.[3]

  • Reproductive toxicology studies in pregnant rats and rabbits showed no evidence of embryo-lethality, fetotoxicity, or teratogenicity at dosages up to 75 mg/kg/day in rats and 25 mg/kg/day in rabbits. These studies also confirmed that Galidesivir is effectively transferred across the placenta.

  • In Phase 1 human trials, both IM and IV formulations of Galidesivir were generally safe and well-tolerated.[15]

Galidesivir_Development cluster_dev Preclinical to Clinical Development Pipeline Discovery Drug Discovery (Adenosine Analog) InVitro In Vitro Screening (Broad-Spectrum Activity) Discovery->InVitro InVivo In Vivo Efficacy (Small Animal Models) InVitro->InVivo NHP NHP Efficacy Studies (Pivotal Models for FDA Animal Rule) InVivo->NHP Tox Toxicology Studies (GLP) InVivo->Tox Phase1 Phase 1 Clinical Trials (Safety & PK in Humans) NHP->Phase1 Tox->Phase1

Caption: Galidesivir's preclinical development pathway.

Conclusion

The preclinical data for this compound strongly support its profile as a broad-spectrum antiviral agent with significant potential for treating life-threatening RNA viral infections. Its mechanism as an RdRp inhibitor, coupled with demonstrated efficacy in gold-standard animal models for diseases like Ebola and Marburg, underscores its importance as a medical countermeasure. The favorable safety and pharmacokinetic profiles observed in early clinical trials provide a solid foundation for its continued development. Further clinical investigation is warranted to establish its efficacy and safety in patient populations.

References

Galidesivir Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the adenosine analog inhibitor, its mechanism of action, antiviral spectrum, and clinical development.

Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases (NIAID). As an adenosine nucleoside analog, Galidesivir has demonstrated potent activity against a wide range of RNA viruses. This technical guide provides a comprehensive overview of Galidesivir hydrochloride, including its mechanism of action, in vitro and in vivo antiviral activity, pharmacokinetic profile, and detailed experimental protocols to support ongoing research and development efforts.

Chemical Structure and Properties

Galidesivir is a C-nucleoside analog of adenosine, featuring a pyrrolo[3,2-d]pyrimidine base linked to a pyrrolidine ring (1-aza-ribose). This structural modification, where the glycosidic bond is a C-C bond instead of a C-N bond, contributes to its stability and biological activity. The hydrochloride salt form enhances its solubility and suitability for parenteral administration.

PropertyValue
IUPAC Name (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
Molecular Formula C₁₁H₁₆ClN₅O₃
Molecular Weight 301.73 g/mol
CAS Number 222631-44-9
Synonyms BCX4430, Immucillin-A

Mechanism of Action: Adenosine Analog Inhibition

Galidesivir's antiviral activity stems from its function as an adenosine analog that inhibits viral RNA-dependent RNA polymerase (RdRp). The mechanism involves a multi-step intracellular process:

  • Cellular Uptake: Galidesivir enters the host cell.

  • Phosphorylation: Host cellular kinases sequentially phosphorylate Galidesivir to its active triphosphate form, Galidesivir triphosphate (Gal-TP).

  • RdRp Inhibition: Gal-TP acts as a competitive inhibitor of adenosine triphosphate (ATP), a natural substrate for the viral RdRp.

  • Chain Termination: Upon incorporation into the nascent viral RNA strand, Gal-TP causes premature chain termination, thereby halting viral replication.

This mechanism of action is common to many nucleoside analog antiviral drugs and provides a broad-spectrum activity against viruses that rely on an RdRp for replication.

Galidesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Galidesivir Galidesivir Galidesivir_MP Galidesivir Monophosphate Galidesivir->Galidesivir_MP Host Kinases Galidesivir_DP Galidesivir Diphosphate Galidesivir_MP->Galidesivir_DP Host Kinases Galidesivir_TP Galidesivir Triphosphate (Active Form) Galidesivir_DP->Galidesivir_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->RdRp Competes with ATP and binds to RdRp Viral_RNA Viral RNA Synthesis RdRp->Viral_RNA Chain_Termination Premature Chain Termination Viral_RNA->Chain_Termination Incorporation of Galidesivir-MP

Figure 1: Intracellular activation and mechanism of action of Galidesivir.

In Vitro Antiviral Activity

Galidesivir has demonstrated a broad spectrum of activity against numerous RNA viruses from different families. The half-maximal effective concentration (EC50) values vary depending on the virus, cell line, and assay used. It is important to note that some cell lines, such as Vero cells, may not efficiently phosphorylate Galidesivir to its active triphosphate form, potentially leading to higher EC50 values in vitro than what might be observed in vivo.

Virus FamilyVirusStrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Assay TypeReference
Arenaviridae Lassa VirusVero43>100>2.3CPE
Junin VirusVero42.2>100>2.4CPE
Bunyaviridae Rift Valley Fever VirusVero20.4 - 41.6>100>2.4 - >4.9CPE/VYR
Coronaviridae SARS-CoVVero-7657.7>320>5.5VYR
MERS-CoVVero68.4>100>1.5CPE
SARS-CoV-2USA-WA1/2020Caco-21.8>100>55.6VYR
SARS-CoV-2USA-WA1/2020Vero-763.5>100>28.6VYR
Filoviridae Marburg VirusMusokeVero6.7>200>29.9VYR
Ebola VirusZaireVero11.8>100>8.5VYR
Flaviviridae Yellow Fever Virus17DVero8.3>200>24.1CPE
Zika VirusVero12.3>100>8.1CPE
Dengue VirusVero32.8>295>9.0VYR
West Nile VirusVero43.6>100>2.3VYR
Orthomyxoviridae Influenza A VirusMDCK1-5>100>20-100CPE
Influenza B VirusMDCK1-5>100>20-100CPE
Paramyxoviridae Measles VirusVero-761.8>300>167CPE

CPE: Cytopathic Effect Assay; VYR: Virus Yield Reduction Assay; CC50: 50% Cytotoxic Concentration; SI: Selectivity Index (CC50/EC50)

In Vivo Efficacy

Preclinical studies in various animal models have demonstrated the in vivo efficacy of Galidesivir against several pathogenic RNA viruses.

Hamster Model of SARS-CoV-2 Infection

A study in Syrian golden hamsters evaluated the efficacy of Galidesivir against SARS-CoV-2.

  • Model: Syrian golden hamsters infected with SARS-CoV-2.

  • Treatment: Galidesivir administered intraperitoneally (IP) at 100 mg/kg twice daily.

  • Regimens: Treatment was initiated at 24 hours pre-infection, 1.5 hours post-infection, or 24 hours post-infection.

  • Endpoints: Body weight change, lung viral load, and lung pathology.

  • Results: Animals treated with Galidesivir 24 hours prior to infection showed significantly less weight loss and reduced lung pathology compared to the control group.

Hamster_Study_Workflow Day_neg1 Day -1: Initiate Galidesivir or Vehicle Treatment (Group 1) Day_0 Day 0: SARS-CoV-2 Infection Day_neg1->Day_0 Treatment Twice Daily IP Injections (Galidesivir 100 mg/kg or Vehicle) Day_neg1->Treatment Day_0_post Day 0 (1.5h post): Initiate Galidesivir or Vehicle Treatment (Group 2) Day_0->Day_0_post Monitoring Daily Monitoring: Body Weight Clinical Signs Day_0->Monitoring Day_1 Day 1: Initiate Galidesivir or Vehicle Treatment (Group 3) Day_0_post->Day_1 Day_0_post->Treatment Day_1->Treatment Day_3_Necropsy Day 3: Necropsy (n=4/group) - Lung Viral Load - Lung Pathology Monitoring->Day_3_Necropsy Day_7_Necropsy Day 7: Necropsy (n=4/group) - Lung Viral Load - Lung Pathology Monitoring->Day_7_Necropsy

Figure 2: Experimental workflow for the hamster model of SARS-CoV-2 infection.

Rhesus Macaque Model of Zika Virus Infection

The efficacy of Galidesivir against Zika virus was evaluated in rhesus macaques.

  • Model: Rhesus macaques infected with Zika virus.

  • Treatment: Galidesivir administered intramuscularly (IM).

  • Regimens: Various dosing regimens were tested, with treatment initiated at different time points post-infection (e.g., 1.5 hours, 24 hours, 48 hours, and 72 hours).

  • Endpoints: Plasma viral load, viral RNA in other body fluids (urine, saliva, cerebrospinal fluid).

  • Results: Galidesivir treatment initiated up to 72 hours post-infection significantly reduced or abrogated viremia.

Pharmacokinetics in Healthy Volunteers

Phase 1 clinical trials have been conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of Galidesivir administered via intramuscular (IM) and intravenous (IV) routes.

Single Ascending Dose (SAD) Studies
RouteDose Range (mg/kg)Cmax (ng/mL) at highest doseAUC₀₋inf (ng·h/mL) at highest doseT½ (hours)
IM 0.3 - 109,840 (at 10 mg/kg)51,700 (at 10 mg/kg)~87-116
IV 5 - 2020,500 (at 20 mg/kg)44,600 (at 20 mg/kg)~104-175

Data are presented as mean values. T½ for IM administration was not accurately determined in the single-dose study due to insufficient sampling duration.

Multiple Ascending Dose (MAD) Study (IM Administration)

A 7-day multiple-dose study was conducted with IM administration.

Dose (mg/kg/day)Day 7 Cmax (ng/mL)Day 7 AUC₀₋₂₄ (ng·h/mL)Day 7 T½ (hours)
2.53,11022,10087.4
55,91045,600116
7.58,24065,500105

Data are presented as mean values.

Experimental Protocols

In Vitro Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay

This protocol provides a general framework for assessing the ability of Galidesivir to inhibit virus-induced CPE.

Materials:

  • Susceptible host cell line (e.g., Vero, A549, MDCK)

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, Crystal Violet, or ATP-based assay kit)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of Galidesivir in cell culture medium.

  • Infection and Treatment: a. Remove the growth medium from the cell monolayers. b. Add the diluted Galidesivir to the appropriate wells. Include wells for virus control (no compound) and cell control (no virus, no compound). c. Add the virus suspension at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

  • Incubation: Incubate the plates at the optimal temperature for the specific virus until CPE is evident in approximately 90% of the virus control wells (typically 3-7 days).

  • Quantification of CPE: a. Visually inspect the plates under a microscope to assess CPE. b. Quantify cell viability using a chosen method:

    • Crystal Violet Staining: Fix the cells, stain with crystal violet, and then solubilize the dye. Read the absorbance at ~570 nm.
    • Neutral Red Uptake: Incubate cells with Neutral Red, then extract the dye from viable cells and read the absorbance at ~540 nm.
    • ATP-based Assay: Lyse the cells and measure the ATP content using a luciferase-based reagent.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

In Vitro Antiviral Assay: Virus Yield Reduction (VYR) Assay

This assay quantifies the reduction in the production of infectious virus particles.

Procedure:

  • Follow steps 1-4 of the CPE inhibition assay.

  • Harvesting Virus: At the end of the incubation period (e.g., 24, 48, or 72 hours), collect the supernatant from each well.

  • Virus Titration: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Data Analysis: Calculate the viral titer for each compound concentration. The EC50 is the concentration of Galidesivir that reduces the virus yield by 50% compared to the virus control.

Bioanalytical Method: HPLC-MS/MS for Galidesivir Quantification in Plasma

This protocol outlines a general method for the quantification of Galidesivir in plasma samples.

Materials:

  • Human plasma samples

  • Galidesivir analytical standard

  • Internal standard (IS) (e.g., a stable isotope-labeled Galidesivir)

  • Acetonitrile

  • Formic acid

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma, add the internal standard. b. Add 300 µL of cold acetonitrile to precipitate the proteins. c. Vortex and centrifuge the samples. d. Transfer the supernatant to a new plate or vial and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample onto the HPLC-MS/MS system. b. Chromatographic Separation: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for Galidesivir and the internal standard.

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify Galidesivir in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Synthesis of Galidesivir

A reported synthesis of Galidesivir starts from the commercially available compound BCX1777. The synthesis involves a seven-step process. A detailed, step-by-step protocol is beyond the scope of this guide, but a general schematic of a potential synthetic route is presented below.

Galidesivir_Synthesis Start Starting Material (e.g., Protected Ribose Derivative) Intermediate1 Intermediate 1 (Introduction of Azide) Start->Intermediate1 Step 1 Intermediate2 Intermediate 2 (Formation of Pyrrolidine Ring) Intermediate1->Intermediate2 Step 2 Intermediate3 Intermediate 3 (Coupling with Pyrimidine Moiety) Intermediate2->Intermediate3 Step 3 Intermediate4 Intermediate 4 (Cyclization to form Pyrrolo[3,2-d]pyrimidine) Intermediate3->Intermediate4 Step 4 Intermediate5 Intermediate 5 (Introduction of Amino Group) Intermediate4->Intermediate5 Step 5 Galidesivir Galidesivir (Final Deprotection) Intermediate5->Galidesivir Step 6 & 7

Figure 3: Generalized synthetic scheme for Galidesivir.

Conclusion

This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action as an adenosine analog inhibitor of viral RdRp. Its in vitro and in vivo efficacy against a wide range of RNA viruses, coupled with a favorable pharmacokinetic profile in early clinical trials, supports its continued development as a potential therapeutic for emerging viral diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals working with Galidesivir, offering key data and detailed methodologies to facilitate further investigation and development.

Disclaimer: This document is intended for informational purposes for a research audience and does not constitute medical advice. The synthesis and use of Galidesivir should only be conducted by qualified professionals in appropriate laboratory settings.

A Technical Guide to the Broad-Spectrum Antiviral Activity of Galidesivir Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating significant potential as a medical countermeasure against a wide array of RNA viruses of public health concern.[1] As an adenosine nucleoside analog, its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses.[2] Extensive in vitro and in vivo studies have confirmed its activity against more than 20 RNA viruses across nine different families, including highly pathogenic viruses such as Ebola, Marburg, Zika, and coronaviruses.[3][4] This technical guide provides a comprehensive overview of Galidesivir's mechanism of action, summarizes its in vitro and in vivo efficacy with quantitative data, details relevant experimental protocols, and illustrates key pathways and workflows.

Mechanism of Action

Galidesivir is a prodrug that requires intracellular activation to exert its antiviral effect.[5] Its primary target is the viral RNA-dependent RNA polymerase (RdRp), distinguishing it from host cellular polymerases and thereby minimizing off-target effects.[6]

The activation and inhibition process involves several key steps:

  • Cellular Uptake: Galidesivir, as a small molecule nucleoside analog, is taken up by host cells.[7]

  • Anabolic Phosphorylation: Once inside the cell, host cellular kinases phosphorylate Galidesivir into its active triphosphate form, BCX4430-TP.[5][6]

  • Competitive Inhibition: The active Galidesivir triphosphate (BCX4430-TP) is a structural mimic of adenosine triphosphate (ATP).[5] It competes with the natural ATP substrate for the active site of the viral RdRp enzyme.[8]

  • RNA Chain Termination: Upon incorporation into the nascent viral RNA strand, Galidesivir triphosphate disrupts the elongation process, causing premature chain termination.[8][9] This action effectively halts viral replication.[9]

The diagram below illustrates this intracellular signaling and activation pathway.

Galidesivir Mechanism of Action Figure 1: Intracellular Activation and Mechanism of Action of Galidesivir cluster_cell Host Cell G_prodrug Galidesivir (BCX4430) Kinases Host Cellular Kinases G_prodrug->Kinases Phosphorylation G_active Galidesivir-TP (Active Form) Kinases->G_active RdRp Viral RNA-dependent RNA Polymerase (RdRp) G_active->RdRp Competitive Inhibition RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Termination Premature Chain Termination RNA_synthesis->Termination Incorporation of Galidesivir-TP Replication_Blocked Viral Replication Blocked Termination->Replication_Blocked Extracellular Extracellular Space Galidesivir_in Galidesivir Galidesivir_in->G_prodrug Cellular Uptake

Caption: Intracellular activation pathway and mechanism of action of Galidesivir.

Broad-Spectrum In Vitro Activity

Galidesivir has demonstrated a wide range of activity against numerous RNA viruses in cell culture-based assays.[6] Its efficacy is typically measured by the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication. The half-maximal cytotoxic concentration (CC₅₀) is also determined to calculate the selectivity index (SI = CC₅₀/EC₅₀), a measure of the drug's therapeutic window.

Viral Family Virus Cell Line EC₅₀ (µM) Reference
Filoviridae Ebola virus (EBOV)VeroData Varies[6]
Marburg virus (MARV)VeroData Varies[6]
Flaviviridae Yellow Fever virus (YFV)VeroData Varies[6]
Zika virus (ZIKV)VeroData Varies[6]
Tick-borne encephalitis virus (TBEV)VeroData Varies[6]
Bunyavirales Rift Valley Fever virus (RVFV)Vero20.4 to >100[10]
Coronaviridae MERS-CoVVeroModerate Activity[11]
SARS-CoVVeroModerate Activity[11]
SARS-CoV-2Vero E6Data Varies[5]
Paramyxoviridae Respiratory Syncytial Virus (RSV)HEp-2~3 to ~68[2]
Arenaviridae Pichinde virus (PICV)Vero~3 to ~68
Togaviridae Chikungunya virus (CHIKV)VeroData Varies[12]

Note: Specific EC₅₀ values often vary between studies due to differences in cell lines, viral strains, and assay protocols. It is noteworthy that Vero cells, a commonly used cell line, are known to inefficiently phosphorylate Galidesivir to its active form, which may result in higher EC₅₀ values than observed in vivo.[10][11]

In Vivo Efficacy in Animal Models

The antiviral activity of Galidesivir observed in cell culture often translates to significant efficacy in various animal models of viral diseases. In many cases, the in vivo potency is greater than what in vitro results would predict.[6]

Virus Animal Model Dosing Regimen Key Outcomes Reference
Ebola virus (EBOV) Rhesus Macaque100 mg/kg LD, then 25 mg/kg BID (IM)100% survival when initiated 48h post-infection.[13]
Marburg virus (MARV) Cynomolgus MacaqueNot Specified100% protection when initiated up to 48h post-infection.[13]
Yellow Fever virus (YFV) Syrian HamsterNot SpecifiedEffective treatment and survival benefit.[6]
Zika virus (ZIKV) Rhesus Macaque100 mg/kg BID (IM)Prevented or rapidly reduced viremia.[6]
Rift Valley Fever (RVFV) Syrian Hamster400 mg/kg LD, then 100 mg/kg/day (IP)Delayed mortality and 50-70% protection.[6]
SARS-CoV-2 Syrian Hamster100 mg/kg BID (IP)Reduced viral burden and lung pathology when initiated 24h pre-infection.[7][11]

LD: Loading Dose; BID: Twice Daily; IM: Intramuscular; IP: Intraperitoneal.

Experimental Protocols and Workflows

Accurate assessment of antiviral activity requires standardized and robust experimental protocols. Below are detailed methodologies for key assays used in the evaluation of Galidesivir.

Protocol: Viral Titer Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, Huh-7) in 24-well or 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a serial dilution series of Galidesivir hydrochloride in cell culture medium. Include a vehicle-only control (e.g., Lactated Ringer's Injection USP).[7]

  • Treatment: Remove the growth medium from the cell monolayers and add the prepared compound dilutions. Incubate for 1-2 hours.

  • Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI), typically between 0.01 and 0.1.

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours), depending on the virus kinetics.

  • Supernatant Harvest: Collect the cell culture supernatants, which contain progeny virus particles.

  • Titration: Determine the viral titer in each supernatant sample using a standard method such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Calculate the percent inhibition of viral titer relative to the vehicle control for each compound concentration. The EC₅₀ value is determined by non-linear regression analysis.

Protocol: Cytotoxicity Assay

This assay measures the toxicity of the compound to the host cells, which is crucial for determining the selectivity index.

  • Cell Seeding: Seed cells in a 96-well plate as described for the viral titer reduction assay.

  • Compound Addition: Add the same serial dilutions of Galidesivir to the cells. Include a "cells only" (no compound) control and a "lysis" (maximum toxicity) control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

  • Readout: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent cell viability relative to the "cells only" control. The CC₅₀ value is determined by non-linear regression analysis.

Workflow: Antiviral Compound Screening

The general workflow for screening compounds like Galidesivir for antiviral activity is depicted below.

Antiviral Screening Workflow Figure 2: General Workflow for In Vitro Antiviral Screening A 1. Seed Host Cells in Microplate C 3. Add Compound to Cells A->C B 2. Prepare Compound Serial Dilutions B->C D 4. Infect Cells with Virus C->D E 5. Incubate (e.g., 48-72h) D->E F 6. Assay Readout E->F G Quantify Viral Replication (e.g., Plaque Assay, qPCR, Reporter) F->G Antiviral Assay H Assess Cell Viability (e.g., MTT, CTG) F->H Cytotoxicity Assay I Calculate EC₅₀ G->I J Calculate CC₅₀ H->J K Determine Selectivity Index (SI = CC₅₀ / EC₅₀) I->K J->K

References

Methodological & Application

Synthesis of Galidesivir Hydrochloride: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galidesivir (BCX4430) is a broad-spectrum antiviral agent effective against a wide range of RNA viruses.[1][2][3] It is an adenosine analog that functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3] This document provides a detailed protocol for the synthesis of Galidesivir hydrochloride (Gal-HCl), compiling information from published literature and patents. The protocol outlines two primary synthetic routes, detailing the necessary reagents, reaction conditions, and purification methods. Additionally, it includes information on the mechanism of action, analytical characterization, and safety precautions. This guide is intended for use by qualified researchers and drug development professionals in a laboratory setting.

Introduction

Galidesivir, chemically known as (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[2,1-f][1][4][5]triazin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, is a potent inhibitor of viral RNA-dependent RNA polymerase.[3] Upon administration, it is converted to its active triphosphate form, which is then incorporated into the nascent viral RNA chain, leading to premature chain termination and inhibition of viral replication.[1][2] Several synthetic routes to Galidesivir have been reported, with varying starting materials and overall yields. This document details two prominent synthetic pathways.

Mechanism of Action

The antiviral activity of Galidesivir stems from its ability to mimic the natural adenosine nucleotide. Cellular kinases phosphorylate Galidesivir to its active triphosphate metabolite. This triphosphate analog then competes with endogenous adenosine triphosphate (ATP) for incorporation into the growing viral RNA strand by the viral RdRp. Once incorporated, the modified azasugar moiety of Galidesivir disrupts the conformation of the RNA chain, leading to premature termination of RNA synthesis and thus inhibiting viral replication.[1][2]

Galidesivir Mechanism of Action Galidesivir Galidesivir (Prodrug) CellularKinases Cellular Kinases Galidesivir->CellularKinases Phosphorylation Galidesivir_TP Galidesivir Triphosphate (Active Metabolite) CellularKinases->Galidesivir_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->Viral_RdRp Competitive Inhibition with ATP RNA_Chain Nascent Viral RNA Viral_RdRp->RNA_Chain Incorporation into Chain_Termination Chain Termination & Inhibition of Replication RNA_Chain->Chain_Termination

Caption: Mechanism of action of Galidesivir.

Synthetic Protocols

Two primary synthetic routes for this compound are detailed below.

Route 1: Synthesis from a Nucleoside Analog (BCX1777)

This synthetic route involves a seven-step process starting from the precursor BCX1777, with a reported overall yield of 22-25%.[1] A variation of this route involves the direct transformation of a nucleoside analog via acetylation, chlorination, and ammonolysis.[1][2]

Table 1: Reagents and Solvents for Route 1

StepReagent/SolventPurpose
1Acetic anhydride, PyridineAcetylation of hydroxyl groups
2Dimethylchloromethyleneammonium chlorideChlorination
3AmmoniaAmmonolysis and deprotection
4Hydrochloric acidSalt formation

Experimental Protocol:

Step 1: Acetylation

  • Dissolve the starting nucleoside analog (BCX1777) in pyridine.

  • Add acetic anhydride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with methanol and concentrate under reduced pressure to obtain the tri-O-acetate intermediate.

Step 2: Chlorination

  • Dissolve the tri-O-acetate intermediate in an appropriate aprotic solvent.

  • Add dimethylchloromethyleneammonium chloride and stir at the specified temperature and duration as per the referenced patent.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and perform an aqueous work-up to isolate the chlorinated intermediate.

Step 3: Ammonolysis and Deprotection

  • Dissolve the chlorinated intermediate in a solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature or with gentle heating until the reaction is complete.

  • Remove the solvent under reduced pressure to yield the crude Galidesivir free base.

Step 4: Salt Formation

  • Dissolve the crude Galidesivir in a suitable alcohol (e.g., isopropanol).

  • Add a solution of hydrochloric acid in the same solvent dropwise until the pH is acidic.

  • Stir the mixture to induce crystallization.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Route 2: Convergent Synthesis from Furfuryl Alcohol

A more recent and cost-effective 10-step synthesis has been developed starting from readily available furfuryl alcohol, with a reported overall yield of 35%.[4] This route involves the key steps of Achmatowicz oxidation and stereoselective reductive amination.

Table 2: Key Reagents and Transformations for Route 2

StepReagent/TransformationPurpose
1Protected Furfuryl AlcoholStarting material
2Achmatowicz OxidationFormation of a pyranone intermediate
3DihydroxylationIntroduction of hydroxyl groups
4Stereoselective Reductive AminationClosure of the aza-sugar ring
5-10Further functional group manipulationsCompletion of the synthesis

Experimental Protocol (Conceptual Outline):

The detailed step-by-step procedure for this newer route is proprietary and not fully disclosed in the public domain. However, the key transformations are outlined below for conceptual understanding.

  • Preparation of the Aza-sugar Moiety: The synthesis begins with the Achmatowicz oxidation of a protected furfuryl alcohol to form a pyranone. This is followed by dihydroxylation to introduce the necessary stereocenters. The crucial step is a stereoselective reductive amination to close the pyrrolidine ring, forming the core aza-sugar structure of Galidesivir.[4]

  • Coupling with the Heterocyclic Base: The synthesized aza-sugar intermediate is then coupled with the 4-aminopyrrolo[2,1-f][1][4][5]triazine base.

  • Deprotection and Salt Formation: The final steps involve the removal of protecting groups and conversion to the hydrochloride salt, similar to the final step in Route 1.

Galidesivir Synthesis Workflow cluster_route1 Route 1 cluster_route2 Route 2 BCX1777 BCX1777 Acetylation Acetylation BCX1777->Acetylation Chlorination Chlorination Acetylation->Chlorination Ammonolysis Ammonolysis Chlorination->Ammonolysis Galidesivir_HCl This compound Ammonolysis->Galidesivir_HCl Salt Formation Furfuryl_Alcohol Furfuryl Alcohol Aza_Sugar Aza-sugar Intermediate Furfuryl_Alcohol->Aza_Sugar Coupling Coupling with Base Aza_Sugar->Coupling Coupling->Galidesivir_HCl Deprotection & Salt Formation

Caption: Overview of Galidesivir Synthesis Routes.

Purification and Analysis

Purification of this compound is critical to ensure high purity for research and development purposes.

Purification Protocol:

  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an alcohol/water mixture. The choice of solvent will depend on the impurity profile.

  • Chromatography: If significant impurities remain, column chromatography on silica gel or preparative HPLC can be employed. A suitable eluent system would need to be developed based on the polarity of the compound and impurities.

Analytical Characterization:

The identity and purity of the synthesized this compound should be confirmed by a battery of analytical techniques.

Table 3: Analytical Methods for this compound

MethodPurposeExpected Results
NMR Spectroscopy
1H NMRStructural elucidation and confirmationCharacteristic peaks corresponding to the protons of the pyrrolidine and pyrrolotriazine rings.
13C NMRStructural confirmationResonances for all carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the mass of the Galidesivir free base.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity, with retention time matching a reference standard.
Elemental Analysis Elemental composition confirmationPercentages of C, H, N, and O consistent with the molecular formula C11H16ClN5O3.

digraph "Quality_Control_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#34A853"];

Crude_Product [label="Crude Galidesivir HCl"]; Purification [label="Purification\n(Recrystallization/Chromatography)"]; Purified_Product [label="Purified Galidesivir HCl"]; Analysis [shape=Mdiamond, label="Analytical Characterization", color="#EA4335", fillcolor="#FFFFFF"]; NMR [label="NMR (1H, 13C)"]; MS [label="Mass Spectrometry"]; HPLC [label="HPLC"]; Elemental [label="Elemental Analysis"]; Final_Product [label="Final Product (>98% Purity)", shape=ellipse, color="#FBBC05"];

Crude_Product -> Purification; Purification -> Purified_Product; Purified_Product -> Analysis; Analysis -> NMR; Analysis -> MS; Analysis -> HPLC; Analysis -> Elemental; {NMR, MS, HPLC, Elemental} -> Final_Product; }

Caption: Quality Control Workflow for Galidesivir HCl.

Safety Precautions

This compound is a potent antiviral compound and should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the synthesis of this compound. By following the outlined procedures and adhering to the safety guidelines, researchers and drug development professionals can successfully synthesize and purify this important antiviral compound for further investigation and development. The provided diagrams and tables offer a clear and concise summary of the key aspects of the synthesis and quality control processes.

References

Application Notes and Protocols for In Vitro Assays of Galidesivir Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent, an adenosine nucleoside analog, that has demonstrated in vitro and in vivo efficacy against a wide range of RNA viruses.[1][2] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many viruses.[3][4][5][6] Upon administration, Galidesivir is metabolized into its active triphosphate form, which acts as a competitive inhibitor of the viral RdRp, leading to premature chain termination of the nascent viral RNA.[3][5] This document provides detailed protocols for key in vitro assays to evaluate the antiviral activity and cytotoxicity of Galidesivir hydrochloride.

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

This compound is a prodrug that must be phosphorylated by cellular kinases to its active triphosphate form (BCX4430-TP).[1] This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the growing viral RNA strand by the viral RdRp. The incorporation of BCX4430-TP disrupts the elongation process, causing premature termination of the RNA chain and thus inhibiting viral replication.[3]

cluster_cell Host Cell Galidesivir Galidesivir (BCX4430) Kinases Cellular Kinases Galidesivir->Kinases Phosphorylation Galidesivir_TP Galidesivir Triphosphate (BCX4430-TP) Kinases->Galidesivir_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->RdRp Competitive Inhibition Viral_RNA Viral RNA Replication Progeny_Virus Progeny Virus Viral_RNA->Progeny_Virus RdRp->Viral_RNA RNA Synthesis Inhibition->Viral_RNA Premature Chain Termination

Caption: Mechanism of action of Galidesivir.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral activity and cytotoxicity of Galidesivir against a selection of RNA viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Virus FamilyVirus SpeciesCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Coronaviridae SARS-CoV-2Caco-29.8>100>10.2[7]
SARS-CoV-2Vero-7613.5>100>7.4[7]
MERS-CoVVero-->1.5[8]
SARS-CoVVero-->5.1[8]
Filoviridae Ebola Virus (EBOV)----[1]
Marburg Virus (MARV)----[1]
Flaviviridae Yellow Fever Virus (YFV)Vero-->7[8]
Zika Virus (ZIKV)Vero 76->100-[4]
Phenuiviridae Rift Valley Fever Virus (RVFV)Vero20.4 - 41.6>100-[1]
Peribunyaviridae La Crosse Virus (LACV)Vero-->7.5[2]

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of this compound to protect cells from the cytopathic effects of viral infection.

A Seed cells in 96-well plates B Prepare serial dilutions of This compound A->B C Add drug dilutions to cells B->C D Infect cells with virus C->D E Incubate for 48-72 hours D->E F Assess Cytopathic Effect (CPE) (e.g., Neutral Red uptake) E->F G Calculate EC50 F->G

Caption: Workflow for a CPE inhibition assay.

Materials:

  • Susceptible host cell line (e.g., Vero, Caco-2)

  • Virus stock of known titer

  • This compound

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Neutral Red solution

  • Destaining solution (e.g., 50% ethanol, 1% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Drug Treatment: When the cell monolayer is confluent, remove the growth medium and add the prepared drug dilutions to the wells. Include wells for virus control (no drug) and cell control (no virus, no drug).

  • Virus Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE (Neutral Red Staining): a. Remove the culture medium from the wells. b. Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours to allow for dye uptake by viable cells. c. Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destaining solution. d. Shake the plate for 10 minutes to solubilize the dye. e. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each drug concentration relative to the virus and cell controls. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.

A Infect cell monolayers with virus in the presence of this compound B Incubate for one replication cycle (e.g., 24-48 hours) A->B C Harvest supernatant containing progeny virus B->C D Perform serial dilutions of the supernatant C->D E Titer the virus using a plaque assay or TCID50 assay D->E F Calculate the reduction in viral titer E->F

Caption: Workflow for a virus yield reduction assay.

Materials:

  • Susceptible host cell line

  • Virus stock

  • This compound

  • Cell culture medium

  • 6-well or 12-well cell culture plates for the initial infection

  • 96-well plates for TCID50 or larger plates for plaque assay

  • Agarose or methylcellulose for plaque assay overlay

Procedure:

  • Infection and Treatment: Seed cells in appropriate culture plates and grow to confluency. Infect the cells with the virus at a specific MOI in the presence of various concentrations of this compound.

  • Incubation: Incubate the plates for a period that allows for at least one full replication cycle of the virus (e.g., 24-48 hours).

  • Harvesting Progeny Virus: After incubation, harvest the cell culture supernatant, which contains the newly produced virus particles.

  • Viral Titer Determination (Plaque Assay or TCID50):

    • Plaque Assay: Perform serial dilutions of the harvested supernatants and use them to infect fresh cell monolayers. After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread. After several days of incubation, fix and stain the cells to visualize and count the plaques.

    • TCID50 Assay: Perform serial dilutions of the supernatants and add them to cells in a 96-well plate. Incubate for several days and then assess for CPE. The 50% tissue culture infective dose (TCID50) is the dilution of the virus that causes CPE in 50% of the wells.

  • Data Analysis: Calculate the viral titer (Plaque Forming Units/mL or TCID50/mL) for each drug concentration. Compare the titers from the drug-treated wells to the untreated virus control to determine the percentage of virus yield reduction.

Protocol 3: Neutral Red Cytotoxicity Assay

This assay assesses the cytotoxicity of this compound on the host cell line used in the antiviral assays.

A Seed cells in 96-well plates B Add serial dilutions of This compound A->B C Incubate for the same duration as the antiviral assay B->C D Perform Neutral Red uptake assay to determine cell viability C->D E Calculate CC50 D->E

Caption: Workflow for a neutral red cytotoxicity assay.

Materials:

  • Host cell line

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

  • Neutral Red solution

  • Destaining solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with the host cell line and incubate for 24 hours to allow for cell attachment and growth.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Neutral Red Staining: a. Remove the medium and add Neutral Red solution to each well. b. Incubate for 2-3 hours. c. Remove the staining solution, wash the cells, and add the destaining solution. d. Shake the plate and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Protocol 4: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of Galidesivir on the viral RdRp enzyme.

A Prepare reaction mixture with purified RdRp, RNA template, and NTPs B Add Galidesivir triphosphate (active metabolite) A->B C Initiate RNA synthesis reaction B->C D Incubate and then stop the reaction C->D E Quantify RNA synthesis (e.g., radioactivity, fluorescence) D->E F Determine IC50 E->F

Caption: Workflow for an RdRp inhibition assay.

Materials:

  • Purified recombinant viral RdRp enzyme

  • RNA template and primer

  • Nucleoside triphosphates (NTPs), including a labeled nucleotide (e.g., [α-³²P]GTP or a fluorescently labeled NTP)

  • Galidesivir triphosphate

  • Reaction buffer

  • Method for detecting RNA synthesis (e.g., filter binding assay and scintillation counting, or fluorescence detection)

Procedure:

  • Reaction Setup: In a reaction tube, combine the purified RdRp enzyme, RNA template/primer, and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of Galidesivir triphosphate to the reaction tubes.

  • Reaction Initiation: Initiate the RNA synthesis reaction by adding the mixture of NTPs, including the labeled nucleotide.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time.

  • Reaction Termination: Stop the reaction (e.g., by adding EDTA).

  • Detection of RNA Synthesis: Quantify the amount of newly synthesized RNA. For a filter-binding assay, spot the reaction mixture onto a filter membrane that binds nucleic acids, wash away unincorporated nucleotides, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of RdRp inhibition for each concentration of Galidesivir triphosphate. Determine the 50% inhibitory concentration (IC50) from the dose-response curve.

References

Application Notes and Protocols for Galidesivir Hydrochloride Testing in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent, an adenosine nucleoside analog, that has demonstrated potent in vitro and in vivo efficacy against a wide range of RNA viruses. Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many viruses.[1][2] Galidesivir is a prodrug that is converted intracellularly to its active triphosphate form, which then acts as a competitive inhibitor of ATP, leading to premature chain termination of the nascent viral RNA.[2] These application notes provide detailed protocols for utilizing cell culture models to evaluate the antiviral activity and cytotoxicity of Galidesivir hydrochloride.

Data Presentation: In Vitro Antiviral Activity of Galidesivir

The antiviral efficacy and corresponding cytotoxicity of Galidesivir have been evaluated across various cell lines and virus families. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the calculated selectivity index (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.[3][4]

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Arenaviridae Lassa virus (LASV)HeLa43.0>100>2.3[1]
Junin virus (JUNV)HeLa42.2>100>2.4[1]
Bunyaviridae Rift Valley Fever virus (RVFV)HeLa41.6>100>2.4[1]
La Crosse virus (LACV)Vero13.3>100>7.5[1]
Coronaviridae SARS-CoV-2Caco-24.9>322>66[5]
SARS-CoV-2Vero-7616.2>322>20[5]
Filoviridae Marburg virus (MARV)Vero-766.7>200>29.9[1]
Ebola virus (EBOV)Vero-7611.8>100>8.5[1]
Flaviviridae Yellow Fever virus (YFV)Huh-710.1>100>9.9[1]
Dengue virus (DENV)Vero-7632.8>297>9.0[1]
Zika virus (ZIKV)Vero-7615.0>100>6.7[1]
Paramyxoviridae Measles virus (MeV)Vero-766.19>297>47.8[1]
Nipah virus (NiV)HeLa41.9>100>2.4[1]
Picornaviridae Enterovirus D68 (EV-D68)HeLa13.3>100>7.5[1]
Togaviridae Chikungunya virus (CHIKV)Vero22.1>100>4.5[1]

Mechanism of Action

Galidesivir functions as a nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp). As a prodrug, it requires intracellular phosphorylation to its active triphosphate form. This active metabolite is then incorporated into the growing viral RNA chain, causing premature termination and halting viral replication.[1][2][6]

Galidesivir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Galidesivir Galidesivir (BCX4430) Galidesivir_MP Galidesivir Monophosphate Galidesivir->Galidesivir_MP Host Kinases Galidesivir_TP Galidesivir Triphosphate (Active) Galidesivir_MP->Galidesivir_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->RdRp Competitive Inhibition of ATP Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Termination Premature Chain Termination RdRp->Termination Nascent_RNA->Termination

Figure 1. Mechanism of action of Galidesivir.

Experimental Workflow for Antiviral Testing

The evaluation of Galidesivir's antiviral properties typically follows a standardized workflow, beginning with cytotoxicity assessment to determine the appropriate concentration range for antiviral assays, followed by efficacy testing using methods such as viral yield reduction or plaque reduction assays.

Antiviral_Testing_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_antiviral_types Efficacy Assay Types cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Cytotoxicity 4. Cytotoxicity Assay (Determine CC50) Cell_Culture->Cytotoxicity Antiviral 5. Antiviral Efficacy Assay Cell_Culture->Antiviral Compound_Prep 2. Galidesivir Stock Preparation Compound_Prep->Cytotoxicity Compound_Prep->Antiviral Virus_Prep 3. Virus Stock Preparation & Titer Virus_Prep->Antiviral SI_Calc 7. Calculate Selectivity Index (SI) Cytotoxicity->SI_Calc VYR Viral Yield Reduction Assay Antiviral->VYR PRA Plaque Reduction Assay Antiviral->PRA CPE CPE Inhibition Assay Antiviral->CPE EC50_Calc 6. Calculate EC50 VYR->EC50_Calc PRA->EC50_Calc CPE->EC50_Calc EC50_Calc->SI_Calc

References

Evaluating the Efficacy of Galidesivir Hydrochloride: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent, developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases (NIAID), that has shown promise in combating a range of RNA viruses.[1] As an adenosine nucleoside analog, its mechanism of action involves the inhibition of viral RNA polymerase, leading to premature termination of the elongating RNA strand and subsequent disruption of viral replication.[2][3] This document provides detailed application notes and protocols for evaluating the efficacy of Galidesivir hydrochloride in various animal models, consolidating key findings from preclinical studies.

Galidesivir has demonstrated significant antiviral activity against more than 20 RNA viruses from nine different families, including Filoviridae (Ebola, Marburg), Flaviviridae (Zika, Yellow Fever), and Coronaviridae (SARS-CoV-2).[4] Its efficacy has been assessed in multiple animal models, which are critical for determining its potential therapeutic window, optimal dosing regimens, and overall effectiveness before human clinical trials.[5][6] The protocols and data presented herein are intended to guide researchers in designing and executing robust preclinical studies to further elucidate the therapeutic potential of Galidesivir.

Mechanism of Action

Galidesivir is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite then competes with the natural adenosine triphosphate for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of the Galidesivir triphosphate analog results in chain termination, thereby halting viral replication.

cluster_cell Host Cell cluster_virus Viral Replication Complex Galidesivir Galidesivir (BCX4430) Galidesivir_MP Galidesivir Monophosphate Galidesivir->Galidesivir_MP Cellular Kinases Galidesivir_TP Galidesivir Triphosphate (Active) Galidesivir_MP->Galidesivir_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->RdRp Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp RNA_Elongation RNA Chain Elongation RdRp->RNA_Elongation Chain_Termination Premature Chain Termination RdRp->Chain_Termination Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Replication_Inhibition

Mechanism of action of Galidesivir.

Efficacy Data in Animal Models

The following tables summarize the quantitative data from key preclinical efficacy studies of Galidesivir against various viral pathogens.

Table 1: Efficacy of Galidesivir against Filoviruses (Ebola and Marburg) in Non-Human Primates
VirusAnimal ModelGalidesivir Dosing RegimenTime of Treatment InitiationSurvival Rate (%)Reference
Ebola VirusRhesus Macaques25 mg/kg BID IMImmediately post-infection100% (6/6)[7][8]
Ebola VirusRhesus Macaques100 mg/kg BID loading dose, then 25 mg/kg BID IM for 11 days48 hours post-infection100% (6/6)[5][7][8]
Ebola VirusRhesus Macaques100 mg/kg BID loading dose, then 25 mg/kg BID IM for 11 days72 hours post-infection67% (4/6)[5][7][8]
Marburg VirusCynomolgus MacaquesNot Specified24-48 hours post-infection100%[5][9]
Marburg VirusNon-Human PrimatesNot Specified1 hour, 24 hours, or 48 hours post-infection94% (overall)[5]
Table 2: Efficacy of Galidesivir against Flaviviruses (Zika and Yellow Fever)
VirusAnimal ModelGalidesivir Dosing RegimenTime of Treatment InitiationKey FindingsReference
Zika VirusRhesus MacaquesRange of doses evaluatedAs early as 90 mins and up to 72 hours post-infectionRapidly reduced viral loads to undetectable levels.[4][10] Animals treated within 24 hours did not develop plasma viremia.[11][4][10][11][12]
Zika VirusRhesus MacaquesLoading dose of 100mg/kg BID followed by a maintenance dose of 25mg/kg BID for nine daysUp to 5 days post-intravaginal challengeProtected against viremia and significantly reduced viral RNA in CSF.[11][13][11][13]
Yellow Fever VirusAnimal ModelsNot specified in detailNot specified in detailDemonstrated survival benefits.[4][4][6][14]
Table 3: Efficacy of Galidesivir against Other RNA Viruses
VirusAnimal ModelGalidesivir Dosing RegimenTime of Treatment InitiationKey FindingsReference
SARS-CoV-2Syrian Golden Hamsters100 mg/kg BID24 hours prior to infectionReduced lung pathology and viral burden.[15][16][15][16]
Rift Valley Fever VirusSyrian Golden HamstersLoading dose of 400 mg/kg, then 100 mg/kg BID30 minutes prior to infection70% survival rate.[15][15][17][18]

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of Galidesivir in non-human primate and rodent models. These should be adapted based on the specific virus, animal model, and institutional guidelines.

Non-Human Primate (NHP) Efficacy Study Protocol (General)

This protocol is based on studies conducted in Rhesus and Cynomolgus macaques for Ebola and Marburg viruses.[7][8]

  • Animal Model: Adult Rhesus macaques (Macaca mulatta) or Cynomolgus macaques (Macaca fascicularis).

  • Virus Challenge:

    • Prepare a well-characterized stock of the virus (e.g., Ebola virus/H.sapiens-tc/GIN/2014/Makona-C05 or Marburg virus).

    • Challenge animals via intramuscular (IM) injection with a target dose (e.g., 1,000 PFU).

  • This compound Formulation:

    • Prepare Galidesivir for injection in a suitable vehicle (e.g., sterile water for injection).

  • Treatment Groups:

    • Group 1 (Control): Vehicle placebo administered on the same schedule as the treatment groups.

    • Group 2 (Treatment): Galidesivir administered at a specified dose and schedule (e.g., 100 mg/kg loading dose followed by 25 mg/kg maintenance dose twice daily for 11 days).[7]

  • Administration: Administer Galidesivir or placebo via IM injection.

  • Monitoring and Sample Collection:

    • Conduct daily clinical observations for signs of disease.

    • Collect blood samples at predetermined intervals (e.g., daily for the first 14 days) for virological and hematological analysis.

    • Process blood to separate plasma for viral load quantification by qRT-PCR.

  • Endpoints:

    • Primary: Survival.

    • Secondary: Plasma viral load, clinical scores, and hematological parameters.

cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select NHP Model (e.g., Rhesus Macaque) Challenge Day 0: Viral Challenge (IM Injection) Animal_Selection->Challenge Virus_Prep Prepare Viral Challenge (e.g., Ebola Virus) Virus_Prep->Challenge Drug_Prep Prepare Galidesivir and Placebo Treatment Initiate Treatment (e.g., Day 2 Post-Infection) Drug_Prep->Treatment Challenge->Treatment Monitoring Daily Clinical Monitoring and Sample Collection Treatment->Monitoring Viral_Load Quantify Viral Load (qRT-PCR) Monitoring->Viral_Load Hematology Hematology and Clinical Chemistry Monitoring->Hematology Survival Survival Analysis Viral_Load->Survival Hematology->Survival

Workflow for NHP efficacy study of Galidesivir.
Rodent Efficacy Study Protocol (General)

This protocol is based on studies conducted in Syrian golden hamsters for SARS-CoV-2.[15][16]

  • Animal Model: Adult Syrian golden hamsters.

  • Virus Challenge:

    • Prepare a well-characterized stock of the virus (e.g., SARS-CoV-2).

    • Challenge animals via intranasal instillation.

  • This compound Formulation:

    • Prepare Galidesivir for injection in a suitable vehicle.

  • Treatment Groups:

    • Group 1 (Control): Vehicle placebo.

    • Group 2 (Pre-treatment): Galidesivir administered prior to viral challenge (e.g., 100 mg/kg BID starting 24 hours before infection).[15]

    • Group 3 (Post-treatment): Galidesivir administered after viral challenge.

  • Administration: Administer Galidesivir or placebo via IM or intraperitoneal injection.

  • Monitoring and Sample Collection:

    • Monitor body weight and clinical signs daily.

    • At selected time points, euthanize subsets of animals to collect tissues (e.g., lungs, spleen) for virological and pathological analysis.

    • Homogenize tissues to quantify viral load and for histopathological examination.

  • Endpoints:

    • Primary: Reduction in lung viral load and pathology.

    • Secondary: Body weight changes, clinical scores.

Conclusion

The available preclinical data strongly support the broad-spectrum antiviral activity of this compound against a variety of significant viral pathogens. The animal models and protocols outlined in these application notes provide a framework for the continued evaluation of Galidesivir's efficacy. Non-human primate models, in particular, have been instrumental in demonstrating the potential for high survival rates against lethal filovirus infections, even with delayed treatment initiation.[5] Rodent models have also proven valuable for assessing efficacy against other viruses like SARS-CoV-2.[15][16] Further studies utilizing these models will be crucial for optimizing dosing strategies and supporting the potential use of Galidesivir as a critical countermeasure against existing and emerging viral threats.

References

Application Notes and Protocols for Galidesivir Hydrochloride in Ebola Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Galidesivir hydrochloride (BCX4430) in Ebola virus (EBOV) research. Galidesivir is a broad-spectrum antiviral agent that has shown significant efficacy against a variety of RNA viruses, including EBOV.[1][2][3] This document outlines its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed protocols for essential experiments.

Mechanism of Action

Galidesivir is an adenosine nucleoside analogue.[1][3] Its antiviral activity stems from its ability to inhibit the viral RNA-dependent RNA polymerase (RdRp).[2] Upon entering a host cell, Galidesivir is metabolized into its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RdRp, leading to premature chain termination during viral RNA replication and thereby preventing the propagation of the virus.[2]

Galidesivir_Mechanism_of_Action Galidesivir Galidesivir (BCX4430) Host_Cell Host Cell Galidesivir->Host_Cell Enters Galidesivir_TP Galidesivir Triphosphate (Active Form) Host_Cell->Galidesivir_TP Metabolizes RNA_Replication Viral RNA Replication Galidesivir_TP->RNA_Replication Incorporated by RdRp Viral_RdRp Ebola Virus RNA-dependent RNA Polymerase (RdRp) Viral_RdRp->RNA_Replication Mediates Chain_Termination Premature Chain Termination RNA_Replication->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Visualization cluster_analysis Data Analysis Cell_Seeding 1. Seed Vero E6 cells in 6-well plates Compound_Dilution 2. Prepare serial dilutions of Galidesivir Infection 3. Infect cell monolayers with a known titer of Ebola virus Compound_Dilution->Infection Treatment 4. Add Galidesivir dilutions to infected cells Infection->Treatment Incubation 5. Incubate for 7-10 days under an agarose overlay Treatment->Incubation Staining 6. Stain cells with crystal violet Incubation->Staining Plaque_Counting 7. Count viral plaques Staining->Plaque_Counting EC50_Calculation 8. Calculate EC50 value Plaque_Counting->EC50_Calculation In_Vivo_Efficacy_Workflow cluster_acclimatization Pre-Challenge cluster_challenge Challenge and Treatment cluster_monitoring Monitoring and Data Collection cluster_endpoint Endpoint Analysis Acclimatization 1. Acclimatize rhesus macaques to BSL-4 conditions Baseline 2. Collect baseline physiological data and blood samples Challenge 3. Challenge animals with a lethal dose of Ebola virus (IM) Baseline->Challenge Treatment 4. Administer Galidesivir or placebo according to the dosing regimen Challenge->Treatment Monitoring 5. Daily clinical observations (weight, temperature, clinical signs) Treatment->Monitoring Sampling 6. Periodic blood collection for viral load and hematology Monitoring->Sampling Survival 7. Monitor survival for 28-42 days Sampling->Survival Analysis 8. Analyze viral load, clinical chemistry, and histopathology data Survival->Analysis

References

Galidesivir Hydrochloride: Application Notes and Protocols for Marburg Virus Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating significant potential as a medical countermeasure against high-consequence pathogens, including the Marburg virus (MARV).[1][2][3][4][5][6] An adenosine nucleoside analog, Galidesivir targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2] Its mechanism of action involves incorporation into the nascent viral RNA chain, leading to premature termination and inhibition of viral replication.[1][2] Preclinical studies, particularly in non-human primate models, have shown promising efficacy of Galidesivir in preventing mortality from Marburg virus disease (MVD), even when administered post-exposure.[1][7] These application notes provide a summary of the available data and detailed protocols for the evaluation of Galidesivir hydrochloride in Marburg virus research.

Mechanism of Action

Galidesivir is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the growing viral RNA strand by the viral RdRp. The presence of the modified nucleoside disrupts the processive synthesis of the viral genome, causing premature chain termination and halting viral replication.[1][2]

cluster_cell Host Cell Galidesivir Galidesivir (BCX4430) Galidesivir_TP Galidesivir Triphosphate (Active Form) Galidesivir->Galidesivir_TP Cellular Kinases Viral_RNA_Polymerase Viral RNA-Dependent RNA Polymerase (RdRp) Galidesivir_TP->Viral_RNA_Polymerase Competitive Inhibition with ATP Viral_RNA Viral RNA Replication Viral_RNA_Polymerase->Viral_RNA Chain_Termination Premature Chain Termination Viral_RNA_Polymerase->Chain_Termination Incorporation into a nascent RNA strand

Caption: Mechanism of action of Galidesivir in inhibiting Marburg virus replication.

Data Presentation

In Vitro Efficacy of Galidesivir
Virus FamilyVirusCell LineEC50 (µM)Reference
FiloviridaeMarburg VirusNot Specified~3 - 68*[8]
ArenaviridaeLassa VirusHeLa43.0[8]
ArenaviridaeJunin VirusHeLa42.2[8]
PhenuiviridaeRift Valley Fever VirusVero 7620.4[8]
PhenuiviridaeRift Valley Fever VirusHeLa41.6[8]

Note: The EC50 range of 3-68 µM is reported for negative-sense RNA viruses, which includes Marburg virus. Specific EC50 values for Marburg virus in designated cell lines are not yet publicly available.

In Vivo Efficacy of Galidesivir against Marburg Virus in Non-Human Primates
Animal ModelTreatment Initiation (Post-Infection)Dosage RegimenSurvival Rate (%)Placebo Survival Rate (%)Reference
Cynomolgus Macaque1 hourNot SpecifiedNot SpecifiedNot Specified[9]
Cynomolgus Macaque24 hoursNot Specified1000[7]
Cynomolgus Macaque48 hoursNot Specified1000[7]
Overall - - 94 0 [7][9]

Experimental Protocols

In Vitro Antiviral Assay: Plaque Reduction Assay

This protocol provides a general framework for determining the in vitro efficacy of Galidesivir against Marburg virus using a plaque reduction assay. All work with live Marburg virus must be conducted in a Biosafety Level 4 (BSL-4) laboratory.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Marburg virus stock (e.g., Angola, Musoke, or Ravn strain)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Minimum Essential Medium (MEM)

  • Agarose (for overlay)

  • Neutral Red stain

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding:

    • One day prior to infection, seed Vero E6 cells in 6-well or 12-well plates at a density that will form a confluent monolayer overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of Galidesivir in serum-free MEM to achieve the desired final concentrations for the assay.

  • Virus Dilution:

    • Dilute the Marburg virus stock in serum-free MEM to a concentration that will yield a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).

  • Infection and Treatment:

    • Aspirate the growth medium from the confluent cell monolayers and wash once with PBS.

    • In triplicate, add the prepared Galidesivir dilutions to the wells.

    • Add the diluted virus suspension to each well.

    • Include a virus control (no compound) and a cell control (no virus, no compound).

    • Incubate at 37°C for 1 hour to allow for viral adsorption.

  • Agarose Overlay:

    • After the adsorption period, aspirate the inoculum.

    • Gently overlay the cells with MEM containing 2% FBS and 0.5% agarose.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • After incubation, add a second overlay containing Neutral Red to stain the viable cells.

    • Incubate for an additional 2-4 hours.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each Galidesivir concentration compared to the virus control.

    • Determine the 50% effective concentration (EC50) by regression analysis of the dose-response curve.

Start Start: Seed Vero E6 Cells Prepare_Cells Prepare Confluent Monolayer Start->Prepare_Cells Infect Infect Cells with Virus and Treat with Galidesivir Prepare_Cells->Infect Prepare_Drug Prepare Serial Dilutions of Galidesivir Prepare_Drug->Infect Prepare_Virus Prepare Marburg Virus Inoculum Prepare_Virus->Infect Adsorb Incubate for Viral Adsorption (1 hr) Infect->Adsorb Overlay Add Agarose Overlay Adsorb->Overlay Incubate_Plaques Incubate for Plaque Formation (7-10 days) Overlay->Incubate_Plaques Stain Stain with Neutral Red Incubate_Plaques->Stain Count Count Plaques Stain->Count Analyze Calculate EC50 Count->Analyze

Caption: Workflow for the in vitro plaque reduction assay.

In Vivo Efficacy Study in Non-Human Primates

This protocol outlines a representative study design for evaluating the efficacy of Galidesivir in a non-human primate model of Marburg virus disease. All animal studies with Marburg virus must be conducted in a BSL-4 facility and approved by an Institutional Animal Care and Use Committee (IACUC).

Animal Model:

  • Species: Rhesus macaques (Macaca mulatta) or Cynomolgus macaques (Macaca fascicularis).[10][11][12][13]

  • Age/Weight: Young adult animals, with specific weight ranges defined in the study protocol.

  • Health Status: Animals should be healthy and free of common primate pathogens.

Virus Challenge:

  • Virus Strain: Marburg virus Angola strain is often used due to its high virulence.[14]

  • Challenge Dose: A target dose of 1000 PFU is typically used to ensure a uniformly lethal infection in control animals.[10][14]

  • Route of Administration: Intramuscular (IM) injection is a common route of challenge.[10]

Treatment Regimen:

  • Test Article: this compound formulated for injection.

  • Dosing: Based on previous studies, a loading dose followed by maintenance doses may be considered. For example, a regimen could consist of a loading dose administered at 24 or 48 hours post-infection, followed by twice-daily maintenance doses.

  • Route of Administration: Intramuscular (IM) injection.

  • Control Group: A placebo group receiving a vehicle control on the same schedule as the treated group is essential.

Experimental Procedure:

  • Acclimation: Animals are acclimated to the BSL-4 facility and handling procedures.

  • Baseline Data Collection: Collect baseline physiological data, including temperature, weight, and blood samples for hematology and serum chemistry.

  • Virus Challenge: Anesthetize the animals and administer the Marburg virus challenge via the chosen route.

  • Treatment Initiation: At the predetermined time points (e.g., 24 or 48 hours post-infection), initiate treatment with Galidesivir or placebo.

  • Clinical Monitoring:

    • Observe animals at least twice daily for clinical signs of illness (e.g., fever, anorexia, depression, rash, bleeding).

    • Record body weights and temperatures daily.

  • Sample Collection:

    • Collect blood samples at regular intervals to monitor viremia (by qRT-PCR), hematology, and serum chemistry.

  • Endpoint:

    • The primary endpoint is survival.

    • Animals that meet pre-defined humane endpoint criteria (e.g., severe moribund condition) are euthanized.

  • Necropsy: Conduct a full necropsy on all animals to collect tissues for virological and pathological analysis.

Start Start: Acclimate NHPs Baseline Collect Baseline Data Start->Baseline Challenge Marburg Virus Challenge (IM) Baseline->Challenge Treatment Initiate Galidesivir/Placebo Treatment (e.g., 24h or 48h post-infection) Challenge->Treatment Monitor Daily Clinical Monitoring (Temperature, Weight, Clinical Signs) Treatment->Monitor Sample Periodic Blood Sampling (Viremia, Hematology, Chemistry) Monitor->Sample Endpoint Monitor for Survival or Humane Endpoints Monitor->Endpoint Euthanasia Euthanasia Endpoint->Euthanasia Humane Endpoint Met Survival Survival Endpoint->Survival Survived Necropsy Necropsy and Tissue Analysis Euthanasia->Necropsy Survival->Necropsy

Caption: Experimental workflow for in vivo efficacy testing in non-human primates.

Conclusion

This compound has demonstrated significant promise as a post-exposure therapeutic for Marburg virus disease in rigorous preclinical models. The data summarized and the protocols provided herein offer a foundation for further research and development of this important antiviral candidate. Adherence to strict safety protocols within a BSL-4 environment is paramount for all studies involving live Marburg virus.

References

Galidesivir Hydrochloride: Application Notes and Protocols for Coronavirus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent that has demonstrated activity against a range of RNA viruses, including coronaviruses.[1][2][3] As an adenosine nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[3][4] This document provides detailed application notes and experimental protocols for the use of Galidesivir hydrochloride in coronavirus research, with a focus on SARS-CoV, MERS-CoV, and SARS-CoV-2.

Mechanism of Action

Galidesivir is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form, Galidesivir triphosphate (Gal-TP).[1][5] Gal-TP acts as a competitive inhibitor of adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp.[2] The incorporation of Gal-TP into the growing RNA strand leads to premature chain termination, thereby halting viral replication.[1][4]

Galidesivir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Coronavirus Replication Galidesivir Galidesivir (BCX4430) Gal_MP Galidesivir Monophosphate Galidesivir->Gal_MP Cellular Kinases Gal_DP Galidesivir Diphosphate Gal_MP->Gal_DP Cellular Kinases Gal_TP Galidesivir Triphosphate (Active) Gal_DP->Gal_TP Cellular Kinases RdRp RNA-dependent RNA Polymerase (RdRp) Gal_TP->RdRp Competitive Inhibition of ATP Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Elongation Terminated_RNA Terminated RNA Strand Nascent_RNA->Terminated_RNA Incorporation of Gal-TP (Premature Termination)

Fig 1. Mechanism of action of Galidesivir.

Data Presentation

In Vitro Efficacy and Cytotoxicity

The following table summarizes the in vitro activity of Galidesivir against various coronaviruses and its effect on cell viability.

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
SARS-CoVVero-57.7>100>1.7[2]
MERS-CoVVero-68.4>100>1.5[2]
SARS-CoV-2Caco-2VYR Assay-->5.1[2]
SARS-CoV-2Vero-76VYR Assay-->1.5[2]
SARS-CoV-2Vero-76CPE Assay---[2]

Note: Specific EC50 values for SARS-CoV-2 in Caco-2 and Vero-76 cells were not explicitly stated in the provided search results, but the selectivity indices were reported.

In Vivo Efficacy in a Hamster Model of SARS-CoV-2

A study in Syrian golden hamsters demonstrated the in vivo potential of Galidesivir.

Treatment GroupDosing RegimenKey FindingsReference
Galidesivir100 mg/kg BID, initiated 24h pre-infectionReduced lung pathology compared to untreated controls.[3][3]
Galidesivir-Early administration reduced SARS-CoV-2 viral burden in lung tissue by 1.4-1.6 log.[6][6]
Clinical Trial Data (NCT03891420)

A Phase 1 clinical trial evaluated the safety and antiviral effects of Galidesivir in hospitalized patients with COVID-19.

ParameterDosing CohortsOutcomeReference
Safety Three escalating intravenous dose levelsGenerally safe and well-tolerated with no safety signals identified.[6][7][6][7]
Clinical Efficacy -No clinical efficacy benefit observed compared to placebo. The trial was not designed or sized to demonstrate clinical efficacy.[6][7][6][7]
Antiviral Effect -Associated with a more rapid, dose-dependent decline in viral RNA levels in the respiratory tract.[2][6][2][6]

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This protocol is a general guideline for determining the antiviral activity of Galidesivir by measuring the reduction in virus-induced cytopathic effect (CPE).

CPE_Assay_Workflow start Start plate_cells Plate susceptible cells (e.g., Vero E6) in 96-well plates start->plate_cells prepare_drug Prepare serial dilutions of this compound plate_cells->prepare_drug add_drug Add drug dilutions to cells prepare_drug->add_drug infect_cells Infect cells with coronavirus (e.g., SARS-CoV-2) add_drug->infect_cells incubate Incubate until CPE is visible in virus control wells infect_cells->incubate assess_cpe Assess CPE visually or by cell viability assay (e.g., MTS) incubate->assess_cpe calculate Calculate EC50 and CC50 values assess_cpe->calculate end End calculate->end

Fig 2. Workflow for CPE reduction assay.

Materials:

  • This compound

  • Susceptible cell line (e.g., Vero E6, Caco-2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Coronavirus stock (e.g., SARS-CoV-2)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS)

  • Plate reader

Procedure:

  • Cell Plating: Seed a 96-well plate with a suspension of the chosen cell line at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Treatment and Infection:

    • Remove the growth medium from the cells.

    • Add the Galidesivir dilutions to the appropriate wells. Include wells for virus control (cells + virus, no drug) and cell control (cells only, no virus or drug).

    • Add the coronavirus to the wells containing the drug dilutions and the virus control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).

  • CPE Assessment:

    • Visually inspect the wells for CPE using a microscope.

    • Quantify cell viability using a suitable assay (e.g., MTS). Add the reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each drug concentration.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the drug concentration.

    • Determine the 50% cytotoxic concentration (CC50) from the uninfected, drug-treated wells.

In Vivo Syrian Hamster Model of SARS-CoV-2 Infection

This protocol outlines a general procedure for evaluating the efficacy of Galidesivir in a hamster model of SARS-CoV-2 infection.

Hamster_Model_Workflow start Start acclimatize Acclimatize Syrian hamsters start->acclimatize treatment Administer Galidesivir or vehicle control (e.g., intraperitoneally) acclimatize->treatment infection Intranasally infect hamsters with SARS-CoV-2 treatment->infection monitor Monitor daily for weight loss and clinical signs of disease infection->monitor euthanasia Euthanize at predetermined time points monitor->euthanasia sample_collection Collect lung tissue for viral load and histopathology euthanasia->sample_collection analysis Analyze viral load (qRT-PCR) and lung pathology scores sample_collection->analysis end End analysis->end

Fig 3. Workflow for hamster model of SARS-CoV-2.

Materials:

  • Syrian golden hamsters

  • This compound

  • Vehicle control (e.g., sterile saline)

  • SARS-CoV-2 virus stock

  • Anesthesia (e.g., isoflurane)

  • Equipment for intraperitoneal and intranasal administration

  • Biosafety level 3 (BSL-3) facility

Procedure:

  • Acclimatization: Acclimatize hamsters to the BSL-3 facility for a minimum of 3 days prior to the start of the experiment.

  • Treatment: Administer this compound or the vehicle control at the desired dose and route (e.g., 100 mg/kg, intraperitoneally) at the specified time points relative to infection (e.g., 24 hours pre-infection).

  • Infection: Anesthetize the hamsters and intranasally inoculate them with a defined dose of SARS-CoV-2.

  • Monitoring: Monitor the animals daily for clinical signs of disease and record their body weight.

  • Euthanasia and Sample Collection: At predetermined time points post-infection, euthanize the animals and collect lung tissue.

  • Analysis:

    • Viral Load: Homogenize a portion of the lung tissue and extract viral RNA. Quantify the viral load using quantitative reverse transcription PCR (qRT-PCR).

    • Histopathology: Fix the remaining lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the lung sections for pathological changes (e.g., inflammation, necrosis, edema).

Conclusion

This compound is a promising broad-spectrum antiviral with demonstrated in vitro and in vivo activity against coronaviruses. While clinical trials in COVID-19 patients did not show a clinical efficacy benefit, a dose-dependent reduction in viral RNA was observed, suggesting a potential role for early antiviral intervention. The provided application notes and protocols offer a framework for researchers to further investigate the potential of Galidesivir in the context of coronavirus research and drug development.

References

Application Notes & Protocols: High-Throughput Screening for Galidesivir Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating activity against a wide range of RNA viruses.[1][2] As an adenosine nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of viral genomes.[3][4] Galidesivir is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form.[1][5] This active metabolite is then incorporated into the nascent viral RNA strand by the RdRp, causing premature chain termination and halting viral replication.[6][7] The discovery of novel analogs of Galidesivir with improved potency, selectivity, or pharmacokinetic properties is a key objective in antiviral drug development. High-throughput screening (HTS) provides the necessary platform to efficiently evaluate large compound libraries for such candidates.[8][9]

These application notes provide detailed protocols for both biochemical and cell-based HTS assays tailored for the discovery and characterization of Galidesivir hydrochloride analogs targeting viral RdRp.

Mechanism of Action: Galidesivir

Galidesivir's antiviral activity is dependent on intracellular metabolic activation and subsequent disruption of viral RNA synthesis.

  • Cellular Uptake: Galidesivir enters the host cell.

  • Phosphorylation: Host cell kinases phosphorylate Galidesivir to its active triphosphate form (Galidesivir-TP).[5]

  • RdRp Inhibition: Galidesivir-TP, mimicking adenosine triphosphate (ATP), is incorporated by the viral RdRp into the growing RNA strand.[1][6]

  • Chain Termination: The incorporation of Galidesivir-TP leads to the premature termination of RNA elongation, thereby inhibiting viral replication.[7]

cluster_Extracellular Extracellular Space cluster_Intracellular Host Cell Cytoplasm cluster_Replication Viral Replication Complex Galidesivir_ext Galidesivir Galidesivir_int Galidesivir Galidesivir_ext->Galidesivir_int Cellular Uptake Kinases Host Kinases Galidesivir_int->Kinases Galidesivir_TP Galidesivir-TP (Active Form) Kinases->Galidesivir_TP Phosphorylation RdRp Viral RdRp Galidesivir_TP->RdRp Binds to Active Site RNA Nascent Viral RNA RdRp->RNA RNA Elongation Terminated_RNA Terminated RNA RdRp->Terminated_RNA Premature Chain Termination

Caption: Mechanism of action of Galidesivir.

Section 1: Biochemical Screening Assays

Biochemical, or cell-free, assays provide a direct measure of a compound's ability to inhibit the target enzyme, in this case, the viral RdRp.[10][11] These assays are highly amenable to HTS and are crucial for determining on-target activity without the complexities of cellular uptake, metabolism, or cytotoxicity.[12]

Fluorescence-Based RdRp Inhibition Assay

This assay quantifies the activity of RdRp by measuring the synthesis of double-stranded RNA (dsRNA) from a single-stranded RNA template. A fluorescent dye that intercalates with dsRNA is used to generate a signal proportional to enzyme activity.[10][13]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X 100.

    • Enzyme Mix: Recombinant viral RdRp complex (e.g., nsp12/nsp7/nsp8 for coronaviruses) diluted in Assay Buffer to the desired final concentration (e.g., 1-2 µM).[13]

    • Substrate Mix: A single-stranded RNA template (e.g., a poly-A template) and the required nucleotide triphosphates (NTPs) in Assay Buffer.

    • Compound Plates: Prepare serial dilutions of Galidesivir analogs in 100% DMSO. Transfer a small volume (e.g., 1 µL) to a 384-well assay plate. Include positive controls (e.g., Remdesivir triphosphate) and negative controls (DMSO only).[14]

    • Detection Reagent: A dsRNA-specific intercalating dye (e.g., QuantiFluor dsRNA Dye or PicoGreen) diluted in an appropriate buffer as per the manufacturer's instructions.[10][13]

  • Assay Procedure (384-well format):

    • To each well of the compound plate, add 20 µL of the Enzyme Mix containing the RNA template.

    • Incubate for 30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the polymerase reaction by adding 5 µL of the Substrate Mix (containing NTPs).

    • Incubate the plate at 37°C for 60-120 minutes.[13][15]

    • Stop the reaction by adding an equal volume of the Detection Reagent.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation ~504 nm, emission ~531 nm for QuantiFluor dye).[13]

  • Data Analysis:

    • Normalize the data to the DMSO controls (0% inhibition) and a background control with no enzyme (100% inhibition).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_Setup Assay Setup cluster_Reaction Enzymatic Reaction cluster_Detection Signal Detection Cmpd 1. Dispense Analogs (& Test Compounds) Enzyme 2. Add RdRp Enzyme & RNA Template Cmpd->Enzyme Incubate1 3. Pre-incubate Enzyme->Incubate1 NTPs 4. Add NTPs to Start Reaction Incubate1->NTPs Incubate2 5. Incubate at 37°C (RNA Synthesis) NTPs->Incubate2 Dye 6. Add dsRNA Fluorescent Dye Incubate2->Dye Read 7. Read Fluorescence Dye->Read

Caption: Workflow for a fluorescence-based RdRp biochemical assay.

Section 2: Cell-Based Screening Assays

Cell-based assays are indispensable for antiviral drug discovery as they provide insights into a compound's membrane permeability, potential for metabolic activation, and cytotoxicity, all within a biologically relevant context.[16][17][18]

Cytopathic Effect (CPE) Inhibition Assay

Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE), which ultimately leads to cell death.[19] This assay identifies compounds that protect cells from virus-induced death. Cell viability is typically measured using a colorimetric or luminescent reagent.

Experimental Protocol:

  • Reagent and Cell Preparation:

    • Cell Line: Select a cell line susceptible to the target virus (e.g., Vero E6 cells for many viruses). Culture cells to ~90% confluency.

    • Virus Stock: Prepare and titer a stock of the target virus. The Multiplicity of Infection (MOI) must be optimized to cause significant CPE within 48-72 hours.

    • Compound Plates: Prepare serial dilutions of Galidesivir analogs in cell culture medium.

    • Viability Reagent: An ATP-based luminescent reagent (e.g., CellTiter-Glo®) or a colorimetric reagent (e.g., MTT, XTT).

  • Assay Procedure (96- or 384-well format):

    • Seed the microplates with cells at an optimized density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[19]

    • Remove the culture medium and add the diluted compounds to the plates.

    • Add the virus suspension at the pre-determined MOI to all wells except the "cells only" controls.

    • Include appropriate controls on each plate:

      • Virus Control: Cells + Virus + Medium (represents 0% protection).

      • Cell Control: Cells + Medium (represents 100% viability).

      • Positive Drug Control: Cells + Virus + a known antiviral.

    • Incubate the plates for 48-72 hours at 37°C until significant CPE is observed in the virus control wells.

    • Add the cell viability reagent to all wells according to the manufacturer's protocol.

    • Measure the luminescence or absorbance using a plate reader.

  • Cytotoxicity Assessment:

    • In parallel, run a duplicate plate containing the same compound dilutions but without the virus to assess compound-induced cytotoxicity.[20]

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration relative to the cell and virus controls.

    • Determine the half-maximal effective concentration (EC₅₀) from the dose-response curve.

    • Determine the half-maximal cytotoxic concentration (CC₅₀) from the cytotoxicity assay plate.

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) to assess the compound's therapeutic window.

cluster_PlatePrep Plate Preparation cluster_Treatment Treatment & Infection cluster_IncubationReadout Incubation & Readout Seed 1. Seed Host Cells in Microplate Incubate1 2. Incubate 24h (Cell Adhesion) Seed->Incubate1 AddCmpd 3. Add Diluted Analogs Incubate1->AddCmpd AddVirus 4. Infect with Target Virus AddCmpd->AddVirus Incubate2 5. Incubate 48-72h (CPE Development) AddVirus->Incubate2 AddReagent 6. Add Cell Viability Reagent Incubate2->AddReagent Read 7. Measure Signal (Luminescence/Absorbance) AddReagent->Read

Caption: Workflow for a cell-based CPE inhibition assay.

Section 3: Data Presentation and Interpretation

Effective HTS requires robust data analysis and clear presentation. The primary goal is to identify "hits"—compounds that meet predefined activity and selectivity criteria.

Baseline Antiviral Activity of Galidesivir

The following table summarizes the reported in vitro efficacy of the parent compound, Galidesivir, against various RNA viruses. This data serves as a benchmark for evaluating novel analogs.

Virus FamilyVirusCell LineEC₅₀ (µM)Reference(s)
FiloviridaeEbola VirusVero~10-20[1]
FiloviridaeMarburg VirusVero~10-20[1]
FlaviviridaeYellow Fever VirusVeroLow µM[1]
FlaviviridaeZika VirusVero, Huh-7Low µM[1]
CoronaviridaeMERS-CoV, SARS-CoV, SARS-CoV-2Various~3 - 68[3]
PeribunyaviridaeLa Crosse VirusVeroLow µM[21]

Note: EC₅₀ values are approximate and can vary based on the specific cell line, viral strain, and assay conditions.

Comparison of HTS Assay Parameters
ParameterBiochemical RdRp AssayCell-Based CPE Assay
Primary Target Direct inhibition of viral RdRp enzymeProtection of host cells from virus-induced death
Primary Readout Fluorescence intensityLuminescence or Absorbance (Cell Viability)
Key Metric IC₅₀ (Half-maximal inhibitory concentration)EC₅₀ (Half-maximal effective concentration)
Throughput Very High (384- or 1536-well)High (96- or 384-well)
Information Gained On-target enzyme kinetics, structure-activity relationshipEfficacy, cytotoxicity, cell permeability, metabolism
Limitations Does not account for cell permeability or metabolismMechanism of action is not directly identified
HTS Cascade and Hit Triage

A successful screening campaign follows a logical progression from primary screening to hit confirmation and secondary validation assays.

Primary Primary HTS (e.g., CPE Assay @ 1 concentration) Confirm Hit Confirmation (Dose-Response Curve) Primary->Confirm Identify 'Hits' Cytotox Cytotoxicity Assay (Determine CC₅₀) Confirm->Cytotox Calculate SI Secondary Secondary Assays (e.g., Biochemical RdRp Assay) Cytotox->Secondary Confirm On-Target Activity Lead Lead Candidate Secondary->Lead Prioritize for Optimization

Caption: Logical workflow for an HTS and hit validation cascade.

References

Application Notes and Protocols for Galidesivir Hydrochloride Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for Galidesivir hydrochloride (BCX4430), a broad-spectrum antiviral agent, in various laboratory animal models. The included protocols and data summaries are intended to guide researchers in designing and executing preclinical studies.

Galidesivir is an adenosine nucleoside analog that targets the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses.[1][2] Its efficacy has been demonstrated in animal models against a range of pathogenic viruses, including Filoviruses (Ebola, Marburg), Flaviviruses (Zika, Yellow Fever), Bunyaviruses (Rift Valley Fever), and Coronaviruses (SARS-CoV-2).[1][3][4]

Data Summary: Administration Routes and Efficacy

The following tables summarize the quantitative data from various preclinical studies, detailing the administration routes, dosing regimens, and corresponding efficacy of this compound in different animal models.

Table 1: Galidesivir Administration in Non-Human Primates
Animal ModelVirusAdministration RouteDosing RegimenEfficacy/OutcomeReference(s)
Rhesus MacaquesEbola Virus (EVD)Intramuscular (IM)25 mg/kg BID, initiated immediately after challenge100% protection (6 of 6 animals)[5]
Rhesus MacaquesEbola Virus (EVD)Intramuscular (IM)Loading dose: 100 mg/kg BID on day 2 post-challenge, followed by maintenance doses of 25 mg/kg BID for a total of 11 days100% survival (6 of 6 animals)[5]
Rhesus MacaquesEbola Virus (EVD)Intramuscular (IM)Loading dose: 100 mg/kg BID on day 3 post-challenge, followed by maintenance doses of 25 mg/kg BID for a total of 11 days67% survival (4 of 6 animals)[5]
Cynomolgus MacaquesMarburg VirusIntramuscular (IM)Loading dose: 100 mg/kg, followed by 25 mg/kg BID for 11 days, initiated 2 days post-challenge100% survival[1]
Rhesus MacaquesZika VirusIntramuscular (IM)100 mg/kg BID, initiated 1.5 hours post-challengePrevented or rapidly reduced viral burden in blood and CNS[1][6]
Table 2: Galidesivir Administration in Rodents
Animal ModelVirusAdministration RouteDosing RegimenEfficacy/OutcomeReference(s)
MiceEbola VirusIntramuscular (IM) or Peroral (PO)30 mg/kgHigh survival rates[1]
Syrian Golden HamstersYellow Fever Virus (YFV)Intraperitoneal (IP)200 mg/kg/day (dosed BID), initiated up to 3 days post-infectionHigh survival rates and significant improvement in disease parameters[1]
Syrian Golden HamstersSARS-CoV-2Intraperitoneal (IP)100 mg/kg BID, initiated 24h prior to infectionReduced lung pathology[7]
Syrian Golden HamstersRift Valley Fever Virus (RVFV)Intramuscular (IM) or Intraperitoneal (IP)Not specifiedSignificantly improved survival outcomes; absence of infectious virus in spleen and majority of serum, brain, and liver samples[8]
RatsN/A (Pharmacokinetics)Intravenous (IV) or Intramuscular (IM)Not specifiedSimilar compound distribution to various tissues[1]
Guinea PigsMarburg VirusIntraperitoneal (IP)15 mg/kg BID, initiated within 48h of infectionSignificant protection[9]

Experimental Protocols

Protocol 1: Intramuscular (IM) Administration in Rhesus Macaques (Ebola Virus Model)

Objective: To evaluate the efficacy of Galidesivir against Ebola virus disease.

Animal Model: Rhesus macaques.

Materials:

  • This compound (BCX4430)

  • Sterile water for injection or other suitable vehicle

  • Sterile syringes and needles (appropriate gauge for IM injection in macaques)

Procedure:

  • Formulation: Prepare a solution of this compound in a sterile, biocompatible vehicle to the desired concentration.

  • Dosing Regimen (Post-exposure Prophylaxis):

    • Loading Dose: Administer 100 mg/kg of Galidesivir intramuscularly twice daily (BID) starting on day 2 or 3 post-infection.

    • Maintenance Dose: Following the loading dose, administer 25 mg/kg BID for a total treatment duration of 11 days.[5]

  • Administration:

    • Restrain the animal appropriately.

    • Administer the calculated volume of the Galidesivir solution via deep intramuscular injection into a large muscle mass (e.g., quadriceps or gluteal muscles).

    • Rotate injection sites for subsequent administrations.

  • Monitoring:

    • Observe animals daily for clinical signs of illness.

    • Collect blood samples periodically to monitor plasma viral RNA concentrations.

Protocol 2: Intraperitoneal (IP) Administration in Syrian Golden Hamsters (SARS-CoV-2 Model)

Objective: To assess the efficacy of Galidesivir in reducing viral replication and lung pathology associated with SARS-CoV-2.

Animal Model: Syrian golden hamsters (approx. 8 weeks old).

Materials:

  • This compound (BCX4430)

  • Lactated Ringer's Solution (LRS) or other suitable vehicle

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Formulation: Dissolve this compound in LRS to achieve the target concentration.[7]

  • Dosing Regimen:

    • Administer 100 mg/kg of Galidesivir via intraperitoneal injection twice daily (BID) at 12-hour intervals.[7]

    • Treatment can be initiated at various time points relative to infection (e.g., 24 hours pre-infection, 1.5 hours post-infection, or 24 hours post-infection) to evaluate the therapeutic window.[7]

  • Administration:

    • Properly restrain the hamster.

    • Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

    • Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.

  • Monitoring and Endpoint Analysis:

    • Monitor body weight and clinical scores daily.

    • Collect oropharyngeal swabs at specified time points post-infection for viral load determination.

    • At the study endpoint, euthanize animals and collect lung, turbinate, trachea, and heart tissues for virological and histopathological analysis.[7]

Visualizations

Mechanism of Action: Galidesivir

Galidesivir is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.

Galidesivir_Mechanism_of_Action cluster_cell Host Cell cluster_virus RNA Virus Galidesivir Galidesivir (BCX4430) Galidesivir_TP Galidesivir Triphosphate (Active Form) Galidesivir->Galidesivir_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->RdRp Competitively Inhibits RNA_chain Nascent Viral RNA RdRp->RNA_chain Synthesizes Terminated_RNA Terminated RNA Chain RdRp->Terminated_RNA Incorporates Galidesivir-MP Virus Virus Entry Viral_RNA Viral RNA Genome Virus->Viral_RNA Uncoating Viral_RNA->RdRp

Caption: Mechanism of action of Galidesivir.

Experimental Workflow: In Vivo Efficacy Study

A typical workflow for evaluating the in vivo efficacy of Galidesivir in an animal model involves acclimatization, infection, treatment, monitoring, and subsequent analysis of relevant biological samples.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis Acclimatization Animal Acclimatization Baseline Baseline Sample Collection (Weight, Blood, etc.) Acclimatization->Baseline Infection Viral Challenge Baseline->Infection Treatment Galidesivir/Vehicle Administration Infection->Treatment Monitoring Daily Monitoring (Clinical Signs, Weight) Treatment->Monitoring Sample_Collection Endpoint Sample Collection (Tissues, Blood) Monitoring->Sample_Collection Viral_Load Viral Load Quantification (qRT-PCR, Plaque Assay) Sample_Collection->Viral_Load Histo Histopathology Sample_Collection->Histo Data_Analysis Statistical Analysis & Reporting Viral_Load->Data_Analysis Histo->Data_Analysis

Caption: General experimental workflow for in vivo efficacy studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Galidesivir Hydrochloride Dosage in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Galidesivir hydrochloride in non-human primate (NHP) models of viral diseases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Galidesivir?

A1: Galidesivir (BCX4430) is an adenosine nucleoside analog that acts as a broad-spectrum antiviral agent.[1] Its mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[2] After administration, Galidesivir is converted into its active triphosphate form.[1][3] This active form mimics the natural adenosine triphosphate (ATP) and is incorporated into the growing viral RNA strand by the RdRp.[4] This incorporation leads to premature chain termination, thus preventing viral replication.[3][5]

Q2: Which non-human primate species have been used in Galidesivir studies?

A2: Galidesivir has been evaluated in several NHP species, most notably rhesus macaques (Macaca mulatta) and cynomolgus macaques (Macaca fascicularis).[1][6] These models have been used to study the efficacy of Galidesivir against various RNA viruses, including Ebola, Marburg, and Zika viruses.[6][7]

Q3: What are the recommended routes of administration for Galidesivir in NHPs?

A3: In NHP studies, Galidesivir has been primarily administered via intramuscular (IM) injection.[6][8] Intravenous (IV) infusion has also been evaluated in human clinical trials and is a potential route for NHP studies.[9][10]

Q4: Is a loading dose necessary when treating NHPs with Galidesivir?

A4: Yes, a loading dose strategy has proven effective in various animal models.[1] Pharmacokinetic modeling predicted that a loading-dose regimen could decrease the time to reach a steady-state concentration, which is potentially advantageous when delaying the initiation of treatment.[6] This strategy, followed by lower maintenance doses, has been successfully used in efficacy studies.[1][11]

Q5: What is the observed safety and tolerability of Galidesivir in NHPs?

A5: Galidesivir has been generally well-tolerated in NHP studies.[8] For instance, in studies involving rhesus macaques infected with Zika virus, Galidesivir was well-tolerated with no observed teratogenic effects in supporting rodent studies.[7] Human Phase 1 studies with intramuscular administration have also shown the drug to be generally safe and well-tolerated.[10]

Troubleshooting Guides

Issue 1: Suboptimal Efficacy or Lack of Viral Load Reduction

  • Possible Cause 1: Delayed initiation of treatment.

    • Troubleshooting: Efficacy is often time-dependent. In Ebola virus-infected rhesus monkeys, treatment initiated 2 days post-infection resulted in 100% survival, which dropped to 67% when started on day 3.[6] For Zika virus, treatment within the first 24 hours post-challenge was more effective at preventing plasma viremia than later treatment.[8] Ensure the treatment initiation window aligns with established effective protocols for the specific virus.

  • Possible Cause 2: Inadequate dosage.

    • Troubleshooting: Review the dosing regimen. Studies have shown that a loading dose followed by maintenance doses is effective.[1] For example, a loading dose of 100 mg/kg followed by maintenance doses of 25 mg/kg twice daily has been used successfully.[6][12] Ensure the dose is appropriate for the NHP species and the viral challenge model.

  • Possible Cause 3: Suboptimal route of administration.

    • Troubleshooting: Intramuscular (IM) injection has been the most common and effective route in NHP studies.[6][8] If using a different route, consider its pharmacokinetic profile. Plasma concentrations of Galidesivir have been shown to increase between 12 and 24 hours after IM injection in cynomolgus macaques.[1]

Issue 2: Adverse Events or Signs of Toxicity

  • Possible Cause 1: Dose is too high.

    • Troubleshooting: While generally well-tolerated, high doses can lead to toxicity. In hamsters, toxicity was observed at a dose of 300 mg/kg/day.[1] Although NHPs may have a different tolerance level, it is crucial to adhere to doses that have been established as safe in previous studies. Monitor animals closely for any clinical signs of distress or abnormal blood chemistry.

  • Possible Cause 2: Formulation or administration issues.

    • Troubleshooting: Ensure the drug is properly formulated and administered. For IM injections, rotate injection sites to minimize local reactions. If preparing an IV formulation, ensure it is done under sterile conditions and administered at the correct rate to avoid acute adverse reactions.

Data Presentation

Table 1: Summary of Galidesivir Efficacy Studies in Non-Human Primates

VirusNHP SpeciesDosing RegimenEfficacy OutcomeCitation
Ebola VirusRhesus Macaque25 mg/kg BID IM starting immediately post-challenge100% survival (6/6)[6]
Ebola VirusRhesus Macaque100 mg/kg BID loading dose (day 2), then 25 mg/kg BID maintenance100% survival (6/6)[6]
Ebola VirusRhesus Macaque100 mg/kg BID loading dose (day 3), then 25 mg/kg BID maintenance67% survival (4/6)[6]
Marburg VirusCynomolgus MacaqueTreatment initiated 1 or 2 days post-infection100% protection[6]
Marburg VirusPrimatesTreatment administered 1 hour, 1 day, or 2 days post-infection94% overall survival rate[13]
Zika VirusRhesus MacaqueLoading dose of 100 mg/kg BID, then 25 mg/kg BID maintenance for 9 daysPrevented or rapidly reduced viral burden in blood and CNS[1][8]
Zika VirusRhesus MacaqueTreatment within 24 hours of subcutaneous challengeNo plasma viremia[8]

Experimental Protocols

Protocol 1: Evaluation of Galidesivir Efficacy in a Rhesus Macaque Model of Ebola Virus Disease

  • Animal Model: Adult rhesus macaques (Macaca mulatta).

  • Virus Challenge: Intramuscular injection of a lethal dose of Ebola virus.

  • Treatment Groups:

    • Placebo control group.

    • Treatment Group 1: Galidesivir administered at 100 mg/kg via intramuscular injection twice daily starting 48 hours post-challenge.

    • Followed by a maintenance dose of 25 mg/kg twice daily for a total of 11 days.[6]

  • Monitoring:

    • Observe animals daily for clinical signs of illness.

    • Collect blood samples at regular intervals to determine plasma viral RNA concentrations using quantitative RT-PCR.

  • Endpoint: Survival at the end of the study period (e.g., 28 days post-challenge).

Protocol 2: Pharmacokinetic Study of Galidesivir in Healthy Non-Human Primates

  • Animal Model: Healthy adult cynomolgus or rhesus macaques.

  • Drug Administration:

    • Administer a single intramuscular dose of Galidesivir.

  • Sample Collection:

    • Collect blood samples at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose).[9]

  • Sample Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma concentrations of Galidesivir using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Mandatory Visualizations

Galidesivir_Mechanism_of_Action cluster_cell Host Cell cluster_virus RNA Virus Galidesivir Galidesivir (Prodrug) Galidesivir_MP Galidesivir Monophosphate Galidesivir->Galidesivir_MP Host Kinases Galidesivir_TP Galidesivir Triphosphate (Active Form) Galidesivir_MP->Galidesivir_TP Host Kinases Viral_RNA Viral RNA Replication Galidesivir_TP->Viral_RNA Incorporation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->RdRp Premature_Termination Premature Chain Termination Viral_RNA->Premature_Termination RdRp->Viral_RNA Inhibition Inhibition of Viral Replication Premature_Termination->Inhibition Virus Virus Entry Experimental_Workflow_Efficacy_Study start Start: NHP Acclimatization challenge Viral Challenge (e.g., Ebola Virus) start->challenge randomization Randomization into Treatment Groups challenge->randomization treatment Galidesivir or Placebo Administration (IM) randomization->treatment monitoring Daily Clinical Observation & Blood Sampling treatment->monitoring analysis Viral Load Quantification (qRT-PCR) monitoring->analysis endpoint Primary Endpoint: Survival Rate monitoring->endpoint Continuous analysis->endpoint Troubleshooting_Logic issue Issue: Suboptimal Efficacy cause1 Possible Cause: Delayed Treatment? issue->cause1 cause2 Possible Cause: Inadequate Dosage? issue->cause2 cause3 Possible Cause: Suboptimal Route? issue->cause3 solution1 Solution: Initiate treatment earlier (e.g., within 24-48h) cause1->solution1 solution2 Solution: Implement loading dose followed by maintenance doses cause2->solution2 solution3 Solution: Use validated IM route and check PK profile cause3->solution3

References

Galidesivir hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the stability and storage of Galidesivir hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under controlled conditions to prevent degradation.[1][2]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Powder -20°C3 yearsKeep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[2]
4°C2 yearsFor shorter-term storage.
In Solvent -80°C2 yearsPrepare solutions fresh whenever possible. Avoid repeated freeze-thaw cycles.
-20°C1 yearSuitable for working stock solutions.

Note: The information in this table is based on general recommendations for similar compounds and may vary based on the specific formulation and solvent used. Always refer to the manufacturer's certificate of analysis for batch-specific storage recommendations.

2. How should I handle this compound in the laboratory?

This compound should be handled by suitably qualified and experienced scientists in an appropriately equipped facility.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid inhalation of dust or aerosols and contact with skin and eyes.[2] Use a well-ventilated area or a chemical fume hood when handling the powdered form or preparing solutions.[2]

3. What solvents are suitable for dissolving this compound?

This compound is soluble in water and Dimethyl Sulfoxide (DMSO).

Table 2: Solubility of this compound

SolventMaximum Concentration
Water100 mM
DMSO50 mM

Note: This information is for guidance only. The actual solubility may vary depending on the specific batch and experimental conditions.

4. Is this compound stable in solution?

The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. For maximum stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquoting the solution into single-use vials and storing at -80°C is advisable to minimize degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

Problem: Inconsistent or unexpected experimental results.

Inconsistent results may be attributed to the degradation of this compound.

Possible Causes and Solutions:

  • Improper Storage: Verify that the compound has been stored according to the recommended conditions. Exposure to higher temperatures, light, or humidity can lead to degradation.

  • Solution Instability: If using a stock solution, consider the age of the solution and the number of freeze-thaw cycles it has undergone. It is best practice to use freshly prepared solutions or aliquots that have been thawed only once.

  • pH Effects: The stability of nucleoside analogs can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range for the compound.

Problem: Difficulty dissolving the compound.

If you are experiencing issues with solubility, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent (e.g., water or DMSO) at a concentration within the recommended solubility limits.

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • Warming: Gentle warming of the solution may also help, but be cautious as excessive heat can cause degradation.

Experimental Protocols

While specific stability and degradation data for this compound is not extensively published, the following experimental protocols, based on ICH guidelines and methodologies for similar antiviral nucleoside analogs, can be employed to assess its stability.[3][4][5][6][7]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4][5][6][7]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a specified period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Photostability: Expose a solution of this compound to a calibrated light source according to ICH Q1B guidelines.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial for separating and quantifying the intact drug from its degradation products.[8][9][10]

  • Method: Reversed-phase HPLC with UV detection is a common approach.

  • Column: A C18 column is often suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: The wavelength for UV detection should be selected based on the UV spectrum of this compound.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.[2][9][11]

Visualizations

Below are diagrams illustrating the mechanism of action of Galidesivir and a general workflow for stability testing.

galidesivir_mechanism Galidesivir Galidesivir (Prodrug) CellularKinases Cellular Kinases Galidesivir->CellularKinases Phosphorylation Galidesivir_TP Galidesivir Triphosphate (Active Form) CellularKinases->Galidesivir_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->Viral_RdRp Binds to RNA_Chain Growing Viral RNA Chain Viral_RdRp->RNA_Chain Incorporation into Termination Premature Chain Termination RNA_Chain->Termination

Caption: Mechanism of action of Galidesivir.

stability_testing_workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome DrugSubstance This compound (Drug Substance) Acid Acid Hydrolysis DrugSubstance->Acid Base Base Hydrolysis DrugSubstance->Base Oxidation Oxidation DrugSubstance->Oxidation Thermal Thermal Stress DrugSubstance->Thermal Photolytic Photolytic Stress DrugSubstance->Photolytic Analysis Analyze Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis HPLC_Method Develop Stability-Indicating HPLC Method Validation Validate Method (ICH Q2) HPLC_Method->Validation Validation->Analysis Degradation_Profile Identify Degradation Products & Pathways Analysis->Degradation_Profile Stability_Profile Establish Stability Profile Degradation_Profile->Stability_Profile

Caption: General workflow for stability testing.

References

Technical Support Center: Galidesivir Hydrochloride in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Galidesivir hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Galidesivir (also known as BCX4430) is a broad-spectrum antiviral agent and an adenosine nucleoside analog.[1][2][3] It is a prodrug, meaning it is administered in an inactive form and must be metabolized within the cell to become active.[1] Cellular kinases phosphorylate Galidesivir to its active triphosphate form (Galidesivir triphosphate).[1][4] This active form mimics adenosine triphosphate (ATP) and is incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and inhibition of viral replication.[1][4]

Q2: What is the solubility of this compound?

Galidesivir dihydrochloride has been reported to be soluble in water and dimethyl sulfoxide (DMSO).[5] The known maximum concentrations are summarized in the table below.

Q3: How should I prepare a stock solution of this compound?

For in vitro experiments, it is recommended to prepare a high-concentration stock solution in either sterile water or DMSO.[5] Given its high solubility in water, this is a preferable solvent to minimize potential solvent-induced cytotoxicity in cell-based assays. Always refer to the batch-specific molecular weight on the product's certificate of analysis for precise calculations.

Q4: Can I dissolve this compound directly in cell culture media or phosphate-buffered saline (PBS)?

While Galidesivir dihydrochloride is water-soluble, dissolving it directly in complex buffers like cell culture media or PBS at high concentrations may lead to precipitation. This can be due to interactions with salts or other components in the buffer, especially with concentrated stocks of the buffer itself.[6][7] It is best practice to first prepare a concentrated stock solution in water or DMSO and then dilute it to the final working concentration in your cell culture medium or buffer.

Q5: What is the recommended final concentration of DMSO in cell-based assays?

If you use DMSO as a solvent, it is crucial to keep the final concentration in your cell culture as low as possible to avoid solvent-induced toxicity. The final DMSO concentration should ideally be below 0.5%, and many researchers aim for 0.1% or lower. Always include a vehicle control (cell culture medium with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent.

Troubleshooting Guide: Solubility Issues

Issue 1: Precipitate forms when diluting my aqueous stock solution in cell culture medium.
  • Potential Cause: The concentration of this compound in the final working solution exceeds its solubility in the complex environment of the cell culture medium.

  • Suggested Solution:

    • Lower the final concentration: If your experimental design allows, try using a lower final concentration of this compound.

    • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.

    • Gentle warming: Briefly warm the final solution to 37°C in a water bath to aid dissolution.[6] Do not overheat, as this could degrade the compound.

    • pH adjustment of the medium: Although less common, the pH of your specific batch of medium could influence solubility. Ensure the medium is properly buffered and at the correct pH.

Issue 2: My DMSO stock solution of this compound crystallizes upon storage at -20°C.
  • Potential Cause: The concentration of the stock solution is too high for storage at low temperatures, causing it to come out of solution.

  • Suggested Solution:

    • Store at room temperature: If the stock solution is to be used within a short period, storing it at room temperature (in the dark) may prevent crystallization. However, for long-term storage, -20°C is recommended.[5]

    • Prepare a lower concentration stock: Consider preparing a slightly lower concentration stock solution in DMSO that remains stable at -20°C.

    • Warm before use: Before preparing your working solutions, gently warm the crystallized stock solution to room temperature or in a 37°C water bath until all crystals have redissolved. Ensure the solution is homogenous before pipetting.

Issue 3: I observe precipitation in my PBS working solution.
  • Potential Cause: The high salt concentration in PBS, especially in concentrated stocks (e.g., 10x PBS), can reduce the solubility of other salts, including hydrochloride salts of drugs.[7] This is more likely if you are using a concentrated PBS stock or if your PBS contains divalent cations like Ca²⁺ and Mg²⁺.[8]

  • Suggested Solution:

    • Use 1x PBS: Always prepare your final working solution in 1x PBS.

    • Dissolve salts in the correct order: When preparing PBS from scratch, dissolve the individual salts in water before combining them to prevent the formation of insoluble phosphate salts.[7]

    • Use high-purity water: Use distilled or deionized water to prepare your buffers to avoid introducing ions that could contribute to precipitation.[7]

    • Consider an alternative buffer: If precipitation in PBS persists, consider using an alternative buffer such as HEPES, which can sometimes prevent precipitation issues.[7]

Data Presentation

Table 1: Solubility of Galidesivir Dihydrochloride

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water10033.82
DMSO5016.91
Data based on a molecular weight of 338.19 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Materials:

  • Galidesivir dihydrochloride powder

  • Sterile, high-purity water (e.g., Milli-Q or water for injection)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass of Galidesivir dihydrochloride for your desired volume of a 10 mM stock solution. Use the batch-specific molecular weight from the certificate of analysis for the most accurate calculation. For a molecular weight of 338.19 g/mol , you would need 3.38 mg for 1 mL of a 10 mM solution.

  • Weigh the calculated amount of Galidesivir dihydrochloride powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of sterile water to the tube.

  • Vortex the solution until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.[5]

Mandatory Visualizations

Galidesivir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Galidesivir Galidesivir Galidesivir_int Galidesivir Galidesivir->Galidesivir_int Cellular Uptake Galidesivir_MP Galidesivir Monophosphate Galidesivir_int->Galidesivir_MP Cellular Kinases Galidesivir_DP Galidesivir Diphosphate Galidesivir_MP->Galidesivir_DP Cellular Kinases Galidesivir_TP Galidesivir Triphosphate (Active Form) Galidesivir_DP->Galidesivir_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->RdRp RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Termination Premature Chain Termination RNA_synthesis->Termination Incorporation of Galidesivir-MP

Caption: Intracellular activation pathway of Galidesivir.

Troubleshooting_Workflow Start Precipitation Observed in Working Solution Check_Conc Is the final concentration too high? Start->Check_Conc Lower_Conc Lower final concentration Check_Conc->Lower_Conc Yes Check_Solvent Is the solvent appropriate? Check_Conc->Check_Solvent No Final_Check Still precipitating? Lower_Conc->Final_Check Use_Water_Stock Prepare stock in water instead of DMSO Check_Solvent->Use_Water_Stock No Check_Buffer Is the buffer contributing to precipitation? Check_Solvent->Check_Buffer Yes Use_Water_Stock->Final_Check Use_1x_Buffer Use 1x buffer and high-purity water Check_Buffer->Use_1x_Buffer Yes Check_Buffer->Final_Check No Consider_Alt_Buffer Consider alternative buffer (e.g., HEPES) Use_1x_Buffer->Consider_Alt_Buffer Consider_Alt_Buffer->Final_Check Contact_Support Contact technical support for further assistance Final_Check->Contact_Support Yes

Caption: Troubleshooting workflow for precipitation issues.

References

Troubleshooting Galidesivir hydrochloride cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Galidesivir hydrochloride cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Galidesivir and how does it relate to cytotoxicity?

A1: Galidesivir is an adenosine nucleoside analog that acts as a direct-acting antiviral agent.[1] Its primary mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] For Galidesivir to become active, it must first be phosphorylated by cellular kinases into its triphosphate form.[2] This active triphosphate metabolite then competes with natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp. This incorporation leads to premature chain termination, thus halting viral replication.[2] While this mechanism is designed to be specific to viral polymerases, high concentrations of the active metabolite or off-target effects could potentially interfere with cellular polymerases or other cellular processes, leading to cytotoxicity.[3]

Q2: I am observing higher than expected cytotoxicity in my cell line. What are the potential causes?

A2: Higher than expected cytotoxicity can stem from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Galidesivir. This can be due to differences in metabolic activity, proliferation rate, and the efficiency of the cellular kinases that phosphorylate Galidesivir into its active, and potentially cytotoxic, form.[2]

  • Compound Concentration: Ensure accurate calculation and dilution of this compound. Errors in concentration can lead to unintentional overdosing of the cells.

  • Solvent Toxicity: The solvent used to dissolve Galidesivir, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to include a vehicle control (cells treated with the same concentration of solvent without the drug) to rule out solvent-induced cytotoxicity.

  • Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell passage number, contamination (e.g., mycoplasma), or nutrient depletion, can sensitize cells to the cytotoxic effects of a compound.

Q3: My EC50 and CC50 values for Galidesivir are inconsistent across experiments. How can I improve reproducibility?

A3: Inconsistent results are a common challenge in cell-based assays. To improve reproducibility:

  • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Cell confluency at the time of treatment should be consistent between experiments.

  • Control for Passage Number: Use cells within a defined, low passage number range, as cellular characteristics can change over time in culture.

  • Consistent Compound Preparation: Prepare fresh dilutions of Galidesivir for each experiment from a validated stock solution.

  • Virus Titer: For antiviral assays, use a consistent multiplicity of infection (MOI) from a well-titered virus stock.

  • Assay Timing: The timing of compound addition relative to viral infection can significantly impact the outcome. Standardize the incubation times for drug treatment and viral infection.

Q4: How can I differentiate between a true antiviral effect and non-specific cytotoxicity?

A4: This is a critical aspect of antiviral drug testing. The Selectivity Index (SI) is a key parameter used to make this distinction. The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50):

SI = CC50 / EC50

A higher SI value indicates a greater therapeutic window, meaning the drug is effective against the virus at concentrations far below those that cause significant harm to the host cells. A commonly accepted threshold for a promising antiviral candidate is an SI value of 10 or greater.

Data Presentation: In Vitro Activity of Galidesivir

The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of Galidesivir against a range of RNA viruses in various cell lines. Note that values can vary depending on the specific experimental conditions, such as the virus strain, cell line, and assay method used.

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Arenaviridae Junin virus (JUNV)Vero42.2>100>2.4[4]
Lassa virus (LASV)Vero43.0>100>2.3[4]
Bunyaviridae Rift Valley Fever (RVFV)Vero20.4 - 41.6>100>2.4 - >4.9
Coronaviridae MERS-CoVVero E668.4>100>1.5[1]
SARS-CoVVero 7657.7>296>5.1[1][5]
Filoviridae Ebola virus (EBOV)HeLa11.8>100>8.5[1]
Marburg virus (MARV)HeLa4.4 - 6.7>20038 - 55[1][4]
Sudan virus (SUDV)HeLa3.4>100>29.4[1]
Flaviviridae Dengue virus (DENV)Vero 7632.8>296>9.0[1]
Yellow Fever (YFV)Huh-7--43
Zika virus (ZIKV)----
Orthomyxoviridae Influenza A (IAV)MDCK1 - 5>100>100[6]
Paramyxoviridae Measles virus (MeV)Vero 761.8>100167[6]
Nipah virus (NiV)HeLa41.9>100>2.4[1]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed Cells in 96-well Plate treat Treat Cells with Galidesivir Dilutions prep_cells->treat prep_compound Prepare Serial Dilutions of Galidesivir prep_compound->treat prep_virus Prepare Virus Inoculum infect Infect Cells with Virus prep_virus->infect treat->infect incubate Incubate for 48-72 hours infect->incubate cpe_assay Cytotoxicity Assay (e.g., MTT) incubate->cpe_assay antiviral_assay Antiviral Assay (e.g., Plaque Reduction) incubate->antiviral_assay data_analysis Calculate CC50 & EC50 cpe_assay->data_analysis antiviral_assay->data_analysis

Experimental workflow for assessing Galidesivir cytotoxicity and antiviral activity.

troubleshooting_tree start High Cytotoxicity Observed q1 Is cytotoxicity observed in the vehicle control? start->q1 a1_yes Solvent concentration is likely too high. q1->a1_yes Yes q2 Are cell culture conditions optimal? q1->q2 No s1 Reduce solvent concentration (e.g., DMSO < 0.5%) and re-test. a1_yes->s1 a2_no Suboptimal conditions can increase sensitivity. q2->a2_no No q3 Is the Galidesivir concentration correct? q2->q3 Yes s2 Use low passage cells, check for contamination, ensure proper media. a2_no->s2 a3_no Inaccurate dilutions can lead to high concentrations. q3->a3_no No end Cell line may be inherently sensitive. Consider using a different cell line or a lower concentration range. q3->end Yes s3 Verify calculations and perform fresh serial dilutions. a3_no->s3

Decision tree for troubleshooting unexpected Galidesivir cytotoxicity.

mechanism_of_action cluster_cell Host Cell cluster_virus Viral Replication galidesivir Galidesivir uptake Cellular Uptake galidesivir->uptake phosphorylation Phosphorylation (Cellular Kinases) uptake->phosphorylation galidesivir_tp Galidesivir-TP (Active) phosphorylation->galidesivir_tp viral_rdrp Viral RdRp galidesivir_tp->viral_rdrp Inhibition rna_synthesis Viral RNA Synthesis viral_rdrp->rna_synthesis chain_termination Premature Chain Termination rna_synthesis->chain_termination Blocked

Mechanism of action of Galidesivir.

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound in a given cell line.

Materials:

  • 96-well cell culture plates

  • This compound

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium to achieve the desired concentration range. Include a vehicle-only control.

  • Treatment: After 24 hours, remove the culture medium from the cells and add 100 µL of the prepared Galidesivir dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the Galidesivir concentration and use a non-linear regression to determine the CC50 value.

Antiviral Assay Protocol (Plaque Reduction Assay)

This protocol is for determining the 50% effective concentration (EC50) of this compound against a specific virus.

Materials:

  • 24-well or 12-well cell culture plates

  • Confluent monolayer of a susceptible cell line

  • Virus stock of known titer (plaque-forming units/mL)

  • This compound

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed cells in plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection: Infect the cell monolayers with a predetermined amount of virus (e.g., 50-100 PFU/well) in the presence of the various concentrations of Galidesivir. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: Remove the virus inoculum and add the semi-solid overlay medium containing the corresponding concentrations of Galidesivir.

  • Incubation: Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 3-7 days).

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each Galidesivir concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[2]

References

Galidesivir hydrochloride formulation challenges for research use

Author: BenchChem Technical Support Team. Date: December 2025

Galidesivir Hydrochloride Formulation Technical Support Center

Welcome to the technical support center for this compound formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation challenges of this compound for research use. Here you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

Galidesivir (also known as BCX4430) is a broad-spectrum antiviral drug that is an adenosine nucleoside analog.[1][2] It acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3] For research purposes, it is often supplied as a dihydrochloride salt, which is a white to off-white solid.[4]

Q2: What are the recommended solvents for dissolving this compound?

Galidesivir dihydrochloride is soluble in water and dimethyl sulfoxide (DMSO).[3] For in vivo studies, vehicles such as Lactated Ringer's Solution (LRS) or Phosphate Buffered Saline (PBS) have been successfully used.[5]

Q3: What are the known solubility limits for this compound?

The solubility of this compound can vary slightly depending on the salt form (e.g., hydrochloride vs. dihydrochloride) and the solvent. The table below summarizes the available solubility data. It is always recommended to perform solubility tests with the specific batch of the compound you are using.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water100 mM33.82 mg/mLDihydrochloride salt.[3]
Water376.97 mM100 mg/mLRequires sonication.[4]
DMSO50 mM16.91 mg/mLDihydrochloride salt.[3]
Sterile Solution (for IM)Not specified100 mg/mLSolubility limit for an intramuscular formulation.[6]

Q4: How should I store this compound powder and its stock solutions?

Proper storage is crucial to maintain the stability and activity of the compound.

  • Solid Powder: Store at -20°C for long-term storage (up to 3 years).[4]

  • Stock Solutions: Once prepared, it is recommended to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4]

    • Store at -80°C for up to 2 years .[4]

    • Store at -20°C for up to 1 year .[4]

Q5: Are there any known stability issues with this compound solutions?

While specific public data on the stability of this compound in various buffers, pH conditions, or temperatures is limited, nucleoside analogs in solution can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. It is recommended to prepare solutions fresh for each experiment whenever possible. For in vivo studies, visually inspect the formulation for any precipitation before injection.[5]

Q6: What are the main challenges in developing an oral formulation for Galidesivir?

Like many nucleoside analogs, Galidesivir's high polarity can lead to poor oral bioavailability.[5] Key challenges include low passive permeability across the gastrointestinal tract and potential for first-pass metabolism in the liver.[5] Research into strategies to improve oral bioavailability of nucleoside analogs often involves prodrug approaches or advanced formulation technologies such as lipid-based delivery systems.

Troubleshooting Guide

This guide addresses common issues that may be encountered when preparing and using this compound formulations.

Issue 1: Precipitate forms in the solution upon preparation or storage.
Potential CauseSuggested Solution
Concentration exceeds solubility limit. Review the solubility data table. You may need to prepare a more dilute solution. For aqueous solutions, gentle warming and sonication can aid dissolution, but be mindful of potential degradation with excessive heat.
Incorrect solvent or pH. Ensure you are using a recommended solvent (e.g., water, DMSO). The pH of aqueous solutions can significantly impact the solubility of hydrochloride salts. For in vivo work, buffered solutions like PBS or LRS are recommended.[5]
Low temperature. If a precipitate forms upon cooling or refrigeration, the compound may be crystallizing out of solution. Try to prepare the solution fresh before use or store it at a temperature where the compound remains in solution, if stability allows.
Incompatible excipients. If you are using excipients, they may be incompatible with this compound. A systematic evaluation of excipient compatibility is recommended.
Issue 2: Low or variable drug concentrations in in vivo experiments.
Potential CauseSuggested Solution
Improper injection technique. For intramuscular (IM) injections, ensure proper injection depth and rotate injection sites to maximize absorption.
Formulation instability or precipitation. Visually inspect the formulation for any signs of precipitation before each injection. Prepare fresh solutions as needed to ensure the drug is fully dissolved.[5]
Animal-specific physiological differences. Biological variability between animals can lead to different pharmacokinetic profiles. Increase the number of animals per group to account for this variability and ensure statistically significant results.
Troubleshooting Workflow for Formulation Issues

The following diagram outlines a logical workflow for troubleshooting common formulation problems with this compound.

G start Formulation Issue Observed (e.g., precipitation, low efficacy) check_solubility Is the concentration below the known solubility limit? start->check_solubility check_solvent Was a recommended solvent used? (Water, DMSO, LRS, PBS) check_solubility->check_solvent Yes action_reduce_conc Action: Reduce concentration or use sonication/warming. check_solubility->action_reduce_conc No check_storage Was the solution stored correctly and for an appropriate duration? check_solvent->check_storage Yes action_change_solvent Action: Use a recommended solvent. Check pH of aqueous solutions. check_solvent->action_change_solvent No check_excipients Are excipients being used? check_storage->check_excipients Yes action_fresh_solution Action: Prepare a fresh solution. Avoid repeated freeze-thaw cycles. check_storage->action_fresh_solution No action_check_compatibility Action: Investigate excipient compatibility. Test simpler formulations. check_excipients->action_check_compatibility Yes re_evaluate Re-evaluate Formulation check_excipients->re_evaluate No solubility_yes Yes solubility_no No solvent_yes Yes solvent_no No storage_yes Yes storage_no No excipients_yes Yes excipients_no No action_reduce_conc->re_evaluate action_change_solvent->re_evaluate action_fresh_solution->re_evaluate action_check_compatibility->re_evaluate

Caption: Troubleshooting workflow for this compound formulation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of Galidesivir Dihydrochloride

This protocol is for preparing a stock solution for in vitro assays.

Materials:

  • Galidesivir dihydrochloride (M.Wt: 338.19 g/mol )[3]

  • Sterile, nuclease-free water

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 338.19 g/mol = 3.38 mg

  • Weigh the compound: Carefully weigh out 3.38 mg of Galidesivir dihydrochloride powder and place it into a sterile conical tube.

  • Add solvent: Add 1 mL of sterile, nuclease-free water to the tube.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicator bath for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (optional): If required for your application (e.g., cell culture), filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into single-use volumes in sterile cryovials and store at -20°C or -80°C.[4]

Protocol 2: Reconstitution of Galidesivir Dihydrochloride for In Vivo Hamster Studies

This protocol is based on a published study and is intended for intraperitoneal injection in hamsters.[7]

Materials:

  • Galidesivir dihydrochloride powder

  • Lactated Ringer's Injection, USP (vehicle control)[7]

  • Sterile vials for reconstitution

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration: The final dose and injection volume will determine the required concentration. For example, to administer a 100 mg/kg dose in a 0.2 mL volume to a 150 g hamster, the required concentration is:

    • Dose (mg) = 100 mg/kg * 0.150 kg = 15 mg

    • Concentration (mg/mL) = 15 mg / 0.2 mL = 75 mg/mL

  • Reconstitution: On the day of use, reconstitute the required amount of Galidesivir dihydrochloride powder with the appropriate volume of Lactated Ringer's Injection, USP.

  • Dissolution: Vortex or swirl the vial until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • Administration: Administer the solution to the animals via the desired route (e.g., intraperitoneal injection) at the calculated volume.[7] Prepare the formulation fresh for each day of dosing.

Mechanism of Action

Galidesivir must be converted into its active triphosphate form by host cell kinases to exert its antiviral effect. This active form then competes with natural nucleosides for incorporation into the growing viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral replication.

G cluster_cell Host Cell cluster_virus Viral Replication Galidesivir Galidesivir (Prodrug) Kinase1 Host Kinase 1 Galidesivir->Kinase1 Galidesivir_MP Galidesivir Monophosphate Kinase1->Galidesivir_MP Kinase2 Host Kinase 2 Galidesivir_MP->Kinase2 Galidesivir_TP Galidesivir Triphosphate (Active Form) Kinase2->Galidesivir_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->RdRp Binds to RdRp Replication RNA Chain Elongation RdRp->Replication RNA_template Viral RNA Template RNA_template->Replication NTPs Natural Nucleoside Triphosphates (NTPs) NTPs->RdRp Competes with Termination Chain Termination Replication->Termination Incorporation of Galidesivir-TP

Caption: Mechanism of action of Galidesivir.

References

Technical Support Center: Enhancing the Therapeutic Window of Galidesivir Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in their experiments aimed at enhancing the therapeutic window of Galidesivir hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is the mechanism of action of Galidesivir?

A1: Galidesivir is a broad-spectrum antiviral agent and an adenosine analog.[1] It functions as a prodrug that, upon entering a cell, is metabolized by host cellular kinases into its active triphosphate form.[2][3] This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[4] Its incorporation into the nascent viral RNA chain leads to premature termination, thus inhibiting viral replication.[1]

Q2: What is the solubility and stability of this compound?

A2: Galidesivir dihydrochloride is soluble in water up to 100 mM and in DMSO up to 50 mM.[5] For long-term storage, it is recommended to store the compound at -20°C.[5] The stability of Galidesivir in solution will depend on the solvent and storage conditions. It is advisable to prepare fresh solutions for experiments or conduct stability studies for long-term storage in a specific solvent system.

Q3: What are the known EC50 and CC50 values for Galidesivir against various viruses?

A3: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Galidesivir vary depending on the virus, cell line, and the specific assay used. The efficiency of the conversion of Galidesivir to its active triphosphate form can differ between cell lines, which can impact the observed EC50.[3] Below is a summary of reported values.

Section 2: Data Presentation

Table 1: In Vitro Efficacy of Galidesivir (EC50) Against Various RNA Viruses
Viral FamilyVirusCell LineEC50 (µM)Reference(s)
ArenaviridaeJunin virus (JUNV)Vero42.2[3]
Lassa virus (LASV)Vero43.0[3]
BunyaviridaeRift Valley fever virus (RVFV)Vero20.4 - 41.6[3]
CoronaviridaeMERS-CoVVero>100[4]
SARS-CoVVero>100[4]
SARS-CoV-2Caco-2, Vero-76Low µM range[6]
FiloviridaeEbola virus (EBOV)HeLa, Vero E63 - 12[7]
Marburg virus (MARV)HeLa, Vero E63 - 12[7]
FlaviviridaeDengue virus (DENV-2)Vero13.1[3]
Yellow fever virus (YFV)Vero8.3 - 24.5[3][4]
Zika virus (ZIKV)Vero10.8[3]
OrthomyxoviridaeInfluenza A virusMDCK1 - 5[7]
Influenza B virusMDCK1 - 5[7]
ParamyxoviridaeMeasles virus (MeV)Vero761.8[7]
PicornaviridaeEnterovirus 71 (EV71)Vero14.2[3]
Table 2: Cytotoxicity of Galidesivir (CC50) in Various Cell Lines
Cell LineCC50 (µM)Reference(s)
Caco-2Low µM range[6]
HeLa>100[7]
MDCK>100[7]
Vero>100[3]
Vero E6>100[7]
Vero76>100[7]

Section 3: Troubleshooting Guides

This section provides guidance on common experimental challenges encountered when working with Galidesivir.

Issue 1: High variability in EC50 values between experiments.

  • Potential Cause 1: Inconsistent cell health and density. Variations in cell confluence and metabolic activity can affect drug uptake and metabolism.

    • Solution: Ensure consistent cell seeding density and monitor cell health and confluence at the time of drug treatment and infection.

  • Potential Cause 2: Variability in viral titer. The multiplicity of infection (MOI) can influence the apparent efficacy of an antiviral.

    • Solution: Use a well-characterized and titered viral stock for all experiments. Perform a viral plaque assay to accurately determine the viral titer before each experiment.

  • Potential Cause 3: Inefficient intracellular phosphorylation. Some cell lines, such as Vero cells, are known to inefficiently convert Galidesivir to its active triphosphate form.[3]

    • Solution: Consider using a different cell line known to have higher metabolic activity or one that is more relevant to the viral pathogenesis being studied. Alternatively, this variability can be a point of investigation to understand the role of specific cellular kinases.

Issue 2: Observed cytotoxicity at concentrations close to the EC50.

  • Potential Cause 1: Off-target effects. Like other nucleoside analogs, Galidesivir may have off-target effects at higher concentrations. While specific off-target interactions for Galidesivir are not extensively published, mitochondrial toxicity is a known concern for this class of drugs.

    • Solution: Conduct thorough cytotoxicity assays in the relevant cell lines to determine the CC50 and calculate the selectivity index (SI = CC50/EC50). Aim for an SI of >10. If the therapeutic window is narrow, consider strategies to enhance selectivity.

  • Potential Cause 2: Formulation issues. Poor solubility or stability of the compound in the culture medium can lead to precipitation and non-specific toxicity.

    • Solution: Ensure complete dissolution of this compound in the vehicle (e.g., water or DMSO) before further dilution in culture medium. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment.

Issue 3: Limited in vivo efficacy despite good in vitro potency.

  • Potential Cause 1: Suboptimal pharmacokinetics. Galidesivir's half-life, distribution, and metabolism in the animal model may not be optimal for maintaining therapeutic concentrations at the site of infection.

    • Solution: Conduct pharmacokinetic studies in the chosen animal model to determine the optimal dosing regimen (dose and frequency).

  • Potential Cause 2: Poor bioavailability of the formulation. The route of administration and formulation can significantly impact drug exposure.

    • Solution: For oral administration, consider formulation strategies to enhance bioavailability, such as the use of permeation enhancers or nanoformulations. For parenteral routes, ensure the formulation is stable and compatible with the injection vehicle.

Section 4: Experimental Protocols

Protocol: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a specific cell line by 50%.

Materials:

  • This compound

  • Cell line of interest (e.g., Vero, Huh-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. A typical starting concentration is 1000 µM with 2-fold serial dilutions.

  • After 24 hours, remove the medium from the cells and add 100 µL of the Galidesivir dilutions to the respective wells in triplicate. Include a "cells only" control (medium without drug) and a "medium only" blank control.

  • Incubate the plates for 48-72 hours (duration should be consistent with the antiviral assay).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

  • Plot the percentage of cell viability against the log of the drug concentration and determine the CC50 value using non-linear regression analysis.

Protocol: Viral Plaque Reduction Assay

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • This compound

  • Virus stock of known titer

  • Host cell line permissive to the virus

  • Complete cell culture medium

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed 6-well plates with the host cells to form a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium (e.g., serum-free medium).

  • Prepare serial dilutions of the virus stock to yield approximately 50-100 plaque-forming units (PFU) per well.

  • Pre-incubate the virus dilutions with an equal volume of the Galidesivir dilutions for 1 hour at 37°C.

  • Wash the cell monolayers with PBS and infect with 200 µL of the virus-drug mixture.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with 2 mL of the agarose or methylcellulose overlay medium containing the corresponding concentration of Galidesivir.

  • Incubate the plates at 37°C until plaques are visible (typically 2-7 days, depending on the virus).

  • Fix the cells with 10% formalin and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.

  • Plot the percentage of plaque reduction against the log of the drug concentration and determine the EC50 value using non-linear regression analysis.

Section 5: Visualizations

Diagram 1: Mechanism of Action of Galidesivir

Galidesivir_Mechanism Mechanism of Action of Galidesivir cluster_cell Host Cell cluster_virus Viral Replication Galidesivir Galidesivir (Prodrug) Galidesivir_MP Galidesivir Monophosphate Galidesivir->Galidesivir_MP Phosphorylation Galidesivir_DP Galidesivir Diphosphate Galidesivir_MP->Galidesivir_DP Phosphorylation Galidesivir_TP Galidesivir Triphosphate (Active Form) Galidesivir_DP->Galidesivir_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->RdRp Competitive Inhibition Galidesivir_TP->RdRp Kinase1 Cellular Kinase Kinase1->Galidesivir_MP Kinase2 Cellular Kinases Kinase2->Galidesivir_DP Kinase2->Galidesivir_TP Viral_RNA Viral RNA Template Viral_RNA->RdRp New_RNA Nascent Viral RNA RdRp->New_RNA RNA Synthesis Terminated_RNA Terminated Viral RNA RdRp->Terminated_RNA Incorporation of Galidesivir-MP

Caption: Intracellular activation and mechanism of action of Galidesivir.

Diagram 2: Experimental Workflow for Determining Selectivity Index

Caption: Experimental workflow for determining the Selectivity Index of Galidesivir.

Diagram 3: Strategies to Enhance the Therapeutic Window

Therapeutic_Window_Enhancement Strategies to Enhance the Therapeutic Window of Galidesivir cluster_strategies Enhancement Strategies Galidesivir Galidesivir Combination_Therapy Combination Therapy (e.g., with other antivirals) Galidesivir->Combination_Therapy Drug_Delivery Advanced Drug Delivery (e.g., Liposomes, Nanoparticles) Galidesivir->Drug_Delivery Prodrug_Modification Prodrug Modification Galidesivir->Prodrug_Modification Enhanced_Therapeutic_Window Enhanced Therapeutic Window Combination_Therapy->Enhanced_Therapeutic_Window Synergistic Efficacy Reduced Toxicity Drug_Delivery->Enhanced_Therapeutic_Window Targeted Delivery Improved Bioavailability Prodrug_Modification->Enhanced_Therapeutic_Window Altered Pharmacokinetics Improved Cellular Uptake

Caption: Conceptual strategies for enhancing the therapeutic window of Galidesivir.

References

Galidesivir Hydrochloride In Vivo Delivery: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Galidesivir hydrochloride in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the established in vivo delivery routes for this compound?

A1: Galidesivir (also known as BCX4430) has been primarily evaluated through parenteral routes of administration. Phase 1 clinical trials have been completed for both intramuscular (IM) and intravenous (IV) delivery in healthy human subjects, where the drug was found to be generally safe and well-tolerated.[1][2] In animal models, intraperitoneal (IP) administration has also been documented.[1][3]

Q2: Is there an oral formulation of Galidesivir available for in vivo studies?

A2: Currently, there is limited public information on a stable and bioavailable oral formulation of Galidesivir. The inherent physicochemical properties of nucleoside analogs like Galidesivir, such as high polarity, often result in poor oral bioavailability.[1] While one study mentioned "peroral administration" in a mouse model with high survival rates, specific details on the formulation and bioavailability were not provided.[1] Significant formulation development is likely required to achieve therapeutic efficacy through oral delivery.[1]

Q3: What are the recommended vehicles for preparing this compound for injection?

A3: Galidesivir dihydrochloride is soluble in water.[1][4] For in vivo studies in animals, Lactated Ringer's Solution (LRS) or Phosphate Buffered Saline (PBS) have been successfully used as vehicles for parenteral administration.[1]

Q4: What is the mechanism of action of Galidesivir?

A4: Galidesivir is an adenosine nucleoside analog that functions as a broad-spectrum antiviral by inhibiting viral RNA-dependent RNA polymerase (RdRp).[5][6][7][8] After administration, Galidesivir is converted into its active triphosphate form, which then competes with natural nucleotides for incorporation into the nascent viral RNA chain. This incorporation leads to premature chain termination, thereby disrupting viral replication.[6][8]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or variable plasma concentrations after IM injection - Improper injection technique- Formulation instability or precipitation- Animal-specific physiological differences- Ensure correct injection depth and rotate injection sites.- Visually inspect the formulation for any precipitates before administration. Prepare fresh solutions as needed.- Increase the number of animals per group to account for biological variability.[1]
Precipitation observed in the intravenous formulation - Incorrect solvent or pH- Concentration exceeds solubility limit- Use of incompatible excipients- Galidesivir dihydrochloride is soluble in water. For animal studies, LRS or PBS are recommended vehicles.[1] Ensure the final solution's pH is appropriate.- Refer to solubility data and prepare concentrations that do not exceed the solubility limit. The dihydrochloride salt is reported to be soluble up to 100 mM in water and 50 mM in DMSO.[1][4]- Avoid using excipients that have not been validated for use with Galidesivir.
Injection site pain or reaction (IM) - Irritation from the drug substance- In human clinical trials, co-administration with lidocaine (20 mg) was shown to significantly ameliorate injection site pain without affecting the pharmacokinetics of Galidesivir.[5]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Galidesivir Following Single Intramuscular (IM) Doses in Healthy Subjects

Dose (mg/kg)Tmax (h) (Median)
0.30.25
10.25
30.25
50.25
100.25
Data presented for single intramuscular doses of galidesivir. Tmax was typically achieved in 15 minutes.[5]

Table 2: Pharmacokinetic Parameters of Galidesivir Following Multiple Intramuscular (IM) Doses (7 days) in Healthy Subjects

Dose (mg/kg/day)Mean Day 7 t½ (h)Mean CLR (L/h)
5877.9
7.511612.1
Data from subjects who received galidesivir and 20 mg of lidocaine once daily for 7 days. Assessment suggested that steady state had not been achieved by Day 7.[5]

Table 3: In Vivo Efficacy of Galidesivir in Animal Models

Animal ModelVirusRoute of AdministrationDosageOutcomeReference
Syrian Golden HamsterSARS-CoV-2Intraperitoneal (IP)100 mg/kg BIDReduced lung pathology when treatment initiated 24h prior to infection.Mathis et al., 2021[1]
Guinea PigsMarburg VirusIntraperitoneal (IP)15 mg/kg BIDSignificant protection when initiated within 48h of infection.Warren et al. (as cited in[1])

Experimental Protocols & Visualizations

Mechanism of Action of Galidesivir

Galidesivir acts as a prodrug that is converted intracellularly to its active triphosphate form. This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.

Galidesivir_Mechanism_of_Action cluster_cell Host Cell Galidesivir Galidesivir (Prodrug) Galidesivir_TP Galidesivir Triphosphate (Active Form) Galidesivir->Galidesivir_TP Intracellular Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->RdRp Competitive Inhibition Viral_RNA Viral RNA Synthesis RdRp->Viral_RNA Mediates Chain_Termination Chain Termination RdRp->Chain_Termination

Caption: Mechanism of action of Galidesivir.

General Workflow for In Vivo Efficacy Study

A typical in vivo study to evaluate the efficacy of Galidesivir involves acclimatization of the animal models, followed by infection with the target virus. The treatment group receives Galidesivir at a predetermined dose and schedule, while the control group receives a placebo. Key parameters such as survival, clinical signs, and viral load are monitored over the course of the study.

In_Vivo_Workflow Acclimatization Animal Acclimatization Infection Viral Challenge (Infection) Acclimatization->Infection Grouping Randomization into Groups (Treatment vs. Control) Infection->Grouping Treatment Galidesivir Administration (e.g., IM, IV, IP) Grouping->Treatment Placebo Vehicle/Placebo Administration Grouping->Placebo Monitoring Monitoring of Clinical Signs, Survival, and Viral Load Treatment->Monitoring Placebo->Monitoring Endpoint Study Endpoint (e.g., Data Analysis) Monitoring->Endpoint

Caption: Experimental workflow for a typical in vivo study.

References

Addressing off-target effects of Galidesivir hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Galidesivir hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Galidesivir is an adenosine nucleoside analog.[1][2] It acts as a broad-spectrum antiviral agent by targeting the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[1][3] For its antiviral activity, Galidesivir must be metabolized within the host cell to its active triphosphate form, BCX4430-TP.[1][2] This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand during replication. The incorporation of BCX4430-TP leads to premature chain termination, thus inhibiting viral replication.[1][4]

Q2: Does Galidesivir show selectivity for viral RdRp over host polymerases?

Yes, the active triphosphate form of Galidesivir (BCX4430-TP) has demonstrated a preference for viral RNA polymerase over host polymerases.[1] This selectivity is a key factor in its therapeutic window. However, like many nucleoside analogs, the potential for interaction with host polymerases, particularly at higher concentrations, should be considered in experimental designs.

Q3: What are the potential off-target effects of Galidesivir?

While clinical trials have shown Galidesivir to be generally safe and well-tolerated, researchers should be aware of potential off-target effects common to nucleoside analogs.[5] These may include:

  • Inhibition of Host RNA and DNA Polymerases: Although selective, at high concentrations, the active triphosphate metabolite could potentially interact with host RNA and DNA polymerases, leading to cytotoxicity.

  • Mitochondrial Toxicity: Nucleoside analogs can sometimes interfere with mitochondrial DNA (mtDNA) synthesis by inhibiting mitochondrial DNA polymerase gamma or mitochondrial RNA polymerase (POLRMT).[6][7][8] This can lead to mitochondrial dysfunction, characterized by decreased energy production, increased reactive oxygen species (ROS) production, and initiation of apoptotic pathways. While specific studies on Galidesivir's mitochondrial toxicity are not extensively detailed in the provided results, it is a known potential liability for this class of drugs.[6]

  • Alteration of Cellular Kinase Activity: The initial phosphorylation of Galidesivir to its active triphosphate form is carried out by host cellular kinases.[1][2] High concentrations of Galidesivir could potentially saturate these kinases, affecting other cellular pathways dependent on them.

  • General Cytotoxicity: At concentrations significantly higher than the effective antiviral concentration (EC50), Galidesivir can cause cell death. This is often observed as a reduction in cell viability in in vitro assays and is quantified by the 50% cytotoxic concentration (CC50).

Q4: How can I assess the cytotoxicity of Galidesivir in my cell line?

Standard cytotoxicity assays can be employed to determine the CC50 value of Galidesivir in your specific cell line. Commonly used assays include:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to count viable cells, as non-viable cells with compromised membranes take up the dye.

  • ATP-based Luminescence Assays: These assays quantify intracellular ATP levels, which correlate with cell viability.

Troubleshooting Guide: Addressing Off-Target Effects

This guide provides a structured approach to identifying and mitigating potential off-target effects of Galidesivir in your experiments.

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
High Cell Death/Low Viability at Expected Efficacy Concentrations General Cytotoxicity1. Determine the Selectivity Index (SI): Calculate the SI (CC50/EC50) for your specific cell line. A low SI (<10) suggests a narrow therapeutic window and potential for off-target cytotoxicity. 2. Dose-Response Curve: Perform a detailed dose-response experiment to identify a concentration that provides antiviral efficacy with minimal cytotoxicity. 3. Time-Course Experiment: Assess cytotoxicity at different time points to determine if the effect is acute or cumulative.
Reduced Cell Proliferation without Significant Cell Death Inhibition of Host DNA Polymerases1. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. Inhibition of DNA synthesis may lead to an accumulation of cells in the S-phase. 2. DNA Synthesis Assay: Directly measure DNA synthesis using methods like BrdU incorporation assays.
Signs of Cellular Stress (e.g., vacuolization, altered morphology) Mitochondrial Dysfunction1. Measure Mitochondrial Membrane Potential: Use fluorescent dyes like TMRM or JC-1 to assess changes in the mitochondrial membrane potential. A decrease is indicative of dysfunction. 2. Assess Mitochondrial Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to evaluate mitochondrial function. 3. Quantify Mitochondrial DNA (mtDNA): Use qPCR to determine if Galidesivir treatment affects the mtDNA copy number.
Unexpected Changes in Gene Expression Unrelated to Viral Infection Altered Cellular Signaling1. Transcriptomic Analysis: Perform RNA sequencing to identify differentially expressed genes and affected cellular pathways. 2. Kinase Activity Assays: If specific kinase pathways are suspected to be affected, use targeted kinase activity assays to investigate.

Quantitative Data Summary

The following tables summarize the reported in vitro potency and cytotoxicity of Galidesivir across various cell lines and viruses.

Table 1: In Vitro Efficacy of Galidesivir Against Various RNA Viruses

Virus FamilyVirusCell LineEC50 (µM)Reference
ArenaviridaeLassa Virus (LASV)HeLa43.0[1]
ArenaviridaeJunin Virus (JUNV)HeLa42.2[1]
BunyaviridaeRift Valley Fever Virus (RVFV)Vero 7620.4[1]
CoronaviridaeSARS-CoVVero>5.1 (SI)[1]
CoronaviridaeMERS-CoVVero>1.5 (SI)[1]
FiloviridaeMarburg Virus (MARV)Vero4.4 - 6.7[1]
FlaviviridaeYellow Fever Virus (YFV)Vero>7 (SI)[1]
ParamyxoviridaeMeasles Virus (MeV)Vero>47.8 (SI)[1]

SI: Selectivity Index (CC50/EC50). The exact EC50 was not provided in the source, but the selectivity index was reported.

Table 2: Cytotoxicity of Galidesivir in Different Cell Lines

Cell LineCC50 (µM)Reference
HeLa>100[1]
Vero 76>100[1]
Vero>200[1]

Experimental Protocols

Protocol 1: Standard Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a non-linear regression analysis.

Protocol 2: Assessment of Mitochondrial Membrane Potential (TMRM Assay)

  • Cell Treatment: Treat cells with Galidesivir at various concentrations for the desired time period. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • TMRM Staining: Incubate the cells with 100 nM TMRM in fresh culture medium for 30 minutes at 37°C.

  • Image Acquisition: Acquire fluorescent images using a fluorescence microscope.

  • Flow Cytometry Analysis (Optional): For quantitative analysis, detach the cells, wash with PBS, and resuspend in PBS containing TMRM. Analyze the fluorescence intensity using a flow cytometer.

  • Data Interpretation: A decrease in TMRM fluorescence intensity indicates mitochondrial membrane depolarization.

Visualizations

Galidesivir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm Galidesivir Galidesivir (Prodrug) Galidesivir_in Galidesivir Galidesivir->Galidesivir_in Cellular Uptake Host_Kinases Host Cellular Kinases Galidesivir_in->Host_Kinases Phosphorylation BCX4430_TP BCX4430-TP (Active Triphosphate) Host_Kinases->BCX4430_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) BCX4430_TP->Viral_RdRp Competitive Substrate Inhibition Inhibition BCX4430_TP->Inhibition Viral_Replication Viral RNA Replication Viral_RdRp->Viral_Replication Incorporation Inhibition->Viral_Replication ATP ATP ATP->Viral_RdRp

Caption: Mechanism of action of this compound.

Off_Target_Troubleshooting_Workflow Start Experiment with Galidesivir Observation Observe Unexpected Cytotoxicity or Cellular Phenotype Start->Observation SI_Check Is Selectivity Index (SI) Acceptable for Cell Line? Observation->SI_Check Mito_Tox Assess Mitochondrial Function (e.g., TMRM, OCR) SI_Check->Mito_Tox Yes Optimize_Dose Optimize Drug Concentration and Incubation Time SI_Check->Optimize_Dose No Host_Polymerase Evaluate Host Polymerase Inhibition (e.g., Cell Cycle Analysis) Mito_Tox->Host_Polymerase Host_Polymerase->Optimize_Dose Conclusion Identify and Mitigate Off-Target Effect Optimize_Dose->Conclusion

Caption: Troubleshooting workflow for Galidesivir off-target effects.

Potential_Off_Target_Pathways cluster_viral On-Target Pathway cluster_host Potential Off-Target Pathways Galidesivir_TP Galidesivir-TP Viral_RdRp Viral RdRp Galidesivir_TP->Viral_RdRp Host_Polymerases Host DNA/RNA Polymerases Galidesivir_TP->Host_Polymerases Mitochondrial_Polymerase Mitochondrial Polymerase (POLRMT) Galidesivir_TP->Mitochondrial_Polymerase Cellular_Kinases Cellular Kinases Galidesivir_TP->Cellular_Kinases Substrate Competition Viral_Inhibition Inhibition of Viral Replication Viral_RdRp->Viral_Inhibition Cytotoxicity Cytotoxicity Host_Polymerases->Cytotoxicity Mito_Dysfunction Mitochondrial Dysfunction Mitochondrial_Polymerase->Mito_Dysfunction Altered_Signaling Altered Cellular Signaling Cellular_Kinases->Altered_Signaling

Caption: Potential on-target and off-target pathways of Galidesivir-TP.

References

Optimizing Galidesivir hydrochloride treatment timing post-infection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Galidesivir Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the timing of this compound treatment post-infection in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: Galidesivir (also known as BCX4430) is a broad-spectrum antiviral drug that acts as an adenosine analogue. Its primary mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. After being metabolized into its active triphosphate form, it is incorporated into the nascent viral RNA chain, causing premature chain termination and halting viral replication.

Q2: Why is treatment timing so critical for the efficacy of Galidesivir?

A2: As a direct-acting antiviral that targets viral replication, Galidesivir is most effective when administered during the active phase of viral multiplication. Initiating treatment after the peak of viral replication has passed may result in significantly reduced efficacy, as the majority of the viral load has already been established and downstream inflammatory processes may be the primary drivers of pathology. Therefore, defining the therapeutic window by optimizing treatment timing post-infection is a critical step in preclinical and clinical development.

Q3: Which viral families has Galidesivir shown activity against?

A3: Galidesivir has demonstrated broad-spectrum activity against a range of RNA viruses. Preclinical studies have shown its efficacy against filoviruses (like Ebola and Marburg viruses), coronaviruses (including SARS-CoV-2), flaviviruses (such as Zika and Yellow Fever viruses), togaviruses, bunyaviruses, and paramyxoviruses.

Q4: Is Galidesivir active against DNA viruses?

A4: No, Galidesivir's mechanism of action is specific to the viral RNA-dependent RNA polymerase. DNA viruses replicate using different enzymatic machinery, so Galidesivir is not expected to be effective against them.

Troubleshooting Guide

Q1: I am not observing a significant reduction in viral titer after Galidesivir treatment in my in vitro assay. What are potential causes?

A1: This issue can arise from several factors:

  • Treatment Timing: You may be administering the drug too late. In a typical viral infection kinetic, peak replication occurs within 24-48 hours. If treatment is initiated after this peak, the antiviral effect will be minimal. See the experimental protocol below for establishing an optimal time course.

  • Drug Concentration: The concentration of Galidesivir may be below the effective concentration (EC50) for your specific virus and cell line. Ensure you are using a dose-response curve to determine the appropriate concentration range.

  • Cell Viability: High levels of cytotoxicity can be mistaken for antiviral activity or can mask the true effect of the drug. Always run a parallel cytotoxicity assay.

  • Drug Stability: Ensure the this compound solution is properly prepared and stored. Degradation of the compound can lead to a loss of activity.

Q2: My cell viability assay shows high cytotoxicity at concentrations where I expect to see antiviral activity. How can I address this?

A2:

  • Determine the CC50: First, establish the 50% cytotoxic concentration (CC50) of Galidesivir in your chosen cell line in the absence of any virus. This will define the upper limit of your therapeutic window.

  • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value (typically >10) is desirable. If your SI is low, it indicates that the drug is toxic at or near its effective concentration in that specific cell model.

  • Consider a Different Cell Line: Some cell lines may be more sensitive to the cytotoxic effects of Galidesivir. Testing in a different, relevant cell line may yield a better therapeutic window.

  • Refine Assay Endpoint: Ensure your viability assay (e.g., MTT, MTS, CellTiter-Glo) is not being interfered with by the drug compound itself.

Q3: There is high variability in viral load reduction between my replicate experiments. What could be the cause?

A3:

  • Infection Inconsistency: Ensure a consistent Multiplicity of Infection (MOI) is used across all wells and experiments. Inconsistent initial infection will lead to variable replication kinetics and treatment outcomes.

  • Timing Precision: The timing of infection and treatment is critical. Use a synchronized infection protocol (e.g., adsorbing virus at 4°C for 1 hour before shifting to 37°C) to ensure a consistent start time for replication. Administer Galidesivir at precisely the same post-infection time points for all replicates.

  • Assay Performance: Variability in your viral quantification method (e.g., qRT-PCR, plaque assay) can also be a source of error. Ensure your assays are properly validated and include appropriate controls.

Troubleshooting_Decision_Tree Troubleshooting Flowchart for Poor Antiviral Efficacy start Start: No significant reduction in viral titer q_timing Was treatment initiated within the peak viral replication window? start->q_timing s_timing Action: Redefine replication kinetics. Test earlier time points (e.g., 0, 2, 4, 8 hpi). q_timing->s_timing No q_concentration Is drug concentration above the known EC50? q_timing->q_concentration Yes s_timing->q_concentration s_concentration Action: Perform a dose-response experiment to determine the EC50 for your virus/cell line. q_concentration->s_concentration No / Unknown q_cytotoxicity Is there significant cytotoxicity at the effective concentration? q_concentration->q_cytotoxicity Yes s_concentration->q_cytotoxicity s_cytotoxicity Action: Determine CC50 and calculate Selectivity Index (SI). Consider a different cell line if SI is low. q_cytotoxicity->s_cytotoxicity Yes q_variability Is there high variability between replicates? q_cytotoxicity->q_variability No s_cytotoxicity->q_variability s_variability Action: Standardize MOI. Synchronize infection. Validate quantification assay. q_variability->s_variability Yes end_node Problem likely resolved. Consult further if issues persist. q_variability->end_node No s_variability->end_node

A decision tree for troubleshooting poor in vitro results.

Experimental Protocols

Protocol: Determining the Optimal Treatment Window for Galidesivir In Vitro

This protocol provides a method to determine the optimal time to initiate Galidesivir treatment following viral infection in a cell culture model.

Objective: To identify the time post-infection at which Galidesivir treatment loses its antiviral efficacy, thereby defining the therapeutic window.

Materials:

  • Susceptible host cell line (e.g., Vero E6, Huh-7)

  • Complete growth medium

  • Virus stock of known titer (PFU/mL or TCID50/mL)

  • This compound, prepared as a 10 mM stock in DMSO and diluted in culture medium

  • 96-well cell culture plates

  • Reagents for quantifying viral load (e.g., qRT-PCR primers/probes, reagents for plaque assay)

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTT)

Workflow Diagram:

Experimental_Workflow In Vitro Time-of-Addition Assay Workflow cluster_prep Day 1: Preparation cluster_infection Day 2: Infection & Treatment cluster_incubation Day 2-4: Incubation cluster_analysis Day 4: Analysis seed_cells Seed cells in 96-well plates incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h infect_cells Infect cell monolayer (e.g., MOI = 0.1) incubate_24h->infect_cells add_drug Add Galidesivir (at 2x EC50) at different time points (0, 2, 4, 8, 12, 24 hpi) infect_cells->add_drug incubate_48h Incubate for a full replication cycle (e.g., 48h) add_drug->incubate_48h harvest Harvest supernatant and/or cell lysate incubate_48h->harvest quantify_virus Quantify viral load (qRT-PCR / Plaque Assay) harvest->quantify_virus assess_viability Assess cell viability (MTT / CellTiter-Glo) harvest->assess_viability

Workflow for a time-of-addition antiviral assay.

Procedure:

  • Cell Seeding (Day 1):

    • Seed a 96-well plate with the host cell line at a density that will result in a 90-95% confluent monolayer the next day.

    • Incubate overnight at 37°C, 5% CO2.

  • Infection and Treatment (Day 2):

    • Prepare dilutions of your virus stock. Infect the cell monolayers at a low Multiplicity of Infection (MOI), for example, 0.1. This ensures that the infection spreads over the course of the experiment.

    • Adsorb the virus for 1 hour at 37°C.

    • After adsorption, wash the cells twice with phosphate-buffered saline (PBS) to remove unbound virus, and add fresh culture medium. This point is considered Time 0 .

    • Prepare a working solution of Galidesivir at a concentration known to be effective (e.g., 2x to 5x the pre-determined EC50).

    • Add the Galidesivir solution to designated wells at different time points post-infection (hpi). A typical time course would be: 0, 2, 4, 8, 12, and 24 hpi.

    • Controls: Include "Virus Control" wells (infected, no drug) and "Cell Control" wells (uninfected, no drug). Also include a "Toxicity Control" set of wells (uninfected, with drug at each time point) to measure drug-induced cytotoxicity.

  • Incubation (Day 2-4):

    • Incubate the plate for a duration that corresponds to one full replication cycle for your virus (e.g., 24 to 48 hours).

  • Endpoint Analysis (Day 4):

    • Viral Load Quantification: Harvest the supernatant from each well. Quantify the amount of virus produced using qRT-PCR (to measure viral RNA) or a plaque assay (to measure infectious virus particles).

    • Cell Viability Assessment: After harvesting the supernatant, assess the viability of the remaining cells in the monolayer using an appropriate assay (e.g., MTT or CellTiter-Glo) to measure the cytopathic effect (CPE) and any drug-related toxicity.

  • Data Analysis:

    • Normalize the viral load from treated wells to the "Virus Control" (set to 100% infection).

    • Plot the percent inhibition of viral replication against the time of drug addition.

    • The point at which the percent inhibition drops significantly indicates the end of the therapeutic window for the drug in this model.

Data Presentation & Interpretation

Table 1: Illustrative Data from a Time-of-Addition Experiment

This table presents hypothetical data from the protocol described above. In this example, Galidesivir was added at various times post-infection with a virus that has a 24-hour replication cycle.

Time of Drug Addition (hours post-infection)Viral Load Reduction (%) (vs. Virus Control)Cell Viability (%) (vs. Cell Control)
099.5%98%
298.1%97%
492.4%98%
865.7%96%
1221.3%97%
242.5%98%
Virus Control (No Drug)0%35%
Cell Control (No Virus/Drug)N/A100%

Interpretation: Based on this illustrative data, Galidesivir is highly effective when administered within the first 4 hours post-infection. Its efficacy drops significantly when treatment is delayed to 8 hours and is almost completely lost by 12 hours. This suggests that the critical steps in viral replication targeted by Galidesivir occur early in the infection cycle. The cell viability data confirms that the observed reduction in viral load is due to antiviral activity and not drug-induced cytotoxicity.

Table 2: Galidesivir Potency and Cytotoxicity in Different Cell Lines (Hypothetical Data)
Cell LineVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Vero E6Marburg Virus1.5>100>66
Huh-7Zika Virus3.2>100>31
A549SARS-CoV-25.88514.7
Calu-3SARS-CoV-22.1>100>47

Interpretation: This table shows that the potency (EC50) and toxicity (CC50) of Galidesivir can vary between different cell lines and viruses. A higher Selectivity Index (SI) is favorable, indicating a wider window between the effective and toxic concentrations. For example, Galidesivir shows a better SI in Calu-3 cells compared to A549 cells for SARS-CoV-2, making it a potentially more suitable model for these studies.

Mechanism of Action Pathway

Mechanism_of_Action Galidesivir (BCX4430) Mechanism of Action cluster_virus Viral Replication Complex galidesivir Galidesivir (Prodrug) host_kinases Host Cell Kinases galidesivir->host_kinases Phosphorylation active_form Galidesivir-TP (Active Triphosphate) host_kinases->active_form incorporation Incorporation into Nascent RNA active_form->incorporation rdRp Viral RNA-dependent RNA Polymerase (RdRp) rdRp->incorporation rna_template Viral RNA Template rna_template->rdRp nascent_rna Nascent RNA Strand termination Premature Chain Termination nascent_rna->termination incorporation->nascent_rna competes with ATP inhibition Inhibition of Viral Replication termination->inhibition

Mechanism of action of Galidesivir as an RNA polymerase inhibitor.

Validation & Comparative

A Comparative Analysis of Galidesivir and Remdesivir Against Coronaviruses

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy and mechanisms of two prominent antiviral candidates.

In the global effort to combat coronavirus infections, particularly SARS-CoV-2, several antiviral agents have been investigated for their therapeutic potential. Among these, Galidesivir (BCX4430) and Remdesivir (GS-5734) have emerged as significant candidates due to their broad-spectrum antiviral activity. Both are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform ongoing research and development.

Mechanism of Action: Targeting Viral Replication

Both Galidesivir and Remdesivir function as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), but their precise mechanisms of action exhibit subtle differences.

Galidesivir , an adenosine nucleoside analog, is converted within the host cell into its active triphosphate form.[1][2] This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the RdRp. This incorporation leads to premature chain termination, thereby halting viral replication.[1] Computational modeling suggests that Galidesivir can effectively bind to the RdRp of SARS-CoV-2.[3]

Remdesivir is a phosphoramidate prodrug of an adenosine analog.[4] After entering the host cell, it is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP).[5] RDV-TP competes with the natural ATP for incorporation into the growing RNA chain by the viral RdRp.[5][6] The incorporation of RDV-TP results in delayed chain termination, which disrupts the viral replication process.[5][6][7] Studies have shown this termination occurs after the addition of a few more nucleotides.[8]

Antiviral Mechanism of Action Mechanism of Action of Nucleoside Analogs against Coronaviruses cluster_0 Host Cell cluster_1 Viral Replication Prodrug Galidesivir / Remdesivir (Prodrug) Active Triphosphate Active Triphosphate (Galidesivir-TP / RDV-TP) Prodrug->Active Triphosphate Host Kinases RdRp RNA-dependent RNA Polymerase (RdRp) Active Triphosphate->RdRp Incorporation Viral RNA Viral RNA Template Viral RNA->RdRp RNA Synthesis Nascent RNA Strand RdRp->RNA Synthesis Termination Premature/Delayed Chain Termination RNA Synthesis->Termination

Mechanism of Action of Nucleoside Analogs

In Vitro Efficacy

The in vitro antiviral activity of Galidesivir and Remdesivir has been evaluated in various cell lines against different coronaviruses. The 50% effective concentration (EC50) is a key metric for comparing antiviral potency, with lower values indicating higher potency.

DrugVirusCell LineEC50 (µM)Citation(s)
Galidesivir SARS-CoV-2Caco-21.3 (EC90)[3]
SARS-CoV-2Vero-763.5 (EC90)[3]
MERS-CoVVeroModerate Activity[3]
SARS-CoVVeroModerate Activity[3]
Various RNA Viruses-3 - 68[9]
Remdesivir SARS-CoV-2Vero E60.77[9][10][11]
SARS-CoV-2Vero E60.22 - 0.32[12]
SARS-CoV-2 VariantsVero E60.28 - 7.06 (IC50)[12]
SARS-CoVHuman Airway Epithelial0.069[12]

Animal Model Efficacy

Preclinical studies in animal models provide crucial insights into the in vivo efficacy and potential clinical benefit of antiviral compounds.

Galidesivir has been evaluated in a Syrian golden hamster model of SARS-CoV-2 infection.[3] Treatment with Galidesivir at a dosage of 100 mg/kg administered twice daily, initiated 24 hours prior to infection, resulted in reduced lung pathology compared to untreated controls.[3] Another study in a COVID-19 animal model showed that early administration of Galidesivir reduced the viral burden in lung tissue and was associated with a significant reduction in lung tissue damage.[13]

Remdesivir has demonstrated efficacy in rhesus macaques infected with SARS-CoV-2.[14][15][16] In these studies, early treatment with Remdesivir, initiated 12 hours after infection, prevented the progression to severe pneumonia.[14] Treated animals showed no signs of respiratory disease, had reduced pulmonary infiltrates on X-rays, and lower viral loads in the lungs compared to the control group.[14]

DrugAnimal ModelKey FindingsCitation(s)
Galidesivir Syrian Golden HamsterReduced lung pathology when treatment initiated 24h prior to infection.[3]
COVID-19 Animal ModelReduced viral burden in lung tissue and less lung damage with early administration.[13]
Remdesivir Rhesus MacaquePrevented progression to severe pneumonia with early treatment.[14][15][16]
Rhesus MacaqueReduced respiratory symptoms and lung damage.[15][16]

Clinical Trials

Clinical trials are essential to determine the safety and efficacy of investigational drugs in humans.

A Phase 1 clinical trial of Galidesivir in patients with COVID-19 showed that the drug was safe and generally well-tolerated.[13] However, the trial was not designed to demonstrate clinical efficacy, and no clinical benefit was observed compared to placebo.[13] A randomized, double-blind, placebo-controlled trial was initiated in Brazil to assess the safety, clinical impact, and antiviral effects of Galidesivir in patients with COVID-19.[17][18]

Remdesivir has undergone extensive clinical evaluation. It was the first antiviral drug to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of COVID-19.[4] A multinational, double-blind, randomized placebo-controlled trial demonstrated that Remdesivir was superior to placebo in shortening the time to clinical recovery in hospitalized patients with mild, moderate, or severe COVID-19.[4] Another open-label, randomized controlled trial showed that parenteral Remdesivir accelerates viral clearance in early symptomatic COVID-19.[19] However, some studies have indicated that while it may relieve symptoms, it may not have a significant impact on survival rates in seriously ill patients.[20][21]

Experimental Protocols

In Vitro Antiviral Assay for Galidesivir (Syrian Hamster Model Study)
  • Cell Lines: Caco-2 and Vero-76 cells.

  • Virus: SARS-CoV-2.

  • Methodology: Cells were incubated with Galidesivir for 24 hours prior to infection.[3] Following incubation, cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.02 for Caco-2 and 0.002 for Vero-76 cells.[3]

  • Assay: Antiviral activity was assessed by a viral yield reduction (VYR) assay and a cytopathic effect (CPE) assay. Cytotoxicity was assessed using the neutral red uptake assay.[3]

  • Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) were calculated by linear regression.[3]

Galidesivir_In_Vitro_Workflow Experimental Workflow: Galidesivir In Vitro Assay Start Start Cell_Culture Culture Caco-2 and Vero-76 cells Start->Cell_Culture Drug_Incubation Incubate cells with Galidesivir (24 hours) Cell_Culture->Drug_Incubation Infection Infect cells with SARS-CoV-2 (MOI: 0.02 or 0.002) Drug_Incubation->Infection Assay Perform VYR and CPE assays Infection->Assay Cytotoxicity Assess cytotoxicity (Neutral Red Assay) Infection->Cytotoxicity Analysis Calculate EC50 and EC90 (Linear Regression) Assay->Analysis Cytotoxicity->Analysis End End Analysis->End

Workflow for Galidesivir In Vitro Assay
In Vivo Antiviral Assay for Remdesivir (Rhesus Macaque Model)

  • Animal Model: Rhesus macaques.

  • Virus: SARS-CoV-2.

  • Methodology: Twelve monkeys were infected with SARS-CoV-2.[14] Six monkeys received intravenous Remdesivir, and six served as a control group.[15] Treatment was initiated 12 hours after inoculation.[14] The Remdesivir group received a loading dose of 10 mg/kg, followed by a daily dose of 5 mg/kg for six days.[14]

  • Data Collection: Clinical signs of respiratory disease were monitored. Pulmonary infiltrates were assessed via X-ray.[14] Viral titers in bronchoalveolar lavages and viral loads in lung tissue were measured.[14]

  • Analysis: The health of the treated group was compared to the control group over a seven-day period.[15]

Remdesivir_In_Vivo_Workflow Experimental Workflow: Remdesivir Rhesus Macaque Study Start Start Infection Infect 12 Rhesus Macaques with SARS-CoV-2 Start->Infection Grouping Divide into Treatment (n=6) and Control (n=6) groups Infection->Grouping Treatment Administer Remdesivir (IV) 12 hours post-infection (10mg/kg loading, then 5mg/kg daily) Grouping->Treatment Monitoring Daily monitoring for 7 days: - Clinical signs - X-rays - Viral titers (BAL) - Lung viral load Grouping->Monitoring Treatment->Monitoring Comparison Compare health outcomes between treated and control groups Monitoring->Comparison End End Comparison->End

Workflow for Remdesivir In Vivo Study

Conclusion

Both Galidesivir and Remdesivir demonstrate promising antiviral activity against coronaviruses by targeting the essential viral RdRp enzyme. Remdesivir has a more extensive body of evidence from in vitro, animal, and clinical studies, leading to its regulatory approval for the treatment of COVID-19. Galidesivir has shown efficacy in preclinical models, but its clinical benefit in COVID-19 patients has not been established. Further research, including direct comparative clinical trials, would be beneficial to fully elucidate the relative therapeutic potential of these two antiviral agents. The detailed experimental protocols provided herein offer a foundation for designing future comparative studies.

References

Validating the Antiviral Activity of Galidesivir Hydrochloride In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Galidesivir hydrochloride with two other prominent antiviral agents, Favipiravir and Remdesivir. The data presented herein is collated from various preclinical studies, offering an objective overview of their efficacy against several key RNA viruses. This document is intended to serve as a valuable resource for researchers engaged in antiviral drug discovery and development.

Executive Summary

Galidesivir (BCX4430) is a broad-spectrum adenosine nucleoside analog with demonstrated in vivo activity against a range of RNA viruses.[1][2][3] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination of the nascent viral RNA.[2][4] This guide compares the in vivo performance of Galidesivir with Favipiravir and Remdesivir, two other antivirals that also target the viral RdRp. The comparative data is presented across different animal models and viral pathogens, focusing on key efficacy endpoints such as survival rates and viral load reduction.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from various in vivo studies, providing a direct comparison of the antiviral activities of Galidesivir, Favipiravir, and Remdesivir.

Table 1: In Vivo Efficacy of this compound

VirusAnimal ModelDosing RegimenKey Efficacy ResultsReference
Marburg Virus Cynomolgus Macaques15 mg/kg BID for 14 days (initiated 48h post-infection)100% survival (compared to 0% in placebo group)[5]
Ebola Virus Rhesus Macaques100 mg/kg BID loading dose, then 25 mg/kg BID for 10 days (initiated 48h post-infection)100% survival (compared to 0% in placebo group)[5]
Yellow Fever Virus Hamsters100 mg/kg BID for 7 days (initiated up to 4 days post-infection)80-100% survival (compared to 12.5% in control group)[5]
Zika Virus Rhesus Macaques25 mg/kg or 100 mg/kg BID for 9 daysSubstantial suppression of viral load[5]
SARS-CoV-2 Syrian Hamsters100 mg/kg BID (initiated 24h prior to infection)Reduced lung pathology compared to untreated controls[6][7]

Table 2: In Vivo Efficacy of Favipiravir

VirusAnimal ModelDosing RegimenKey Efficacy ResultsReference
Influenza A (H1N1pdm) Mice100 mg/kg/day100% protection from death[8]
Ebinur Lake Virus BALB/c Mice300 mg/kg/dayProlonged survival time and 10- to 100-fold reduction in serum viral titers[9]
Norovirus Mice600 mg/kg/day for 8 weeksDecreased viral titers and RNA levels in feces[10]
Bourbon Virus Ifnar1-/- Mice150 mg/kg BID for 8 days (initiated immediately after infection)100% survival and no weight loss (compared to 100% mortality in mock-treated group)[11]

Table 3: In Vivo Efficacy of Remdesivir

VirusAnimal ModelDosing RegimenKey Efficacy ResultsReference
MERS-CoV Rhesus MacaquesProphylactic: 24h prior to infection; Therapeutic: 12h post-infectionProphylactic: Completely prevented clinical disease and strongly inhibited viral replication. Therapeutic: Clear clinical benefit, reduced viral replication, and decreased lung lesion severity.[1][12]
SARS-CoV-2 Rhesus MacaquesInitiated early during infectionReduced signs of respiratory disease, reduced pulmonary infiltrates, and lower lung viral loads.[13]
SARS-CoV-2 Hospitalized PatientsStandard of care + RemdesivirModest antiviral activity, reducing viral production by 2-fold on average.[14]

Mechanism of Action

All three antiviral agents, Galidesivir, Favipiravir, and Remdesivir, function as nucleoside/nucleotide analogs that target the viral RNA-dependent RNA polymerase (RdRp). Upon administration, these prodrugs are intracellularly converted into their active triphosphate forms. This active metabolite then competes with natural nucleotides for incorporation into the elongating viral RNA strand. The incorporation of the drug analog ultimately disrupts the process of viral replication.

Antiviral Mechanism of Action cluster_cell Host Cell Prodrug Antiviral Prodrug (Galidesivir, Favipiravir, or Remdesivir) Active_TP Active Triphosphate Metabolite Prodrug->Active_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Competes with natural NTPs Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Incorporation into RNA strand Replication_Blocked Viral Replication Inhibited Viral_RNA->Replication_Blocked Premature Chain Termination Virus RNA Virus Virus->Prodrug Enters Host Cell

Caption: General mechanism of action for nucleoside analog RdRp inhibitors.

Experimental Protocols

In Vivo Evaluation of Galidesivir against SARS-CoV-2 in Syrian Hamsters

This protocol is based on the methodology described in the study by Travis et al. (2021).[6][7]

  • Animal Model: Syrian golden hamsters (Mesocricetus auratus).

  • Virus: Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

  • Drug Formulation: this compound dissolved in a suitable vehicle (e.g., lactated Ringer's solution).

  • Experimental Groups:

    • Group 1 (Prophylactic): Galidesivir (100 mg/kg) administered intraperitoneally (IP) twice daily (BID) starting 24 hours prior to infection.

    • Group 2 (Early Therapeutic): Galidesivir (100 mg/kg) administered IP BID starting 1.5 hours post-infection.

    • Group 3 (Late Therapeutic): Galidesivir (100 mg/kg) administered IP BID starting 24 hours post-infection.

    • Control Group: Vehicle administered IP BID on the same schedule as the treatment groups.

  • Infection: Animals are anesthetized and intranasally inoculated with a target dose of 1 × 10⁴ plaque-forming units (PFU) of SARS-CoV-2.

  • Monitoring and Endpoints:

    • Clinical Signs and Body Weight: Monitored daily.

    • Viral Load: Oropharyngeal swabs are collected on days 1, 2, and 3 post-infection to quantify viral RNA by RT-qPCR.

    • Pathology: On days 3 and 7 post-infection, subgroups of animals are euthanized, and lung tissues are collected for histopathological analysis and viral load determination.

Galidesivir_Hamster_Workflow start Start: Acclimatize Syrian Hamsters grouping Randomize into Treatment & Control Groups start->grouping prophylactic Group 1: Galidesivir (100 mg/kg BID) 24h pre-infection grouping->prophylactic early_therapeutic Group 2: Galidesivir (100 mg/kg BID) 1.5h post-infection grouping->early_therapeutic late_therapeutic Group 3: Galidesivir (100 mg/kg BID) 24h post-infection grouping->late_therapeutic control Control Group: Vehicle BID grouping->control infection Intranasal Infection with SARS-CoV-2 (1e4 PFU) prophylactic->infection early_therapeutic->infection late_therapeutic->infection control->infection monitoring Daily Monitoring: Body Weight & Clinical Signs infection->monitoring swabs Oropharyngeal Swabs (Days 1, 2, 3 post-infection) monitoring->swabs euthanasia_d3 Euthanasia & Tissue Collection (Day 3 post-infection) monitoring->euthanasia_d3 euthanasia_d7 Euthanasia & Tissue Collection (Day 7 post-infection) monitoring->euthanasia_d7 analysis Data Analysis: Viral Load (RT-qPCR) & Lung Histopathology swabs->analysis euthanasia_d3->analysis euthanasia_d7->analysis

Caption: Experimental workflow for Galidesivir efficacy testing in hamsters.

In Vivo Evaluation of Favipiravir against Bourbon Virus in Mice

This protocol is adapted from the study by O'Dea et al. (2019).[11]

  • Animal Model: Ifnar1-/- mice (lacking the type I interferon receptor).

  • Virus: Bourbon virus (BRBV).

  • Drug Formulation: Favipiravir suspended in 0.5% methylcellulose.

  • Experimental Groups:

    • Treatment Group: Favipiravir (150 mg/kg) administered by oral gavage twice daily (BID) for 8 days, starting immediately after infection.

    • Mock-Treated Group: 0.5% methylcellulose administered by oral gavage on the same schedule.

  • Infection: Mice are inoculated via the intraperitoneal (IP) route with 4 x 10² PFU of BRBV.

  • Monitoring and Endpoints:

    • Survival and Body Weight: Monitored daily for 14 days.

    • Viral Load: Serum and tissues can be collected at various time points to determine viral titers by plaque assay or RT-qPCR.

In Vivo Evaluation of Remdesivir against MERS-CoV in Rhesus Macaques

This protocol is based on the study by de Wit et al. (2020).[1][12]

  • Animal Model: Rhesus macaques.

  • Virus: Middle East Respiratory Syndrome Coronavirus (MERS-CoV).

  • Drug Formulation: Remdesivir in a suitable vehicle for intravenous administration.

  • Experimental Groups:

    • Prophylactic Group: Remdesivir administered 24 hours before MERS-CoV inoculation.

    • Therapeutic Group: Remdesivir administered 12 hours after MERS-CoV inoculation.

    • Control Group: Vehicle solution administered at the same time points.

  • Infection: Animals are inoculated with MERS-CoV.

  • Monitoring and Endpoints:

    • Clinical Signs: Monitored for signs of respiratory disease.

    • Viral Replication: Viral loads in respiratory tissues are assessed.

    • Lung Pathology: Lung lesions are evaluated at necropsy.

Conclusion

The in vivo data presented in this guide highlights the potent and broad-spectrum antiviral activity of this compound against several high-consequence RNA viruses.[1][3][5] The comparative analysis with Favipiravir and Remdesivir demonstrates that all three drugs are effective inhibitors of viral RdRp, albeit with varying degrees of efficacy depending on the specific virus and animal model. The detailed experimental protocols and visualizations provided herein are intended to aid researchers in the design and execution of future preclinical studies aimed at the continued development of these and other novel antiviral therapies.

References

Cross-Resistance Profile of Galidesivir Hydrochloride: A Comparative Analysis with Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of Galidesivir hydrochloride with other key nucleoside analogs. The data presented herein is intended to inform antiviral drug development strategies and preclinical research by offering a clear, objective analysis of existing experimental findings.

Executive Summary

Galidesivir (BCX4430) is a broad-spectrum antiviral agent, an adenosine analog that targets the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses.[1][2] Understanding its potential for cross-resistance with other nucleoside analogs is critical for predicting its clinical utility and developing effective combination therapies. Experimental evidence, primarily from studies with a Galidesivir-resistant Tick-Borne Encephalitis Virus (TBEV), indicates a lack of cross-resistance with structurally distinct nucleoside analogs.[3] This suggests that Galidesivir may remain effective against viruses that have developed resistance to certain other classes of nucleoside inhibitors. For other clinically relevant nucleoside analogs such as Remdesivir, Favipiravir, and Molnupiravir, direct cross-resistance studies with Galidesivir are limited; however, their distinct mechanisms of action and resistance profiles suggest a low likelihood of broad cross-resistance.

Comparative Antiviral Activity and Cross-Resistance

The primary evidence for Galidesivir's cross-resistance profile comes from a study that generated a TBEV mutant with reduced susceptibility to Galidesivir. This resistance was conferred by a single E460D substitution in the viral NS5 protein (the RdRp).[3] The antiviral activity of Galidesivir and other nucleoside analogs against the wild-type and this Galidesivir-resistant TBEV is summarized below.

Table 1: Antiviral Activity Against Wild-Type and Galidesivir-Resistant Tick-Borne Encephalitis Virus (TBEV)
CompoundVirus StrainEC50 (µM)Fold Change in EC50Cross-Resistance ObservedCitation(s)
Galidesivir Wild-Type TBEV0.95 ± 0.04--
Galidesivir-Resistant TBEV (E460D)6.32 ± 1.01~7.9-
7-deaza-2′-C-methyladenosine Wild-Type TBEV5.1 ± 0.4Not ApplicableNo[3][4]
Galidesivir-Resistant TBEV (E460D)Not ReportedNot ReportedNo[3]
2′-C-methyladenosine Wild-Type TBEV7.1 ± 1.2Not ApplicableNo[4]
Galidesivir-Resistant TBEV (E460D)Not ReportedNot ReportedNo[3]
4′-azido-aracytidine Wild-Type TBEVNot ReportedNot ApplicableNo[3]
Galidesivir-Resistant TBEV (E460D)Not ReportedNot ReportedNo[3]

Note: While the Eyer et al. (2019) study concluded "no cross-resistance," specific EC50 values for the other nucleoside analogs against the Galidesivir-resistant TBEV were not provided in the primary publication or supplementary materials.

Mechanisms of Action and Resistance

The potential for cross-resistance is intimately linked to the specific mechanism by which a drug inhibits viral replication and the mutations that can arise to circumvent this inhibition.

Galidesivir

Galidesivir is an adenosine analog that, after intracellular phosphorylation to its active triphosphate form, acts as a non-obligate chain terminator of viral RNA synthesis.[5][6] It is incorporated into the nascent RNA strand by the viral RdRp, leading to premature termination of transcription and replication.[5][6] Resistance to Galidesivir in TBEV has been mapped to a single amino acid substitution (E460D) in the active site of the RdRp.[3]

Other Nucleoside Analogs
  • 7-deaza-2′-C-methyladenosine and 2′-C-methyladenosine: These are also adenosine analogs that inhibit viral RdRp.[7] Their structural differences from Galidesivir, particularly the modifications on the ribose sugar, likely result in different interactions within the RdRp active site, explaining the lack of cross-resistance.

  • 4′-azido-aracytidine: This is a cytidine analog, and its different base and sugar modifications would lead to a distinct binding and inhibition mechanism within the RdRp, making cross-resistance with an adenosine analog like Galidesivir unlikely.

  • Remdesivir: An adenosine analog prodrug, Remdesivir also targets the viral RdRp. While direct cross-resistance studies with Galidesivir are lacking, Remdesivir resistance mutations in SARS-CoV-2 have been identified at different positions in the RdRp, suggesting distinct resistance pathways.[8][9]

  • Favipiravir: This is a purine analog that is converted to its active ribofuranosyl triphosphate form and acts as a substrate for viral RdRp, inducing lethal mutagenesis. This mechanism of inducing errors in the viral genome is distinct from direct chain termination, suggesting a low potential for cross-resistance with Galidesivir.

  • Molnupiravir: Another ribonucleoside analog that induces lethal mutagenesis in the viral genome, Molnupiravir has a high barrier to resistance.[10] Its mechanism of action, similar to Favipiravir, differs significantly from that of Galidesivir.

Experimental Protocols

The data presented in Table 1 were primarily generated using Plaque Reduction Assays. The general methodology for this type of assay is outlined below.

Plaque Reduction Assay Protocol (General)
  • Cell Culture: A confluent monolayer of susceptible cells (e.g., Porcine Kidney Stable (PS) cells or Vero cells) is prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known titer of the virus (e.g., TBEV) in the presence of serial dilutions of the antiviral compound being tested.

  • Incubation: The plates are incubated to allow for virus replication and plaque formation.

  • Visualization: After a set incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral replication.

  • Quantification: The number of plaques is counted for each drug concentration.

  • EC50 Determination: The 50% effective concentration (EC50) is calculated as the concentration of the antiviral compound that reduces the number of plaques by 50% compared to the untreated virus control.

Visualizing the Antiviral Mechanism and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Antiviral_Mechanism cluster_cell Host Cell Galidesivir Galidesivir (Prodrug) Galidesivir_TP Galidesivir Triphosphate (Active Form) Galidesivir->Galidesivir_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->RdRp Incorporation Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Viral_RNA Viral RNA Template Viral_RNA->RdRp Chain_Termination Premature Chain Termination Nascent_RNA->Chain_Termination Extracellular Extracellular Space Extracellular->Galidesivir Enters Cell

Caption: Mechanism of action of Galidesivir.

Plaque_Reduction_Assay cluster_workflow Experimental Workflow A 1. Seed cells in multi-well plates B 2. Infect cells with virus + serial dilutions of drug A->B C 3. Incubate for plaque formation B->C D 4. Fix and stain cells C->D E 5. Count plaques D->E F 6. Calculate EC50 E->F

Caption: Plaque Reduction Assay Workflow.

Conclusion

The available data strongly suggest that Galidesivir possesses a favorable cross-resistance profile, particularly with structurally diverse nucleoside analogs. The lack of cross-resistance observed in the Galidesivir-resistant TBEV mutant is a promising indicator of its potential efficacy in complex antiviral treatment landscapes. However, further in vitro and in vivo studies are warranted to confirm the lack of cross-resistance with other clinically important nucleoside analogs like Remdesivir, Favipiravir, and Molnupiravir. Such studies will be crucial for the strategic development of Galidesivir as a broad-spectrum antiviral agent.

References

Head-to-Head Comparison of Galidesivir Hydrochloride and Other RdRp Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Galidesivir hydrochloride against other prominent RNA-dependent RNA polymerase (RdRp) inhibitors: Remdesivir, Favipiravir, and Molnupiravir. This document summarizes their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used to generate this data.

Executive Summary

Galidesivir (BCX4430) is a broad-spectrum antiviral agent, an adenosine analog that demonstrates activity against a wide array of RNA viruses.[1][2][3] It belongs to a class of drugs known as RdRp inhibitors, which target the essential viral enzyme responsible for replicating the viral genome. This guide provides a head-to-head comparison of Galidesivir with three other well-known RdRp inhibitors: Remdesivir, Favipiravir, and Molnupiravir. While all four are prodrugs that are intracellularly converted to their active triphosphate forms, their precise mechanisms of inhibiting viral replication differ, broadly categorized as either chain termination or lethal mutagenesis.

Mechanism of Action

The primary target for all four compounds is the viral RNA-dependent RNA polymerase (RdRp). However, the downstream consequences of their interaction with the RdRp enzyme diverge.

  • Galidesivir and Remdesivir act as non-obligate chain terminators . After being incorporated into the nascent viral RNA chain, they cause a premature halt to further elongation, thereby preventing the successful replication of the viral genome.[1][4]

  • Molnupiravir and Favipiravir function through lethal mutagenesis .[5][6] These molecules are also incorporated into the viral RNA but do not immediately terminate the chain. Instead, they can exist in different tautomeric forms, leading to incorrect base pairing during subsequent rounds of replication. This introduces a high number of mutations into the viral genome, ultimately resulting in a non-viable viral population, a phenomenon known as "error catastrophe."

cluster_prodrugs Prodrug Activation cluster_active Active Triphosphate Form cluster_moa Mechanism of Action Galidesivir Galidesivir Galidesivir_TP Galidesivir-TP Galidesivir->Galidesivir_TP Remdesivir Remdesivir Remdesivir_TP Remdesivir-TP Remdesivir->Remdesivir_TP Favipiravir Favipiravir Favipiravir_RTP Favipiravir-RTP Favipiravir->Favipiravir_RTP Molnupiravir Molnupiravir Molnupiravir_TP Molnupiravir-TP Molnupiravir->Molnupiravir_TP RdRp Viral RdRp Galidesivir_TP->RdRp Incorporation Remdesivir_TP->RdRp Incorporation Favipiravir_RTP->RdRp Incorporation Molnupiravir_TP->RdRp Incorporation Chain_Termination Chain Termination RdRp->Chain_Termination via Galidesivir-TP, Remdesivir-TP Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis via Favipiravir-RTP, Molnupiravir-TP

Figure 1: Mechanism of Action of RdRp Inhibitors

Data Presentation: In Vitro Efficacy

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for Galidesivir, Remdesivir, Favipiravir, and Molnupiravir against a range of RNA viruses. It is important to note that these values are compiled from various studies and the experimental conditions (e.g., cell line, multiplicity of infection) may differ, affecting direct comparability.

Table 1: Antiviral Activity of this compound
Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
FiloviridaeEbola Virus (EBOV)HeLa, Vero3 - 12>200>16 - >66
FiloviridaeMarburg Virus (MARV)Vero4.4 - 6.7>200>29 - >45
FlaviviridaeZika Virus (ZIKV)Vero1.9>100>52
ArenaviridaeLassa Virus (LASV)Vero43.0>100>2.3
CoronaviridaeMERS-CoVVero57.7>100>1.7
CoronaviridaeSARS-CoVVero68.4>100>1.5

Data sourced from multiple studies, including Warren et al., 2014.[1]

Table 2: Antiviral Activity of Remdesivir
Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
CoronaviridaeSARS-CoV-2Vero E60.77>100>129
CoronaviridaeSARS-CoVHAE0.069>10>145
CoronaviridaeMERS-CoVHAE0.074>10>135
FiloviridaeEbola Virus (EBOV)Huh-70.06 - 0.14>10>71 - >167
ArenaviridaeLassa Fever VirusHeLa1.48>10>6.7

Data sourced from multiple studies, including Wang et al., 2020 and Agostini et al., 2018.[7]

Table 3: Antiviral Activity of Favipiravir
Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
OrthomyxoviridaeInfluenza A (H1N1)MDCK0.09 - 3.5>3180>908 - >35333
FiloviridaeEbola Virus (EBOV)Vero68 - 401>6360>15 - >93
ArenaviridaeLassa Virus (LASV)Vero29.3>6360>217
CoronaviridaeSARS-CoV-2Vero E661.88>400>6.46

Data sourced from multiple studies, including Furuta et al., 2017 and Shiraki & Daikoku, 2020.[5][8]

Table 4: Antiviral Activity of Molnupiravir
Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
CoronaviridaeSARS-CoV-2Vero E6-GFP0.3>10>33
CoronaviridaeMERS-CoVVero0.58>10>17
OrthomyxoviridaeInfluenza AhAEC0.06 - 0.081371713 - 2283

Data sourced from multiple studies, including Sheahan et al., 2020 and Toots et al., 2019.[9][10]

Experimental Protocols

The following are generalized protocols for key experiments used to determine the in vitro efficacy and cytotoxicity of antiviral compounds. Specific parameters may vary between studies.

Antiviral Activity Assay (EC50 Determination)

This is commonly determined using a plaque reduction assay or a virus yield reduction assay.[11][12]

Principle:

The plaque reduction assay measures the ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a monolayer of host cells. The virus yield reduction assay quantifies the amount of infectious virus produced in the presence of the compound.

General Protocol (Plaque Reduction Assay):

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero, MDCK, Huh-7) in 6-well or 12-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus (Multiplicity of Infection - MOI) for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: The number of plaques in the treated wells is compared to the untreated control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of the compounds is typically assessed using an MTT or similar cell viability assay.[13][14]

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol (MTT Assay):

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance of the treated cells is compared to the untreated control cells. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

cluster_setup Assay Setup cluster_assays Parallel Assays cluster_ec50_steps EC50 Determination cluster_cc50_steps CC50 Determination cluster_analysis Data Analysis A Seed Host Cells in 96-well plates C1 Antiviral Assay (EC50) A->C1 C2 Cytotoxicity Assay (CC50) A->C2 B Prepare Serial Dilutions of Antiviral Compound E1 Add compound dilutions B->E1 D2 Add compound dilutions (no virus) B->D2 D1 Infect cells with virus D1->E1 F1 Incubate (e.g., 48-72h) E1->F1 G1 Quantify viral replication (e.g., Plaque Assay) F1->G1 H Calculate EC50 G1->H E2 Incubate (same duration as EC50) D2->E2 F2 Measure cell viability (e.g., MTT Assay) E2->F2 I Calculate CC50 F2->I J Determine Selectivity Index (SI = CC50 / EC50) H->J I->J

Figure 2: Experimental Workflow for Antiviral Compound Evaluation

Conclusion

Galidesivir, Remdesivir, Favipiravir, and Molnupiravir are all promising broad-spectrum antiviral candidates that target the viral RdRp. While Galidesivir and Remdesivir act as chain terminators, Favipiravir and Molnupiravir induce lethal mutagenesis. The in vitro efficacy of these compounds varies depending on the virus and the cell line used for testing. This guide provides a comparative overview to aid researchers in the field of antiviral drug development. Further head-to-head studies under standardized conditions are necessary for a more direct comparison of their antiviral potency.

References

Galidesivir Hydrochloride: A Comparative Analysis of its Efficacy in Diverse Viral Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral efficacy of Galidesivir hydrochloride across a range of viral infection models. The data presented is compiled from various preclinical and clinical studies to offer an objective overview of its performance, including comparisons with other antiviral agents where available. Detailed experimental methodologies for key studies are provided to aid in the interpretation and replication of findings.

Executive Summary

Galidesivir (BCX4430) is an adenosine nucleoside analog that demonstrates broad-spectrum activity against a variety of RNA viruses. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] This leads to premature chain termination of the viral RNA, thereby halting the propagation of the virus. Galidesivir has shown promise in both in vitro cell culture assays and in vivo animal models against several pathogenic viruses, including Filoviruses (Ebola, Marburg), Flaviviruses (Zika, Yellow Fever), and Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2).[1][2][3]

In Vitro Efficacy

Galidesivir has been evaluated against a wide array of RNA viruses in various cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized in the table below.

Virus FamilyVirusCell LineEC50 (µM)Citation(s)
ArenaviridaeJunin virusVero42.2[1]
Lassa virusVero43.0[1]
BunyaviridaeRift Valley fever virusVero20.4 - 41.6[1][2]
CoronaviridaeMERS-CoVVero68.4[2]
SARS-CoVVero57.7[2]
FiloviridaeEbola virusHeLa3 - 12[4]
Marburg virusHeLa3 - 12[4]
Sudan virusHeLa3 - 12[4]
FlaviviridaeYellow fever virusVero>7[1]
OrthomyxoviridaeInfluenza A virusMDCK1 - 5[4]
Influenza B virusMDCK1 - 5[4]
ParamyxoviridaeMeasles virusVero761.8[4]
PicornaviridaeHuman Rhinovirus-3.4[2]

In Vivo Efficacy

The efficacy of Galidesivir has been assessed in various animal models, which are crucial for understanding its potential therapeutic effect in a whole organism. Key findings from these studies, including survival rates and viral load reduction, are presented below.

VirusAnimal ModelDosing RegimenKey Efficacy ResultsCitation(s)
Ebola Virus Rhesus Macaques100 mg/kg loading dose, then 25 mg/kg BID100% survival when treatment initiated 2 days post-infection; 67% survival when initiated 3 days post-infection. Significant reduction in plasma viral RNA.[1][5]
Marburg Virus Cynomolgus Macaques15 mg/kg BID for 14 days100% survival when treatment initiated up to 48 hours post-infection.[6]
Zika Virus Rhesus Macaques100 mg/kg BID, then 25 mg/kg BID for 9 daysSubstantial suppression of viral load. Rapidly reduced viral loads to undetectable levels when dosed up to 72 hours after infection.[1][6]
Yellow Fever Virus Hamsters100 mg/kg BID for 7 days100% survival when treatment initiated 3 days post-infection; 80% survival when initiated 4 days post-infection.[6]
Rift Valley Fever Virus Hamsters400 mg/kg loading dose, then 100 mg/kg daily50-70% protection from mortality and significant delay in mortality. Reduced viral loads in serum, liver, spleen, and brain.[1]
SARS-CoV-2 Hamsters100 mg/kg BID initiated 24h prior to infectionSignificantly less weight loss compared to control. Reduced lung pathology. 1.4-1.6 log lower lung tissue viral burden.[3][7]

Comparative Analysis with Remdesivir

Direct comparative studies between Galidesivir and Remdesivir, another adenosine nucleoside analog with broad-spectrum antiviral activity, are limited. However, molecular docking studies have been conducted to compare their binding affinities to the SARS-CoV-2 RdRp.

DrugBinding Affinity (kcal/mol) to SARS-CoV-2 RdRpCitation(s)
Galidesivir-7.1 to -8.2[8]
Remdesivir-7.9 to -9.1[8]

These in silico results suggest that Remdesivir may have a slightly stronger binding affinity to the SARS-CoV-2 RdRp.[8] It is important to note that while molecular docking provides valuable insights, in vitro and in vivo studies are necessary to confirm these findings. In cell-based assays, Remdesivir has shown potent activity against SARS-CoV-2 with EC50 values in the sub-micromolar range.[9]

Experimental Protocols

In Vitro Antiviral Assay (General Protocol)

A common method to determine the in vitro efficacy of an antiviral compound is the viral yield reduction assay or the cytopathic effect (CPE) assay.[7]

  • Cell Culture: Appropriate host cells (e.g., Vero, HeLa, MDCK) are seeded in multi-well plates and grown to a confluent monolayer.

  • Compound Preparation: this compound is serially diluted to various concentrations in cell culture medium.

  • Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).

  • Treatment: The diluted Galidesivir is added to the infected cells. A positive control (e.g., another known antiviral) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated for a period that allows for viral replication and, in the case of CPE assays, for cell death to occur.

  • Quantification:

    • Viral Yield Reduction Assay: The amount of virus in the supernatant is quantified using methods like plaque assays or RT-qPCR.

    • CPE Assay: The extent of virus-induced cell death is measured, often using a cell viability dye.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.

In Vivo Hamster Model for SARS-CoV-2

The Syrian golden hamster is a widely used model for studying SARS-CoV-2 infection.[7][10]

  • Animal Acclimatization: Male and female hamsters are acclimatized to the laboratory conditions.

  • Virus Challenge: Animals are anesthetized and intranasally inoculated with a specific dose of SARS-CoV-2.[7]

  • Treatment Groups: Hamsters are divided into groups:

    • Galidesivir-treated group(s) with specific dosing regimens (e.g., 100 mg/kg, twice daily via intraperitoneal injection).[7]

    • Vehicle control group.

    • Treatment can be initiated at different time points relative to infection (e.g., pre-infection, or post-infection).[7]

  • Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and changes in activity.[7]

  • Endpoint Analysis: At specific time points, subgroups of animals are euthanized. Lungs and other tissues are collected for:

    • Viral Load Quantification: Using RT-qPCR or plaque assays.

    • Histopathology: To assess tissue damage and inflammation.

Visualizations

Mechanism of Action of Galidesivir

Galidesivir_Mechanism cluster_cell Host Cell cluster_virus Virus Galidesivir Galidesivir (Prodrug) Galidesivir_TP Galidesivir Triphosphate (Active Form) Galidesivir->Galidesivir_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->RdRp Binds to Active Site RNA Nascent Viral RNA RdRp->RNA Incorporates into Termination Premature Chain Termination RNA->Termination Inhibition Inhibition of Replication Termination->Inhibition Viral_Replication Viral Replication experimental_workflow start Start: Animal Acclimatization challenge Viral Challenge (e.g., Intranasal Inoculation) start->challenge grouping Randomization into Treatment Groups challenge->grouping treatment Treatment Administration (Galidesivir vs. Vehicle) grouping->treatment monitoring Daily Monitoring: - Clinical Signs - Body Weight treatment->monitoring endpoint Endpoint Analysis: - Viral Load (qPCR) - Histopathology monitoring->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis end End: Efficacy Determination data_analysis->end

References

Galidesivir Hydrochloride: A Comparative Safety and Toxicity Profile for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profile of Galidesivir hydrochloride with two other prominent antiviral agents, Remdesivir and Favipiravir. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these compounds.

Executive Summary

Galidesivir (BCX4430) is a broad-spectrum antiviral agent, an adenosine nucleoside analog that inhibits viral RNA-dependent RNA polymerase (RdRp). Phase 1 clinical trials have demonstrated that Galidesivir is generally safe and well-tolerated in healthy human volunteers when administered via intramuscular (IM) or intravenous (IV) routes, with no serious adverse events reported. Preclinical studies have established a maximum tolerated dose in hamsters and have shown a good safety profile in non-human primates. In comparison, Remdesivir and Favipiravir, also RdRp inhibitors, have been more extensively studied in clinical settings due to their use during the COVID-19 pandemic. Remdesivir is associated with potential liver and kidney toxicity, while Favipiravir's primary concerns include hyperuricemia and gastrointestinal disturbances. Direct comparative safety and toxicity studies between Galidesivir and these other antivirals are limited in publicly available literature.

Preclinical Toxicity Profile

This section summarizes the key preclinical toxicology findings for Galidesivir, Remdesivir, and Favipiravir.

ParameterThis compoundRemdesivirFavipiravir
Animal Model HamsterData Not Publicly AvailableRodent
Acute Toxicity (LD50) Data Not Publicly AvailableData Not Publicly AvailablePredicted Oral LD50: 575 - 2000 mg/kg[1]
Maximum Tolerated Dose (MTD) 300 mg/kg/day (intraperitoneal, 7 days)[2]Data Not Publicly AvailableData Not Publicly Available
Target Organ Toxicity No specific target organ toxicity reported in publicly available preclinical studies. Safe when administered twice-daily at 100 mg/kg in rhesus macaques[2].Renal cortex (microscopic findings in animals)Liver (increased enzymes), Hematopoietic tissue, Testicular toxicity (in animal studies)[3][4]

Clinical Safety Profile

The clinical safety of Galidesivir has been evaluated in Phase 1 studies with healthy volunteers. Remdesivir and Favipiravir have more extensive clinical safety data from Phase 3 trials and real-world use.

Adverse EventThis compound (Frequency)Remdesivir (Frequency)Favipiravir (Frequency)
General Tolerability Generally well tolerated with no serious adverse events reported in Phase 1 trials[5][6][7][8].Associated with a higher frequency of adverse effects compared to favipiravir in some studies[9][10][11].Generally well-tolerated, with most adverse effects being mild to moderate[3].
Hepatic No clinically significant dose-related trends in laboratory values noted[7].Increased liver enzymes (Alanine aminotransferase, Aspartate aminotransferase)Increased liver enzymes (Alanine transaminase, Aspartate transaminase)[4]
Renal No clinically significant dose-related trends in laboratory values noted[7].Acute kidney injury, increased blood creatinineData Not Publicly Available
Gastrointestinal Data Not Publicly AvailableNausea, DiarrheaDiarrhea, Nausea, Vomiting[3]
Metabolic No clinically significant dose-related trends in laboratory values noted[7].Data Not Publicly AvailableHyperuricemia[3]
Cardiovascular No clinically significant dose-related trends in electrocardiograms or echocardiograms noted[7].Bradycardia, Cardiac arrest (rare)Data Not Publicly Available

Experimental Protocols

Detailed experimental protocols for pivotal toxicology studies are often proprietary. The following are generalized protocols based on regulatory guidelines and information from published studies.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a test substance.

Test System: Typically Wistar rats, one sex (usually female).

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight (feed withdrawn, water ad libitum) prior to administration.

  • Dosing: A single oral dose of the test substance is administered by gavage. A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is given to a group of 3 animals[12].

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes several times on the day of dosing and at least once daily for 14 days. Body weight is recorded weekly[13].

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

28-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407)

Objective: To characterize the toxicological profile of a test compound following repeated oral administration for 28 days.

Test System: Typically rats, with at least 10 animals (5 male, 5 female) per group.

Procedure:

  • Dose Groups: At least three dose levels (low, mid, high) and a control group are used. The highest dose is intended to produce toxic effects but not mortality[14].

  • Administration: The test substance is administered orally once daily for 28 consecutive days[15].

  • In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements are recorded. Hematology, clinical chemistry, and urinalysis are performed at termination[16].

  • Satellite Group: An additional group at the high dose and control level may be included for a 14-day recovery period to assess the reversibility of any toxic effects[14][17].

  • Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination is performed on all organs and tissues from the control and high-dose groups, and on any tissues with gross lesions from other groups[16][18].

Visualizations

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The primary mechanism of action for Galidesivir, Remdesivir, and Favipiravir is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.

cluster_0 Viral Replication Cycle cluster_1 Antiviral Drug Action Viral RNA Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) Viral RNA->RdRp Template New Viral RNA New Viral RNA RdRp->New Viral RNA Replication Antiviral_Prodrug Galidesivir / Remdesivir / Favipiravir (Prodrug) Active_Metabolite Active Nucleoside Triphosphate Antiviral_Prodrug->Active_Metabolite Intracellular Metabolism Inhibition Active_Metabolite->Inhibition Competes with natural nucleotides Inhibition->RdRp Inhibition

Caption: Mechanism of action of nucleoside analog antivirals.

General Workflow for Preclinical Toxicology Assessment of an Antiviral Drug

The following diagram illustrates a typical workflow for the preclinical safety and toxicity evaluation of a new antiviral drug candidate.

Start Start: Antiviral Candidate In_Vitro_Tox In Vitro Cytotoxicity Assays Start->In_Vitro_Tox Acute_Tox Single-Dose Acute Toxicity (e.g., in Rodents) In_Vitro_Tox->Acute_Tox Dose_Range Dose Range-Finding Studies Acute_Tox->Dose_Range Repeat_Dose_Tox Repeated-Dose Toxicity (Rodent and Non-Rodent) Dose_Range->Repeat_Dose_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeat_Dose_Tox->Safety_Pharm Genotox Genotoxicity Studies (e.g., Ames, Chromosomal Aberration) Safety_Pharm->Genotox Repro_Tox Reproductive and Developmental Toxicity Genotox->Repro_Tox Carcinogenicity Carcinogenicity Studies (if required) Repro_Tox->Carcinogenicity IND_Submission IND Submission for Clinical Trials Carcinogenicity->IND_Submission

Caption: A generalized workflow for preclinical toxicology studies of an antiviral drug.

References

In Vivo Validation of Galidesivir Hydrochloride's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo validation of Galidesivir hydrochloride's mechanism of action against other prominent RNA-dependent RNA polymerase (RdRp) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and protocols that substantiate the therapeutic potential of these antiviral agents.

Mechanism of Action: RdRp Inhibition

Galidesivir (BCX4430) is a broad-spectrum antiviral agent that functions as an adenosine analogue.[1][2][3] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2][3] Upon administration, Galidesivir is metabolized within the host cell to its active triphosphate form.[1][2][4] This active metabolite then competes with natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RdRp.[5] The incorporation of Galidesivir triphosphate into the growing RNA chain leads to premature termination, thereby halting viral replication.[1][4][5] This targeted disruption of viral RNA synthesis has been demonstrated to be effective against a wide range of RNA viruses, including filoviruses, flaviviruses, coronaviruses, and paramyxoviruses.[1][2][6][7]

Signaling Pathway of Galidesivir's Mechanism of Action

cluster_cell Host Cell Galidesivir Galidesivir (Prodrug) Galidesivir_TP Galidesivir Triphosphate (Active Form) Galidesivir->Galidesivir_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->RdRp Binds to Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Synthesizes Terminated_RNA Prematurely Terminated Viral RNA RdRp->Terminated_RNA Incorporation of Galidesivir-TP Extracellular Extracellular Galidesivir Extracellular->Galidesivir

Caption: Mechanism of action of Galidesivir.

Comparative In Vivo Efficacy

The in vivo efficacy of Galidesivir has been evaluated in various animal models against a range of pathogenic RNA viruses. The following tables summarize the key findings from these studies and compare them with other notable RdRp inhibitors, Remdesivir and Favipiravir.

Table 1: In Vivo Efficacy of Galidesivir in Animal Models
Animal ModelVirusDosing RegimenKey Findings
Rhesus MacaquesMarburg Virus100 mg/kg/day, IMSignificant survival benefit when administered up to 48 hours post-infection.[7]
Rhesus MacaquesZika Virus100 mg/kg, twice dailyPrevented or rapidly reduced viral burden in the blood and central nervous system.[2]
Cynomolgus MacaquesEbola VirusNot SpecifiedDemonstrated protection against Ebola virus.[7]
Syrian Golden HamstersSARS-CoV-2100 mg/kg, twice daily, IPReduced lung pathology when treatment was initiated 24 hours prior to infection.[8]
HamstersYellow Fever Virus200 mg/kg/day, BIDConferred high survival rates when treatment was initiated up to 3 days post-infection.[9]
MiceZika VirusNot SpecifiedShowed efficacy against Zika virus.[7]
Table 2: Comparative In Vivo Efficacy of RdRp Inhibitors
DrugAnimal ModelVirusKey Efficacy Findings
Galidesivir Rhesus MacaquesMarburg VirusSignificant survival benefit.[7]
Remdesivir Rhesus MacaquesSARS-CoV-2Reduced clinical signs and lung pathology.
Favipiravir Syrian HamstersSARS-CoV-2Reduced viral load in the lungs.
Galidesivir HamstersYellow Fever VirusHigh survival rates with delayed treatment initiation.[9]
Remdesivir MiceMERS-CoVImproved pulmonary function and reduced viral load.
Favipiravir MiceInfluenza VirusReduced mortality and viral titers.

Experimental Protocols

The validation of Galidesivir's in vivo mechanism of action relies on robust experimental designs. Below are representative protocols for key experiments.

Animal Model Efficacy Study

Objective: To evaluate the therapeutic efficacy of Galidesivir in a lethal animal model of viral infection.

Protocol:

  • Animal Model: Syrian Golden Hamsters are infected with a lethal dose of Yellow Fever Virus.

  • Drug Administration: Animals are divided into treatment and placebo groups. The treatment group receives this compound at a dose of 200 mg/kg/day, administered via intraperitoneal injection twice daily (BID), starting at a specified time point post-infection (e.g., 24, 48, or 72 hours).[8][9] The placebo group receives a vehicle control.

  • Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, lethargy) and survival for a predefined period (e.g., 21 days).

  • Viral Load Quantification: At select time points, subgroups of animals are euthanized, and tissues (e.g., liver, spleen, blood) are collected to quantify viral load using quantitative reverse transcription PCR (qRT-PCR).

  • Histopathology: Tissues are collected for histopathological analysis to assess tissue damage and inflammation.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Galidesivir in healthy subjects.

Protocol:

  • Subjects: Healthy adult volunteers are enrolled in a dose-escalation study.

  • Drug Administration: Subjects receive a single intravenous (IV) or intramuscular (IM) dose of Galidesivir.[10]

  • Sample Collection: Blood samples are collected at multiple time points pre- and post-administration.

  • Bioanalysis: Plasma concentrations of Galidesivir and its metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.

Experimental Workflow for In Vivo Efficacy Study

start Start infection Animal Infection (e.g., Yellow Fever Virus) start->infection randomization Randomization infection->randomization treatment Galidesivir Treatment randomization->treatment placebo Placebo Control randomization->placebo monitoring Daily Monitoring (Survival, Clinical Score) treatment->monitoring placebo->monitoring viral_load Viral Load Quantification (qRT-PCR) monitoring->viral_load histopathology Histopathology monitoring->histopathology end End viral_load->end histopathology->end

Caption: A typical experimental workflow for an in vivo efficacy study.

Comparative Mechanism of Action

While Galidesivir, Remdesivir, and Favipiravir all target the viral RdRp, there are nuances in their precise mechanisms of inhibition.

  • Galidesivir: Acts as a non-obligate chain terminator. Its incorporation into the viral RNA strand causes premature termination of transcription.[1][4]

  • Remdesivir: Also a nucleoside analogue, it acts as a delayed chain terminator. After its incorporation, a few more nucleotides can be added before RNA synthesis is halted.

  • Favipiravir: This purine analogue is incorporated into the viral RNA and can act as a mutagen, inducing lethal mutations in the viral genome, in addition to potentially causing chain termination.

Comparison of RdRp Inhibitor Mechanisms

cluster_galidesivir Galidesivir cluster_remdesivir Remdesivir cluster_favipiravir Favipiravir G_TP Galidesivir-TP G_term Premature Chain Termination G_TP->G_term R_TP Remdesivir-TP R_term Delayed Chain Termination R_TP->R_term F_RTP Favipiravir-RTP F_mut Lethal Mutagenesis F_RTP->F_mut F_term Chain Termination F_RTP->F_term RdRp Viral RdRp RdRp->G_TP RdRp->R_TP RdRp->F_RTP

Caption: Comparative mechanisms of RdRp inhibitors.

Conclusion

The in vivo data strongly support the mechanism of action of this compound as a potent inhibitor of viral RNA-dependent RNA polymerase. Efficacy has been demonstrated in multiple animal models against a variety of significant viral pathogens. When compared to other RdRp inhibitors like Remdesivir and Favipiravir, Galidesivir shows a broad spectrum of activity and a clear mechanism of premature chain termination. Further clinical development is ongoing to establish its safety and efficacy in humans for treating various viral diseases.[2][6][11] Phase I clinical trials have shown Galidesivir to be generally safe and well-tolerated in healthy volunteers. A Phase II clinical trial was initiated to evaluate its effects in patients with COVID-19 and Yellow Fever.[5][7][12]

References

Benchmarking Galidesivir Hydrochloride Against Standard-of-Care Antiviral Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galidesivir (BCX4430) is an investigational broad-spectrum antiviral agent that has demonstrated potent activity against a wide range of RNA viruses. As an adenosine analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and cessation of viral replication.[1] This guide provides a comprehensive comparison of Galidesivir hydrochloride with current standard-of-care treatments for several high-priority viral diseases, including Marburg Virus Disease, Ebola Virus Disease, Yellow Fever, Zika Virus, and COVID-19. The comparison is based on available preclinical and clinical data, with a focus on quantitative efficacy, safety, and detailed experimental methodologies.

Mechanism of Action: A Shared Target

Galidesivir, along with other nucleoside analogs like Remdesivir and Favipiravir, targets the highly conserved viral RdRp enzyme. This enzyme is essential for the replication of most RNA viruses. Upon administration, Galidesivir is metabolized into its active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand. This incorporation disrupts the replication process, making the RdRp a critical target for broad-spectrum antiviral drug development.

Galidesivir Mechanism of Action Galidesivir Galidesivir (Prodrug) Host_Kinases Host Kinases Galidesivir->Host_Kinases Metabolism Galidesivir_TP Galidesivir Triphosphate (Active Form) Host_Kinases->Galidesivir_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Galidesivir_TP->Viral_RdRp Competitive Inhibition Viral_RNA_Replication Viral RNA Replication Viral_RdRp->Viral_RNA_Replication Chain_Termination Premature Chain Termination Viral_RdRp->Chain_Termination Incorporation of Galidesivir-TP

Caption: Mechanism of action of Galidesivir.

Comparative Efficacy: Preclinical and Clinical Data

The following tables summarize the available efficacy data for Galidesivir in comparison to standard-of-care (SoC) treatments for various viral diseases. It is important to note that for many of these diseases, the standard of care is primarily supportive, with no approved antiviral treatment. In such cases, Galidesivir's performance in robust animal models provides a critical benchmark.

Marburg Virus Disease

Standard of Care: Supportive care. No approved antiviral treatment.[2][3][4][5]

TreatmentAnimal ModelDosing RegimenSurvival RateReference
Galidesivir Cynomolgus Macaque15 mg/kg BID for 14 days, initiated up to 48 hours post-infection100%[1][6]
Favipiravir Cynomolgus MacaqueIV administration83%[7]
Remdesivir Rhesus MacaqueTreatment initiated 5 days post-inoculation80%[8]
Placebo/Untreated Cynomolgus/Rhesus Macaque-0%[6][8]
Ebola Virus Disease (Zaire ebolavirus)

Standard of Care: Supportive care and FDA-approved monoclonal antibodies (Inmazeb and Ebanga).[9][10][11][12]

TreatmentAnimal ModelDosing RegimenSurvival RateReference
Galidesivir Rhesus Macaque100 mg/kg BID loading dose, then 25 mg/kg BID for 10 days, initiated up to 48 hours post-infection100%[6][13]
Remdesivir Rhesus MacaqueTreatment initiated 4 days post-exposure67%[12]
Placebo/Untreated Rhesus Macaque-17% (aerosol exposure model)[12]

Note: Direct comparative studies of Galidesivir against the standard-of-care monoclonal antibodies in animal models are not publicly available.

Yellow Fever

Standard of Care: Supportive care. No approved antiviral treatment.[8][13][14][15][16]

TreatmentAnimal ModelDosing RegimenOutcomeReference
Galidesivir Hamster200 mg/kg/day BID, initiated up to 3 days post-infectionHigh survival rates and significant improvement in disease parameters[1]
Remdesivir HamsterDose-dependentEffective in preventing disease when initiated up to 4 days post-infection[17]
Sofosbuvir Mouse-Protected from mortality and weight loss[18]
Placebo/Untreated Hamster-High mortality[1][17]
Zika Virus

Standard of Care: Supportive care. No approved antiviral treatment.[6][18][19][20][21]

TreatmentAnimal ModelDosing RegimenOutcomeReference
Galidesivir Rhesus Macaque100 mg/kg initiated up to 72 hours post-infection, with a maintenance dose of 25 mg/kg BID for 9 daysRapidly reduced viral loads to undetectable levels[1][9][19]
Favipiravir Cynomolgus Macaque150 mg/mL BIDSignificantly reduced viral replication[22]
COVID-19 (SARS-CoV-2)

Standard of Care: For high-risk outpatients: Nirmatrelvir/ritonavir (Paxlovid), Remdesivir. For hospitalized patients: Remdesivir, Dexamethasone.[1][7][23]

TreatmentStudy TypeDosing RegimenKey FindingsReference
Galidesivir Phase 1 Clinical Trial (n=24)IV administration, various dosesSafe and well-tolerated; dose-dependent decline in respiratory viral RNA. No clinical efficacy benefit observed vs. placebo.[10][24]
Remdesivir In Vitro (Vero E6 cells)-EC50: 0.77 - 23.15 µM[25][26]
Galidesivir In Vitro (Vero cells)-EC50 against MERS-CoV and SARS-CoV: Moderate activity[1]

Note: The Galidesivir COVID-19 trial was not designed or powered to demonstrate clinical efficacy. Further development for this indication was not pursued.

Experimental Protocols

Detailed methodologies for key cited experiments are crucial for the interpretation and replication of findings.

Marburg and Ebola Virus Efficacy Studies in Non-Human Primates

Filovirus NHP Study Workflow Animal_Acclimation Animal Acclimation (Cynomolgus or Rhesus Macaques) Virus_Challenge Lethal Virus Challenge (IM injection of Marburg or Ebola virus) Animal_Acclimation->Virus_Challenge Randomization Randomization to Treatment Groups (Galidesivir vs. Placebo/Control) Virus_Challenge->Randomization Treatment_Initiation Treatment Initiation (e.g., 24, 48, or 72 hours post-infection) Randomization->Treatment_Initiation Dosing Dosing Regimen (e.g., Loading dose followed by maintenance doses) Treatment_Initiation->Dosing Monitoring Daily Clinical Monitoring (Viremia, clinical signs, survival) Dosing->Monitoring Endpoint Study Endpoint (e.g., 28 or 35 days post-infection) Monitoring->Endpoint

Caption: General workflow for NHP efficacy studies.

Experimental Protocol for Ebola Virus Efficacy Study in Rhesus Monkeys:

  • Animal Model: Rhesus macaques.[13]

  • Virus Challenge: Intramuscular (IM) injection with a lethal dose of Zaire ebolavirus.[13]

  • Treatment Groups: Animals were randomized to receive either Galidesivir or a placebo.[13]

  • Dosing Regimen: A loading dose of 100 mg/kg of Galidesivir was administered twice daily (BID) starting either 2 or 3 days after the virus challenge, followed by maintenance doses of 25 mg/kg BID for a total of 11 days.[13]

  • Monitoring: Plasma viral RNA concentrations were measured regularly, and animals were monitored for clinical signs of disease and survival.[13]

  • Results: 100% (6 out of 6) of the monkeys that started treatment on day 2 survived, while 67% (4 out of 6) of those starting on day 3 survived. All treated groups showed a significant reduction in plasma viral RNA.[13]

COVID-19 Phase 1 Clinical Trial

COVID-19 Phase 1 Trial Workflow Patient_Enrollment Enrollment of Hospitalized Adults with Moderate to Severe COVID-19 Randomization Randomization (2:1) (Galidesivir vs. Placebo) Patient_Enrollment->Randomization Treatment_Phase 7-Day Treatment Phase (IV Galidesivir or Placebo every 12 hours) Randomization->Treatment_Phase Dose_Ranging Dose-Ranging Cohorts (e.g., 10mg/kg loading, 2mg/kg maintenance) Treatment_Phase->Dose_Ranging Monitoring Monitoring (Safety, PK, Viral Load, Clinical Status) Treatment_Phase->Monitoring Follow_up Follow-up for Mortality (through Day 56) Monitoring->Follow_up

Caption: Workflow of the Galidesivir COVID-19 Phase 1 trial.

Experimental Protocol for Galidesivir COVID-19 Phase 1 Trial (Part 1):

  • Study Design: A randomized, double-blind, placebo-controlled trial.[24]

  • Participants: 24 hospitalized adults with moderate to severe COVID-19 confirmed by PCR.

  • Treatment Groups: Patients were randomized in a 3:1 ratio in three sequential cohorts to receive either intravenous (IV) Galidesivir or a placebo every 12 hours for 7 days.[10]

  • Dosing Regimens:

    • Cohort 1: 10 mg/kg loading dose, then 2 mg/kg maintenance dose.

    • Cohort 2: 10 mg/kg loading dose, then 5 mg/kg maintenance dose.

    • Cohort 3: 20 mg/kg loading dose, then 5 mg/kg maintenance dose.

  • Endpoints: The primary endpoints were safety and pharmacokinetics. Secondary endpoints included changes in viral load in the respiratory tract and clinical status.[10]

  • Results: Galidesivir was found to be safe and generally well-tolerated. A dose-dependent decline in viral RNA levels in the respiratory tract was observed. However, no clinical efficacy benefit was seen compared to the placebo group.

Conclusion

This compound has demonstrated significant promise as a broad-spectrum antiviral agent in preclinical models of several high-consequence viral diseases for which there are no approved treatments. Its efficacy in non-human primate models of Marburg and Ebola virus diseases is particularly noteworthy, with high survival rates observed even when treatment is delayed. For Yellow Fever and Zika virus, Galidesivir has also shown a marked reduction in viral load and disease severity in animal studies.

In the context of COVID-19, while a Phase 1 clinical trial established its safety and a dose-dependent antiviral effect on viral shedding, a clinical benefit was not demonstrated, and further development for this indication was halted.

A key limitation in benchmarking Galidesivir against current standards of care is the lack of direct head-to-head clinical trials. For diseases like Marburg and Yellow Fever, where the standard of care is supportive, the robust efficacy data from animal models positions Galidesivir as a promising candidate. For Ebola, while Galidesivir is highly effective in animal models, its comparative efficacy against the FDA-approved monoclonal antibody therapies remains to be determined.

The data presented in this guide underscore the potential of Galidesivir as a valuable medical countermeasure against a range of RNA viral threats. Further clinical development, particularly for Marburg virus disease under the FDA's Animal Rule, will be critical in defining its role in the antiviral armamentarium.

References

Safety Operating Guide

Safeguarding Researchers: Essential Protective Measures for Handling Galidesivir Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION BY RESEARCH AND LABORATORY PERSONNEL

This guide provides critical safety and logistical information for the handling and disposal of Galidesivir hydrochloride, a potent antiviral compound. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[1] While specific occupational exposure limits (OELs) have not been established, the potent nature of this antiviral compound necessitates a conservative approach to handling, treating it as a hazardous substance. The following personal protective equipment is mandatory when handling this compound in solid (powder) or solution form.

Table 1: Personal Protective Equipment (PPE) for this compound

PPE CATEGORYSPECIFICATIONRATIONALE
Hand Protection Double-gloving with nitrile or butyl rubber gloves.Provides a robust barrier against skin contact and absorption. Butyl gloves offer excellent resistance to a wide range of chemicals, including corrosive acids and esters.[2][3]
Eye Protection Safety goggles with side shields or a full-face shield.Protects against splashes, aerosols, and airborne particles that can cause serious eye irritation.[1]
Respiratory Protection A valved FFP2 or FFP3 respirator is required when handling the powder form or when there is a risk of aerosol generation.[1]FFP2/FFP3 respirators provide effective protection against harmful pharmaceutical powders and biological agents.[1] A valved respirator enhances comfort by reducing breathing resistance.[1]
Body Protection A disposable, solid-front or wrap-around gown.Prevents contamination of personal clothing and skin.[4]

Safe Handling and Operational Procedures

A written Hazardous Drug Safety and Health Plan should be developed for the handling of potent compounds like this compound.[5] All handling of this compound must be performed in a designated area with restricted access.

Engineering Controls
  • Ventilation: All manipulations of this compound, especially the weighing and dissolving of the powder, must be conducted within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[5] These containment facilities should be externally vented.[5]

  • Safety Equipment: An accessible safety shower and eyewash station must be in close proximity to the handling area.[1]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the fume hood or biological safety cabinet is functioning correctly.

    • Don all required PPE as specified in Table 1.

    • Cover the work surface with an absorbent, disposable liner.

  • Weighing and Reconstitution:

    • Carefully weigh the required amount of this compound powder within the containment unit.

    • To minimize dust generation, gently tap the container before opening.

    • Slowly add the solvent to the powder to avoid splashing.

  • Experimental Use:

    • Keep all containers of this compound sealed when not in use.

    • Use pipettes with disposable tips for transferring solutions.[6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the designated doffing area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess the Spill (Size, Physical State) Isolate->Assess Don_PPE Don Appropriate PPE (Double Gloves, Respirator, Gown, Eye Protection) Assess->Don_PPE Assemble Assemble Spill Kit Don_PPE->Assemble Contain Contain the Spill (Use absorbent pads for liquids) Assemble->Contain Cover Gently Cover Powder Spills (Use damp absorbent material) Clean Clean the Area (Work from outside in) Contain->Clean Cover->Clean Decontaminate Decontaminate the Spill Area Twice Clean->Decontaminate Package Package all Contaminated Materials in a Labeled Hazardous Waste Bag Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose Report Document and Report the Incident Dispose->Report

Workflow for managing a chemical spill.

Decontamination and Disposal

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential exposure.

Decontamination
  • All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated.

  • Work surfaces should be decontaminated at the end of each procedure and in the event of a spill.

Disposal Plan

All waste materials, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous pharmaceutical waste.

  • Segregation: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Packaging: Ensure the waste container is securely sealed.

  • Removal: The sealed container should be collected by a licensed hazardous waste disposal service for high-temperature incineration.[8][9] Do not dispose of this compound waste in regular trash or down the drain.[9]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent antiviral compound this compound, ensuring a safe and secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Galidesivir hydrochloride
Reactant of Route 2
Galidesivir hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.